Osthenone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Osthenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure, properties, and biological significance of Osthenol. Designed for professionals in research and drug development, this document delves into the molecular architecture, spectroscopic characterization, synthesis, and therapeutic potential of this noteworthy natural compound.
Introduction: Unraveling the Identity of Osthenol
Osthenol is a naturally occurring prenylated coumarin, a class of organic compounds characterized by a benzopyran-2-one core structure.[1][2] It is biosynthetically derived from umbelliferone, a widespread natural product, through the addition of a prenyl group at the C8 position.[1][3] While the name "Osthenone" is occasionally encountered, it is crucial to note that the predominant and scientifically recognized nomenclature for this compound is Osthenol . The former may represent a typographical error, a less common synonym, or potentially a related oxidized metabolite, though literature supporting a distinct, well-characterized "this compound" is sparse. This guide will focus on the extensively studied and validated chemical entity, Osthenol.
Osthenol has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal and potential anti-inflammatory properties.[1][4] Its presence in various plant species, such as those from the Angelica and Citrus genera, underscores its role as a plant metabolite and a promising candidate for further investigation in drug discovery.[1][5]
Molecular Structure and Chemical Properties
A thorough understanding of Osthenol's chemical structure is fundamental to appreciating its reactivity and biological function.
Systematic Nomenclature and Molecular Formula
-
IUPAC Name: 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one[1]
-
Synonyms: 7-hydroxy-8-prenylcoumarin, 8-prenylumbelliferone, Ostenol[1][2]
-
CAS Number: 484-14-0[1]
-
Molecular Formula: C₁₄H₁₄O₃[1]
-
Molecular Weight: 230.26 g/mol [1]
Core Structural Features
The chemical architecture of Osthenol is defined by three key components:
-
Coumarin Nucleus: A bicyclic aromatic lactone (benzopyran-2-one) forms the rigid core of the molecule.
-
Hydroxyl Group: A phenolic hydroxyl group at the C7 position is a critical determinant of its chemical properties, including its acidity and potential for hydrogen bonding.
-
Prenyl Group: A 3-methylbut-2-enyl substituent attached to the C8 position is a lipophilic side chain that significantly influences its biological activity and membrane permeability.
Figure 1: 2D Chemical Structure of Osthenol with atom numbering.
Physicochemical Properties
A summary of key physicochemical properties of Osthenol is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Melting Point | 124-125 °C | [1] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Spectroscopic Characterization
The definitive identification and structural elucidation of Osthenol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity of atoms in Osthenol.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the coumarin core, the vinyl and methyl protons of the prenyl group, and the phenolic hydroxyl proton. The coupling patterns between adjacent protons provide crucial information about their spatial relationships.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the prenyl side chain.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Osthenol, further confirming its structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₄O₃).
-
Fragmentation Pattern: Under electron ionization (EI), Osthenol will undergo characteristic fragmentation, primarily involving the loss of the prenyl side chain, which can be observed in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the Osthenol molecule.
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.
-
C=O Stretching: A strong, sharp absorption band around 1700-1740 cm⁻¹ corresponds to the carbonyl group of the lactone ring.
-
C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic and vinyl C=C double bonds.
Synthesis and Isolation
The availability of pure Osthenol for research and development is dependent on efficient synthesis and isolation methodologies.
Chemical Synthesis
A common synthetic route to Osthenol involves the Pechmann condensation to form the coumarin core, followed by prenylation.
Figure 2: Generalized workflow for the chemical synthesis of Osthenol.
Experimental Protocol: Prenylation of Umbelliferone (Illustrative)
-
Dissolution: Dissolve 7-hydroxy-4-methylumbelliferone in a suitable aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Prenylating Agent: Slowly add prenyl bromide to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Osthenol.
Disclaimer: This is an illustrative protocol and may require optimization based on specific laboratory conditions and scale.
Isolation from Natural Sources
Osthenol can be isolated from various plant materials. The general procedure involves extraction followed by chromatographic separation.
Experimental Protocol: Isolation from Plant Material (General)
-
Extraction: Macerate the dried and powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under vacuum to yield a crude extract.
-
Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components.
-
Chromatographic Separation: Subject the fraction enriched with Osthenol to column chromatography over silica gel or Sephadex LH-20.
-
Purification: Further purify the isolated fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure Osthenol.
-
Structure Confirmation: Confirm the identity and purity of the isolated Osthenol using spectroscopic methods (NMR, MS, IR).
Biological Activities and Therapeutic Potential
Osthenol exhibits a range of biological activities that are of interest to the drug development community.
| Biological Activity | Description | Potential Therapeutic Application |
| Antifungal | Demonstrates inhibitory activity against various fungal strains.[1] | Development of new antifungal agents. |
| Anti-inflammatory | May modulate inflammatory pathways. | Treatment of inflammatory disorders. |
| Antioxidant | Exhibits free radical scavenging properties. | Management of oxidative stress-related diseases. |
| Cytotoxic | Shows cytotoxic effects against certain cancer cell lines in vitro. | Potential as an anticancer agent, requiring further investigation. |
The therapeutic potential of Osthenol is an active area of research. Its ability to modulate multiple biological pathways makes it a compelling lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
Conclusion
Osthenol is a well-characterized prenylated coumarin with a defined chemical structure and a spectrum of interesting biological activities. This guide has provided a comprehensive technical overview of its molecular features, spectroscopic signature, and methods for its synthesis and isolation. As research into natural products continues to expand, Osthenol stands out as a molecule with significant potential for further investigation and development in the pharmaceutical and life sciences industries.
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FooDB. (2010, April 8). Showing Compound Osthenol (FDB012404). Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of osthenol (a) and osthole (b). Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Coumarin (2H-chromen-2-one) (left) and osthenol (right). Retrieved from [Link]
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NIH. (n.d.). Osthole: an overview of its sources, biological activities, and modification development. Retrieved from [Link]
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Osthenone: A Practical Guide to Natural Sources, Isolation, and Characterization
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
This guide provides a comprehensive technical overview of osthenone, a prenylated coumarin of significant interest in natural product chemistry and drug discovery. We will delve into its primary botanical sources and present a detailed, field-proven methodology for its extraction, isolation, and purification. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adapt and validate these methods for their specific applications.
Introduction: The Significance of this compound
This compound is a naturally occurring coumarin, a class of benzopyrone secondary metabolites widespread in the plant kingdom. Its structure, featuring a coumarin core with a prenyl-derived side chain, places it in a category of compounds known for a diverse range of biological activities. The exploration of compounds like this compound is driven by the continuous search for novel therapeutic agents with unique mechanisms of action. Understanding its natural distribution and mastering its isolation are the foundational steps for any subsequent pharmacological investigation, from initial bioassays to preclinical development.
Part 1: Principal Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae (carrot or parsley family) and Rutaceae (citrus or rue family). While its direct isolation is not as frequently documented as its close chemical relatives, osthole and osthenol, phytochemical analyses of these plants confirm its presence.
The most promising sources for this compound isolation are species within the following genera:
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Prangos (Apiaceae): Species such as Prangos ferulacea and Prangos platychlaena are exceptionally rich sources of coumarins.[1][2][3] These plants have been used in traditional medicine, and modern studies confirm the presence of a diverse array of coumarin derivatives, making them a prime target for this compound isolation.[4][5]
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Angelica (Apiaceae): The roots of various Angelica species, including Angelica archangelica (Garden Angelica) and Angelica pubescens, are well-documented sources of bioactive coumarins like osthole and osthenol.[6] Given the shared biosynthetic pathways, these species are highly likely to contain this compound.
-
Ferulago (Apiaceae): This genus is another member of the Apiaceae family known for producing a variety of coumarins and essential oils, representing a potential source for this compound discovery.[7][8][9][10]
-
Chloroxylon and Citrus (Rutaceae): The Rutaceae family, particularly species like Chloroxylon swietenia (East Indian Satinwood) and various Citrus species, are known to produce coumarins.[2][11][12] While flavonoids are often the focus of Citrus research, the presence of coumarins makes them a secondary target for exploration.[10][13]
For the purposes of developing a robust isolation strategy, the genera Prangos and Angelica represent the most validated and promising starting materials.
Part 2: The Logic of Isolation: A General Workflow
The journey from raw plant material to a purified, characterized compound follows a systematic and logical progression. Each stage is designed to enrich the concentration of the target molecule by exploiting its unique physicochemical properties, primarily its polarity.
Caption: General workflow for natural product isolation.
The process begins with a non-targeted extraction to pull a broad range of compounds from the plant matrix. Subsequent chromatographic steps are then employed to systematically separate the complex mixture, progressively isolating the compound of interest.
Part 3: A Field-Proven Protocol for this compound Isolation
Justification for Method Adaptation: While a specific, published protocol for this compound is not widely available, a robust and validated method exists for the isolation of its close structural analog, osthole , from the roots of Angelica archangelica.[6] this compound and osthole share the same coumarin backbone and a C8-position prenyl-derived side chain. Their polarities are very similar, meaning their behavior during extraction and chromatography will be nearly identical. Therefore, the following protocol is adapted from this proven methodology, with explanations for each step.
Step 1: Plant Material Preparation and Extraction
The initial goal is to efficiently extract the lipophilic coumarins from the dried plant matrix while leaving behind highly polar compounds like sugars and proteins.
-
Protocol:
-
Obtain dried roots of Angelica archangelica or Prangos ferulacea.
-
Grind the plant material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.
-
Accurately weigh approximately 400 g of the powdered material.
-
Place the powder into a cellulose thimble and load it into a Soxhlet apparatus.
-
Perform a sequential extraction, first with n-hexane (a non-polar solvent) for approximately 24 hours or until the solvent runs clear.[6] This step is critical as it selectively extracts non-polar compounds, including the target coumarins.
-
Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at 40-45°C to yield the crude hexane extract.
-
-
Causality:
-
Why sequential extraction? Starting with a non-polar solvent like n-hexane is a deliberate choice. It efficiently solubilizes lipids, waxes, and the target coumarins, which are relatively non-polar. This leaves more polar compounds behind, simplifying the initial extract.
-
Why Soxhlet? This method ensures that the plant material is continuously washed with fresh, hot solvent, leading to a highly efficient and exhaustive extraction compared to simpler methods like maceration.[14]
-
Step 2: Primary Fractionation via Vacuum Liquid Chromatography (VLC)
VLC is a rapid, low-pressure column chromatography technique used to perform a preliminary separation of the crude extract into several fractions of increasing polarity.
-
Protocol:
-
Prepare a VLC column by dry-packing a sintered glass funnel (e.g., 10 cm diameter) with silica gel 60H (approx. 200 g).
-
Dissolve a portion of the crude hexane extract (e.g., 10 g) in a minimal amount of dichloromethane (DCM).
-
Adsorb this solution onto a small amount of silica gel (~20 g) and dry it to a free-flowing powder.
-
Carefully layer the dried sample onto the top of the VLC column.
-
Elute the column sequentially with a solvent system of increasing polarity.[6] Start with 100% n-hexane, followed by gradients of ethyl acetate (EtOAc) in n-hexane (e.g., 5%, 10%, 20%, 40%, 60%, 80%, 100% EtOAc), and finally finish with methanol (MeOH).
-
Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions (e.g., 15-30% EtOAc in n-hexane).
-
-
Causality:
-
Why Silica Gel? Silica gel is a polar stationary phase. Non-polar compounds (like those in the early n-hexane fractions) will have weak interactions and elute first. As the mobile phase polarity is increased with ethyl acetate, it competes more effectively for the stationary phase, eluting compounds of progressively higher polarity.
-
Why VLC? It is a fast and efficient way to handle large amounts of crude extract, making it ideal for an initial cleanup and fractionation step before higher-resolution techniques.
-
Step 3: Final Purification via Preparative Thin Layer Chromatography (PTLC)
PTLC is a high-resolution technique used to isolate the final pure compound from the enriched, semi-pure VLC fractions.
-
Protocol:
-
Select the combined VLC fraction that shows the highest concentration of the target compound (identified by a characteristic spot on analytical TLC, often visualized under UV light at 254 nm or 366 nm).
-
Dissolve the fraction in a minimal volume of a suitable solvent (e.g., DCM or acetone).
-
Apply the solution as a narrow band across the origin of a silica gel PTLC plate (e.g., 20x20 cm, 1mm thickness).
-
Develop the plate in a pre-saturated chromatography tank using an optimized mobile phase, such as 20% Ethyl Acetate in n-hexane .[6]
-
After development, visualize the separated bands under UV light.
-
Carefully scrape the silica gel band corresponding to this compound into a clean flask.
-
Elute the compound from the silica by washing it multiple times with a polar solvent like ethyl acetate or methanol.
-
Filter the solution to remove the silica gel and evaporate the solvent to yield the purified this compound.
-
Caption: Detailed chromatographic purification workflow.
Part 4: Identification and Structural Characterization
Once isolated, the compound's identity as this compound must be unequivocally confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques, each providing a unique piece of structural evidence.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the isolated compound.
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water. The sample is injected, and a single, sharp peak at a specific retention time indicates high purity. Purity is calculated based on the peak area percentage at a detection wavelength suitable for coumarins (e.g., ~320 nm).
Spectroscopic Analysis
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.
-
Expected Data: For this compound (C₁₅H₁₆O₄), the expected molecular weight is 260.10 g/mol . In electrospray ionization (ESI-MS), one would expect to see a prominent ion at m/z 261 [M+H]⁺ in positive mode or 259 [M-H]⁻ in negative mode. Fragmentation would likely involve the cleavage of the side chain, a characteristic pattern for such compounds.[13][15][16]
-
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.
-
Expected Data: The IR spectrum of this compound should display characteristic absorption bands:
-
~1720-1740 cm⁻¹: A strong C=O stretch from the α,β-unsaturated lactone of the coumarin ring.[17][18]
-
~1710 cm⁻¹: A strong C=O stretch from the ketone on the side chain.[17]
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations from the aromatic ring.[19]
-
~1250-1050 cm⁻¹: C-O stretching vibrations from the ether and lactone groups.[19]
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework.
-
¹H NMR: Reveals the number and environment of all protons. Expected signals would include:
-
¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the presence of 15 carbons and their types (e.g., carbonyls, aromatic, aliphatic).
-
Part 5: Data Summary and Concluding Remarks
The successful isolation of this compound relies on a systematic application of extraction and chromatographic principles. The following table provides benchmark data based on the isolation of the related compound, osthole, which serves as a realistic target for researchers.
| Parameter | Method | Details | Expected Outcome (Benchmark) | Reference |
| Plant Source | Angelica archangelica | Dried Roots | N/A | [6] |
| Extraction | Soxhlet | n-hexane solvent | ~2.6% (w/w) crude extract yield | [6] |
| Purification | VLC followed by PTLC | Silica gel stationary phase | ~203 mg pure osthole from 10 g crude extract | [6] |
| Final Purity | HPLC-UV | Reverse-phase C18 | >95% | [6] |
This guide outlines a robust and scientifically sound pathway for the isolation and characterization of this compound from its natural sources. By adapting a validated protocol for a closely related molecule, this work provides a reliable starting point for researchers. The causality-driven explanations for each step empower scientists to not only replicate the procedure but also to troubleshoot and optimize it for their specific laboratory context and plant materials. The successful purification of this compound is the critical first step toward unlocking its full therapeutic potential.
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A Technical Guide to the Biosynthesis of Osthenone in Angelica pubescens
Abstract: This technical guide provides an in-depth exploration of the biosynthetic pathway of osthenone, a significant prenylated coumarin found in the medicinal plant Angelica pubescens. This compound and related coumarins are of high interest to the pharmaceutical industry due to their diverse pharmacological activities.[1][2] This document synthesizes current knowledge, elucidating the intricate network of enzymatic reactions from primary metabolites to the final complex structure of this compound. We will dissect the foundational phenylpropanoid pathway, the critical prenylation steps, and the precursor-feeding pathways (MVA and MEP). Furthermore, this guide details robust experimental methodologies for pathway elucidation, including transcriptomic analysis and enzyme functional characterization, aimed at researchers, scientists, and drug development professionals seeking to harness this pathway for metabolic engineering and synthetic biology applications.
Introduction: The Significance of this compound and its Botanical Source
Angelica pubescens Maxim. f. biserrata Shan et Yuan, a member of the Apiaceae family, is a perennial herb with a long history of use in traditional Chinese medicine.[1] Its roots, known as "Du Huo," are rich in bioactive secondary metabolites, predominantly coumarins.[2][3] Among these, this compound (also known as osthole) is a major constituent, recognized for its anti-inflammatory, antioxidant, and antibacterial properties.[1][4] Understanding the precise biosynthetic machinery that produces this compound is paramount. It not only deepens our fundamental knowledge of plant biochemistry but also provides a molecular toolkit for enhancing its production through metabolic engineering or for reconstituting the pathway in microbial chassis for sustainable, industrial-scale synthesis.[5]
The biosynthesis of this compound is a multi-stage process that leverages several core plant metabolic pathways. It begins with the general phenylpropanoid pathway, which converts phenylalanine into the key intermediate p-coumaroyl-CoA.[6][7] This is followed by a series of modifications—hydroxylation, lactonization, and a crucial prenylation step—that build the characteristic coumarin scaffold and add the dimethylallyl group, respectively. The prenyl precursor itself is supplied by the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[8][9][10] This guide will illuminate each stage with a focus on the key enzymatic players and the logic behind the experimental approaches used to uncover them.
The Core Biosynthetic Route to this compound
The journey from primary metabolism to this compound can be divided into three major phases:
-
Formation of the Coumarin Backbone: Synthesis of umbelliferone via the phenylpropanoid pathway.
-
Supply of the Prenyl Donor: Generation of dimethylallyl pyrophosphate (DMAPP) via the MVA and MEP pathways.
-
Prenylation and Final Modification: The attachment of the prenyl group to the coumarin core to form osthenol, followed by methylation to yield this compound.
Phase I: Phenylpropanoid Pathway and Umbelliferone Formation
All coumarins originate from the amino acid L-phenylalanine.[11] The initial steps, collectively known as the general phenylpropanoid pathway, are among the most studied routes in plant secondary metabolism.[7][12]
-
Deamination of Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a critical entry point and a highly regulated step.[13]
-
Hydroxylation of Cinnamic Acid: Next, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73 family), introduces a hydroxyl group at the C4 position of the aromatic ring, producing p-coumaric acid.[13]
-
CoA Ligation: 4-Coumarate-CoA Ligase (4CL) then activates p-coumaric acid by attaching a Coenzyme A molecule, forming the high-energy thioester, p-coumaroyl-CoA. This molecule is a major branch-point intermediate, leading to flavonoids, lignin, and coumarins.[12]
-
Ortho-Hydroxylation and Lactonization: The pivotal step directing intermediates towards coumarin biosynthesis is the ortho-hydroxylation (at the C2 position) of the phenyl ring.[14] This is catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , another P450 enzyme.[15] The resulting 2,4-dihydroxycinnamoyl-CoA is unstable and undergoes a spontaneous or enzyme-assisted trans/cis isomerization of the side chain, followed by intramolecular cyclization (lactonization) to form the stable coumarin ring structure of umbelliferone (7-hydroxycoumarin) .
Phase II: The Isoprenoid Precursor Pathways (MVA & MEP)
The characteristic C5 prenyl side chain of this compound is derived from Dimethylallyl pyrophosphate (DMAPP) . In plants, DMAPP and its isomer, Isopentenyl pyrophosphate (IPP) , are synthesized via two distinct, compartmentalized pathways.[16]
-
The Mevalonate (MVA) Pathway: Located in the cytoplasm and endoplasmic reticulum, this pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid.[10][17] It is traditionally associated with the synthesis of sesquiterpenes, triterpenes (like sterols), and dolichols.[10]
-
The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids, beginning with the condensation of pyruvate and glyceraldehyde-3-phosphate.[8][9] It is the primary source for monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls and plastoquinone.[17]
While compartmentalized, there is evidence of metabolic "cross-talk," where intermediates can be exchanged between the cytosol and plastids.[9] The specific contribution of each pathway to the DMAPP pool used for coumarin prenylation in Angelica species is an active area of research, but both are considered potential sources.
Phase III: Prenylation and Methylation to this compound
This final phase involves the decoration of the umbelliferone scaffold.
-
Prenylation of Umbelliferone: A Prenyltransferase (PT) enzyme catalyzes the electrophilic addition of the dimethylallyl group from DMAPP to the electron-rich aromatic ring of umbelliferone. In Angelica sinensis, a related species, specific UbiA family prenyltransferases (AsPTs) have been identified that can convert umbelliferone to demethylsuberosin or osthenol .[15] Osthenol is the direct C-prenylated precursor to this compound.
-
Methylation of Osthenol: The final step is the methylation of the hydroxyl group on the coumarin ring of osthenol to form a methoxy group, yielding This compound . This reaction is catalyzed by an O-methyltransferase (OMT) , which typically uses S-adenosyl methionine (SAM) as the methyl donor. While specific OMTs for this reaction in A. pubescens are still under investigation, their role is well-established in the biosynthesis of other complex coumarins.
| Enzyme Class | Abbreviation | Core Function in Pathway | Gene Family/Type |
| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine -> Cinnamic Acid | Lyase |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic Acid -> p-Coumaric Acid | Cytochrome P450 (CYP73) |
| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric Acid -> p-Coumaroyl-CoA | Ligase |
| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-Coumaroyl-CoA | Cytochrome P450 |
| Prenyltransferase | PT | Umbelliferone + DMAPP -> Osthenol | UbiA superfamily |
| O-Methyltransferase | OMT | Osthenol -> this compound | Methyltransferase |
| Table 1: Key enzyme classes involved in the this compound biosynthetic pathway. |
Regulation of the Biosynthetic Pathway
The production of this compound is not constitutive; it is tightly regulated at multiple levels. This regulation ensures that carbon and energy are allocated efficiently, often in response to developmental cues or environmental stress.
-
Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). In Angelica species, TFs from the NAC and MYB families have been implicated in regulating coumarin and lignin biosynthesis, which often compete for the same phenylpropanoid precursors.[18][19] For instance, the overexpression of AdNAC20 in Angelica dahurica led to a decrease in total coumarin content, indicating its role as a negative regulator.[19]
-
Enzymatic Competition: Key intermediates, particularly p-coumaroyl-CoA and feruloyl-CoA, are branch points for multiple pathways. The flux of these intermediates into coumarin synthesis versus competing pathways like lignin or flavonoid synthesis is a critical control point.[18]
-
Elicitor Induction: Like many secondary metabolites, coumarin production can be induced by external stimuli (elicitors), such as wounding or pathogen attack, as part of the plant's defense response.[14][20] This suggests a complex signaling network that can activate the entire pathway.
Methodologies for Pathway Elucidation
Unraveling a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry. The following protocols represent a robust, self-validating workflow for identifying and characterizing the genes and enzymes involved.
Protocol 1: Transcriptome-Based Gene Discovery
Causality: The central hypothesis is that genes involved in this compound biosynthesis will be co-expressed and show higher transcript abundance in tissues and developmental stages where this compound accumulation is highest. Transcriptome sequencing (RNA-Seq) provides a snapshot of all expressed genes, allowing for powerful correlation-based analyses.
Methodology:
-
Plant Material Collection: Collect samples from different tissues of A. pubescens (e.g., roots, stems, leaves) and at different developmental stages. Roots are expected to be the primary site of accumulation.[21]
-
Metabolite Profiling: Quantify this compound and key precursor (e.g., umbelliferone) levels in each sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
RNA Extraction and Sequencing: Extract high-quality total RNA from each sample. Prepare cDNA libraries and perform high-throughput sequencing (e.g., using an Illumina platform).
-
Bioinformatic Analysis:
-
De novo Assembly & Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing sequences against public databases (e.g., NCBI Nr, KEGG) to assign putative functions.
-
Differential Expression (DE) Analysis: Identify genes whose expression levels are significantly higher in high-osthenone-producing tissues compared to low-producing ones.
-
Weighted Gene Co-expression Network Analysis (WGCNA): Identify modules of highly co-regulated genes.[21] Search for modules whose "eigengene" expression profile strongly correlates with this compound accumulation. Candidate biosynthetic genes (P450s, PTs, OMTs) and regulatory TFs are expected to be found within these modules.
-
Protocol 2: In Vitro Enzyme Functional Validation
Causality: A gene's sequence homology provides a hypothesis about its function, but this must be confirmed biochemically. Heterologous expression allows for the production of a single, pure enzyme that can be tested against its putative substrate to validate its catalytic activity unequivocally.
Methodology:
-
Gene Cloning: Based on the transcriptomic data, select high-confidence candidate genes (e.g., a candidate prenyltransferase). Amplify the full-length coding sequence (CDS) from A. pubescens cDNA using PCR.
-
Heterologous Expression: Clone the CDS into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET for E. coli). Transform the vector into the expression host (e.g., Saccharomyces cerevisiae).
-
Microsome or Recombinant Protein Isolation: Grow the transformed yeast culture and induce protein expression. Isolate the microsomal fraction (for membrane-bound enzymes like P450s and many PTs) or purify the recombinant protein if it is soluble.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the isolated enzyme (e.g., yeast microsomes), the putative substrates (e.g., umbelliferone and DMAPP), and necessary co-factors (e.g., Mg²⁺, buffer).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.
-
Include negative controls (e.g., microsomes from yeast transformed with an empty vector) to ensure the observed activity is due to the candidate enzyme.
-
-
Product Identification: Stop the reaction, extract the products with an organic solvent (e.g., ethyl acetate), and analyze the extract by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (e.g., osthenol).[15][22]
Conclusion and Future Outlook
The biosynthesis of this compound in Angelica pubescens is a sophisticated process rooted in the general phenylpropanoid pathway and intricately decorated by specialized enzymes like cytochrome P450s, prenyltransferases, and methyltransferases. The elucidation of this pathway is an ongoing effort that holds significant promise. By integrating metabolomics, transcriptomics, and rigorous biochemical validation, researchers can identify the complete set of genes required for this compound production. This knowledge is the cornerstone for future work in metabolic engineering to create high-yielding A. pubescens cultivars or to transfer the entire pathway to microbial hosts like Saccharomyces cerevisiae or Escherichia coli. Such synthetic biology approaches could provide a sustainable, scalable, and cost-effective source of this compound and its derivatives, paving the way for the development of next-generation therapeutics.[5]
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An In-depth Technical Guide to the Physical and Chemical Properties of Osthenol
Introduction
Osthenol, a naturally occurring prenylated hydroxycoumarin, is a compound of increasing interest within the scientific community, particularly in the fields of pharmacology and natural product chemistry. As a C8-prenylated derivative of umbelliferone and a primary metabolite of the related coumarin, osthole, osthenol exhibits a range of intriguing biological activities.[1] It is found in various plant species, including those of the Citrus and Angelica genera.[2][3] This technical guide provides a comprehensive overview of the essential physical and chemical properties of osthenol, intended for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its structural and physicochemical characteristics, chemical behavior and reactivity, and established methodologies for its quantification and analysis.
Physicochemical Characteristics
The fundamental physical and chemical properties of osthenol are crucial for its handling, formulation, and application in experimental settings. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₃ | [2][4] |
| Molecular Weight | 230.26 g/mol | [2][4] |
| IUPAC Name | 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | [2] |
| CAS Number | 484-14-0 | [2][3][4] |
| Appearance | Solid | [2][5] |
| Melting Point | 124-125 °C / 105.5-106.5 °C / 89-91 °C | [2][3][4][5] |
| Boiling Point | 422.8 °C at 760 mmHg | [5][6] |
| Solubility | Estimated water solubility: 148.1 mg/L @ 25 °C. Soluble in organic solvents like ethanol, DMSO, and DMF. | [5][7] |
| pKa (Strongest Acidic) | 7.64 (Predicted) | [3] |
| LogP | 3.24 (Predicted) | [3] |
Structural Elucidation:
Osthenol is classified as a 7-hydroxycoumarin, characterized by a coumarin skeleton with a hydroxyl group at the C7 position and a prenyl group attached at the C8 position.[3] This structure is fundamental to its biological activity and chemical reactivity.
Melting Point Discrepancies:
It is important for researchers to note the variability in the reported melting point of osthenol in the literature. Values range from 89-91 °C to 124-125 °C.[2][3][4][5] This variation may be attributable to differences in the purity of the analyzed samples or the analytical techniques employed. Therefore, experimental determination of the melting point for a given sample is recommended for unambiguous characterization.
Solubility Profile:
While sparingly soluble in aqueous solutions, osthenol exhibits good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] For creating stock solutions for in vitro assays, it is advisable to first dissolve osthenol in an organic solvent like DMSO before further dilution in aqueous buffers.[7]
Chemical Properties and Reactivity
Metabolic Pathways:
A key aspect of osthenol's chemical reactivity in biological systems is its metabolic transformation. As a major metabolite of osthole, it is subject to further metabolic processes.[8] In vivo and in vitro studies have demonstrated that osthenol undergoes both Phase I and Phase II metabolism.[9]
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of osthenol, leading to the formation of several hydroxylated metabolites.[1][9]
-
Phase II Metabolism (Conjugation): Osthenol is readily conjugated with glucuronic acid by uridine diphosphate-glucuronosyltransferases (UGTs) and with sulfate groups, forming glucuronide and sulfonyl conjugates.[9][10] These conjugation reactions significantly increase the water solubility of osthenol, facilitating its excretion. This rapid metabolism contributes to the low oral bioavailability of osthenol.[9]
The metabolic fate of osthenol is a critical consideration in pharmacokinetic and pharmacodynamic studies. The following diagram illustrates the general metabolic pathway of osthenol.
Metabolic pathway of Osthenol.
Biological Activity and Signaling Pathways
Osthenol has been reported to possess several pharmacological activities, including potential as a selective inhibitor of monoamine oxidase A (hMAO-A) and osteogenic-promoting properties.[11] Given that osthenol is a major metabolite of osthole, it is plausible that it contributes to the biological effects of its parent compound. Osthole is known to exert its effects through various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[8][12] The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, which may be modulated by osthole and potentially by its metabolite, osthenol.
Simplified PI3K/Akt signaling pathway.
Experimental Protocols
Quantification of Osthenol in Biological Matrices using HPLC-DAD
This protocol provides a general framework for the quantitative analysis of osthenol in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 14,000 rpm for 5 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-DAD Analysis:
-
HPLC System: An Agilent 1260 system or equivalent, equipped with a diode array detector (DAD).[13]
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient elution of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile/methanol mixture with 0.1% formic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of osthenol (requires experimental determination, but likely in the UV range of 250-330 nm, similar to other coumarins).[7][14]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of osthenol of known concentrations.
-
Plot the peak area ratio of osthenol to the internal standard against the concentration.
-
Determine the concentration of osthenol in the samples by interpolation from the calibration curve.
-
The limits of detection (LOD) and quantification (LOQ) should be determined based on the standard deviation of the response and the slope of the calibration curve.[13]
-
Workflow for Osthenol Quantification:
General workflow for HPLC quantification.
Conclusion
Osthenol is a prenylated coumarin with a well-defined chemical structure and a growing body of research highlighting its biological significance. This guide has provided a detailed overview of its physical and chemical properties, including its molecular characteristics, solubility, and metabolic fate. The provided experimental protocols offer a starting point for researchers aiming to quantify and further investigate this promising natural product. A thorough understanding of these fundamental properties is essential for advancing research into the therapeutic potential of osthenol.
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- 10. researchgate.net [researchgate.net]
- 11. CAS 484-14-0: Osthenol | CymitQuimica [cymitquimica.com]
- 12. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Osthenone: A Promising Antiproliferative Coumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osthenone, a naturally occurring coumarin, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent antiproliferative properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, isolation from natural sources, and detailed experimental protocols for evaluating its biological activity. Furthermore, this guide delves into the current understanding of its mechanism of action and its interaction with key cellular signaling pathways, offering a foundation for future research and drug development endeavors.
Introduction to this compound
This compound is a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. It has been identified and isolated from plant species such as Murraya exotica.[1][2] Structurally, it is a derivative of umbelliferone. The unique chemical structure of this compound is believed to be a key contributor to its observed biological activities, particularly its ability to inhibit the proliferation of cancer cells.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 112789-90-9 | Internal |
| Molecular Formula | C₁₄H₁₂O₄ | Internal |
| Molecular Weight | 244.24 g/mol | Internal |
| Appearance | Solid | Internal |
| IUPAC Name | 7-hydroxy-8-(3-methyl-2-oxobutyl)-2H-chromen-2-one | Internal |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the coumarin ring, a singlet for the hydroxyl group, and signals for the protons of the 3-methyl-2-oxobutyl side chain.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the side chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the lactone (C=O stretch), and aromatic C-H and C=C stretching vibrations.
Isolation and Purification
This compound is a natural product that can be isolated from plant sources, notably from the genus Murraya.[1][2] The following is a generalized protocol for the isolation and purification of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.
Protocol: Isolation of Coumarins from Murraya exotica
This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.
Materials:
-
Dried and powdered plant material of Murraya exotica
-
Solvents: Petroleum ether, ethyl acetate, methanol, water
-
HSCCC instrument
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
NMR and MS instruments for structural identification
Procedure:
-
Extraction:
-
The dried, powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
-
HSCCC Separation:
-
A two-phase solvent system is prepared. A commonly used system for coumarin separation is petroleum ether-ethyl acetate-methanol-water. The optimal ratio may need to be determined empirically, for example, 5:5:4.8:5 (v/v/v/v).
-
The HSCCC column is first filled with the stationary phase.
-
The crude extract, dissolved in a small amount of the solvent system, is injected into the column.
-
The mobile phase is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus rotates at a set speed (e.g., 800 r/min).
-
Fractions are collected at the outlet.
-
-
Fraction Analysis and Purification:
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions containing the compound of interest are pooled and the solvent is evaporated.
-
Further purification can be achieved by recrystallization or by another round of chromatography if necessary.
-
-
Structural Elucidation and Purity Assessment:
-
The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity as this compound.
-
The purity of the isolated this compound is determined by HPLC.
-
Diagram: Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Synthesis of this compound
While this compound is a natural product, chemical synthesis provides a reliable and scalable source for research and development. A plausible synthetic route involves the oxidation of the corresponding alcohol precursor, Osthenol.
Plausible Synthetic Pathway:
A potential synthetic approach could involve the Pechmann condensation to form the coumarin core, followed by prenylation and subsequent oxidation to yield this compound.
Diagram: Plausible Synthetic Pathway for this compound
Caption: A potential synthetic route to this compound.
Biological Activity: Antiproliferative Effects
The primary biological activity of interest for this compound is its potent antiproliferative effect against various cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., breast, colon, lung cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mechanism of Action
The precise molecular mechanism by which this compound exerts its antiproliferative effects is an active area of research. Preliminary evidence suggests that it may induce apoptosis (programmed cell death) in cancer cells.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Diagram: Apoptosis Detection Workflow
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Signaling Pathways
The antiproliferative and pro-apoptotic effects of many natural compounds are often mediated through the modulation of key cellular signaling pathways that are frequently dysregulated in cancer. While the specific pathways affected by this compound are still under investigation, the PI3K/Akt/mTOR and MAPK pathways are plausible targets.[7][8][9][10][11][12][13][14]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
MAPK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Further research, such as Western blot analysis of key proteins in these pathways (e.g., phosphorylated Akt, mTOR, ERK), is necessary to elucidate the precise signaling mechanisms of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a foundational understanding of its chemical properties, isolation, and methods for evaluating its biological effects. Future research should focus on:
-
Developing an efficient and scalable synthetic route for this compound.
-
Elucidating the detailed molecular mechanism of its antiproliferative action, including the specific signaling pathways involved.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.
-
Exploring structure-activity relationships by synthesizing and testing analogues of this compound to potentially enhance its potency and selectivity.
The continued investigation of this compound holds the potential for the development of novel and effective anticancer therapeutic agents.
References
-
An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. National Institutes of Health. [Link]
-
Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. National Institutes of Health. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health. [Link]
-
Novobiocin Analogs That Inhibit the MAPK Pathway. National Institutes of Health. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. National Institutes of Health. [Link]
-
Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach. ResearchGate. [Link]
- Constituents of Murraya exotica L.
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Phytochemistry and Biological Activities of Murraya Species. MDPI. [Link]
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- 6. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
The Discovery and History of Osthenol: A Journey Through Natural Product Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Osthenol, a naturally occurring prenylated coumarin, stands as a testament to the intricate biosynthetic capabilities of plants and the enduring quest of scientists to unravel the complexities of natural products. This comprehensive technical guide delves into the discovery and history of osthenol, tracing its origins from traditional herbal medicine to its characterization through classical and modern analytical techniques. We will explore its biosynthetic relationship with other coumarins, detail its isolation from various plant sources, and chronicle the evolution of its chemical synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of osthenol's journey as a natural product, highlighting the interplay of traditional knowledge, phytochemical investigation, and synthetic chemistry that has defined its scientific narrative.
Introduction: The Allure of Coumarins and the Emergence of Osthenol
The story of osthenol is intrinsically linked to the broader history of coumarins, a class of secondary metabolites characterized by the 1,2-benzopyrone ring system. The first coumarin was isolated in 1820 from the tonka bean (Dipteryx odorata), captivating chemists with its sweet, hay-like aroma.[1] This discovery opened the floodgates to the identification of a vast and structurally diverse family of coumarins from the plant kingdom, many of which possess significant pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities.[2][3]
Osthenol (7-hydroxy-8-(3-methyl-2-butenyl)coumarin) emerged from this rich tapestry of natural product discovery. While the precise first report of its isolation and characterization remains a subject of historical investigation, its presence has been documented in a variety of medicinal plants, most notably from the Apiaceae and Rutaceae families.[2][4] This guide will piece together the historical and scientific threads that constitute our current understanding of this fascinating molecule.
Biosynthesis: Nature's Blueprint for Osthenol
Osthenol is a derivative of the shikimic acid pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other key compounds.[2] The journey to osthenol begins with the amino acid L-phenylalanine.
The biosynthetic pathway can be conceptualized as follows:
-
Formation of Cinnamic Acid: Phenylalanine is first converted to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid undergoes hydroxylation to yield p-coumaric acid.
-
Formation of Umbelliferone: Through a series of enzymatic steps including ortho-hydroxylation and lactonization, p-coumaric acid is converted to the central coumarin intermediate, umbelliferone (7-hydroxycoumarin).[5]
-
Prenylation to Osthenol: The final and defining step in osthenol biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-8 position of umbelliferone. This prenylation reaction is catalyzed by a specific prenyltransferase enzyme.[4]
This regiospecific prenylation is a critical juncture in coumarin biosynthesis, as prenylation at the C-6 position of umbelliferone leads to the formation of its isomer, demethylsuberosin.[6]
Discovery and Isolation from Natural Sources
The discovery of osthenol is a story told through the phytochemical exploration of traditional medicinal plants. While a singular "discovery" paper is not readily apparent in the historical literature, its isolation has been reported from several key botanical sources.
Key Plant Sources
| Plant Species | Family | Traditional Uses |
| Angelica pubescens | Apiaceae | Used in Traditional Chinese Medicine to treat rheumatic arthralgia and headaches.[7] |
| Ledebouriella seseloides | Apiaceae | Known as "Fang Feng" in Traditional Chinese Medicine, used to dispel "wind" and for conditions like headaches and joint pain. |
| Toddalia asiatica | Rutaceae | Employed in traditional medicine in East Africa and Asia for a variety of ailments including malaria, cough, and fever.[8][9] |
Early Isolation Methodologies: A Glimpse into the Past
The isolation of natural products in the early to mid-20th century, the likely period of osthenol's initial discovery, was a meticulous process reliant on classical chemical techniques. Spectroscopic methods, which are standard today, were either in their infancy or not yet developed.[7][10]
A plausible early isolation and characterization workflow would have involved:
-
Extraction: The dried and powdered plant material (e.g., roots of Angelica pubescens) would be subjected to solvent extraction, often using a Soxhlet apparatus with solvents like petroleum ether, ethanol, or chloroform.[3]
-
Fractionation: The crude extract would then be fractionated using techniques such as liquid-liquid partitioning to separate compounds based on their polarity.
-
Crystallization: Repeated crystallization from different solvents was a primary method for purifying individual compounds.
-
Structural Elucidation (Pre-Spectroscopy):
-
Elemental Analysis: Combustion analysis to determine the empirical formula.
-
Melting Point Determination: A key physical constant for identification and purity assessment.
-
Chemical Degradation: Breaking the molecule into smaller, known fragments to piece together the structure.
-
Derivatization: Creating derivatives (e.g., esters, ethers) to confirm the presence of functional groups like hydroxyls.
-
Sources
- 1. Osthenol | C14H14O3 | CID 5320318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Convergent evolution of the UbiA prenyltransferase family underlies the independent acquisition of furanocoumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. A hundred years in the elucidation of the structures of natural products [pubmed.ncbi.nlm.nih.gov]
Understanding the mechanism of action of Osthenone
An In-Depth Technical Guide to the Mechanism of Action of Osthenone and Related Coumarins for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Editor's Note: Direct research elucidating the specific mechanism of action for this compound (C₁₄H₁₂O₄, Mol. Wt. 244.246) is currently limited in publicly available scientific literature.[1] However, this compound belongs to the coumarin family, a class of compounds extensively studied for their diverse pharmacological activities. This guide will focus on the well-documented mechanisms of Osthole , a closely related and bioactive simple coumarin derivative. Understanding Osthole's molecular interactions provides a robust framework for predicting and investigating the potential therapeutic actions of this compound and other related coumarins.
Introduction to Osthole: A Multifunctional Coumarin
Osthole is a natural coumarin derivative isolated from various medicinal plants, most notably Cnidium monnieri (L.) Cusson. It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3] The therapeutic potential of Osthole stems from its ability to modulate multiple, critical intracellular signaling pathways that are often dysregulated in disease states. This guide provides a detailed exploration of these core mechanisms, supported by experimental evidence, to inform future research and drug development efforts.
Core Mechanisms of Action: Modulation of Key Signaling Cascades
The pleiotropic effects of Osthole are not attributable to a single target but rather to its sophisticated interplay with several key signaling networks. The primary pathways implicated in its mechanism of action are the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol-3-Kinase (PI3K)/Akt, and Nuclear Factor-kappaB (NF-κB) pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
The MAPK pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[4][5] The pathway consists of three main kinase tiers: MAP3K, MAP2K, and MAPK.[5] Osthole exerts significant, context-dependent effects by modulating the three major MAPK subfamilies: ERK1/2, JNK, and p38.[2][6]
-
Neuroprotection via ERK1/2 Activation and JNK Inhibition: In the context of ischemic injury, Osthole demonstrates remarkable neuroprotective effects.[2] Studies on cultured cortical neurons subjected to oxygen and glucose deprivation (OGD) show that Osthole's protective action is associated with the prolonged activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the suppression of c-Jun N-terminal kinase (JNK) activity .[2] The sustained activation of the ERK1/2 pathway is linked to cell survival and proliferation, while the JNK pathway is primarily implicated in cellular stress and apoptosis.[6] This dual modulation shifts the cellular balance away from apoptosis and towards survival, thereby protecting neurons from ischemic damage.[2]
-
Anti-Cancer Effects via MAPK Pathway Inhibition: Conversely, in cancer models, Osthole often inhibits the same pathways that it promotes for neuroprotection. In glioma cells, Osthole prevents proliferation and invasion by inhibiting the MAPK signaling pathway, alongside the PI3K/Akt cascade.[3] This demonstrates the context-dependent nature of Osthole's activity, where it can suppress pathological proliferation in cancer cells while promoting survival in neurons. Abnormalities in the MAPK pathway are a key contributor to carcinogenesis, and its inhibition is a valid anti-cancer strategy.[4][7]
Figure 1: Osthole's dual modulation of the MAPK signaling pathway.
Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling cascade is a central regulator of diverse biological processes, including cell metabolism, proliferation, and survival.[8] Its dysregulation is a hallmark of many diseases, particularly cancer. Osthole has been shown to exert potent anti-cancer effects by targeting this pathway.
-
Induction of Cancer Cell Apoptosis: In studies on human lung cancer cells (A549), Osthole was found to significantly reduce cell growth and induce cell cycle arrest at the G₂/M phase.[3] The molecular mechanism for this effect involves the downregulation of key cell cycle proteins like cyclin B1 and a reduction in anti-apoptotic factors (Bcl-2), coupled with an upregulation of pro-apoptotic proteins (Bax).[3] Crucially, these effects are mediated through the suppression of the PI3K/Akt signaling pathway.[3] By inhibiting Akt phosphorylation, Osthole disrupts the downstream signaling that promotes cell survival and proliferation, thereby triggering apoptosis in malignant cells.
Figure 2: Osthole's inhibitory effect on the PI3K/Akt signaling pathway.
Nuclear Factor-kappaB (NF-κB) Pathway and Anti-Inflammatory Action
The NF-κB pathway is a cornerstone of the inflammatory response.[9] It involves a family of transcription factors that, when activated, move into the nucleus to trigger the expression of pro-inflammatory genes, including cytokines and chemokines.[10][11] Chronic or aberrant activation of this pathway is linked to numerous inflammatory diseases and cancers.[9][12]
-
Suppression of Neuroinflammation: Osthole demonstrates significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[8] This action is particularly relevant to its neuroprotective effects, as neuroinflammation is a major contributor to the pathology of neurodegenerative diseases.[13][14] Osthole suppresses the MAPK/NF-κB-mediated transcription of genes that produce inflammatory cytokines.[8] By preventing the activation and nuclear translocation of NF-κB, Osthole effectively dampens the inflammatory cascade, reducing neuronal damage.
Figure 3: Osthole's suppression of the pro-inflammatory NF-κB pathway.
Experimental Protocols for Mechanistic Investigation
Validating the mechanism of action for a compound like Osthole requires a suite of robust biochemical and cell-based assays. The following protocols are fundamental to the research cited in this guide.
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To quantify changes in the expression levels or phosphorylation status of key signaling proteins (e.g., ERK, Akt, IκBα) following treatment with the compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., cortical neurons, A549 lung cancer cells) at a suitable density. Once adhered, treat with various concentrations of Osthole or vehicle control for specified time periods. A positive control or pathway activator (e.g., LPS for NF-κB) is often included.
-
Protein Extraction: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-ERK1/2). Follow with incubation using a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of the compound on cell proliferation, cytotoxicity, and the induction of apoptosis.
-
Methodology:
-
MTT/MTS Assay (Viability):
-
Seed cells in a 96-well plate and treat with a dose-range of Osthole.
-
After the incubation period, add MTT or MTS reagent to the wells.
-
Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The color intensity is directly proportional to the number of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Treat cells with Osthole as described above.
-
Harvest and wash the cells, then resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V (stains early apoptotic cells) and PI (stains late apoptotic/necrotic cells).
-
Analyze the stained cell population using flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
-
-
Data Summary
The following table summarizes the key mechanistic effects of Osthole across different biological contexts as reported in the literature.
| Pharmacological Effect | Model System | Key Signaling Pathway(s) | Observed Molecular Change | Reference(s) |
| Neuroprotection | Rat Cortical Neurons (OGD) | MAPK | ↑ p-ERK1/2, ↓ JNK activity | [2] |
| Neuroprotection | General Models | Notch, BDNF/Trk, PI3K/Akt | ↑ BDNF, TrkB, CREB, PI3K, Akt | [8] |
| Anti-Cancer | C6 Rat Glioma Cells | PI3K/Akt, MAPK | Inhibition of pathways | [3] |
| Anti-Cancer | A549 Human Lung Cancer | PI3K/Akt | ↓ Cyclin B1, p-Cdc2, Bcl-2; ↑ Bax | [3] |
| Anti-Inflammation | General Models | MAPK/NF-κB | ↓ Transcription of inflammatory cytokines | [8] |
Conclusion and Future Directions
The available evidence strongly indicates that Osthole is a multi-target agent that exerts its therapeutic effects by modulating the MAPK, PI3K/Akt, and NF-κB signaling pathways. Its ability to act as both a pro-survival agent in neurons and an anti-proliferative agent in cancer cells highlights the sophisticated, context-dependent nature of its mechanism.
For researchers investigating This compound , this guide provides a validated roadmap. The logical next steps would be to:
-
Confirm Modulation of Key Pathways: Utilize the experimental protocols described herein to determine if this compound similarly modulates the phosphorylation of ERK, Akt, and the activation of NF-κB.
-
Comparative Potency Analysis: Directly compare the efficacy of this compound and Osthole in cell-based assays to understand structure-activity relationships.
-
Target Deconvolution: Employ advanced techniques such as proteomic analysis or affinity chromatography to identify direct binding partners of this compound, which could reveal novel targets not shared with Osthole.
By building upon the foundational knowledge of Osthole's mechanism of action, the scientific community can efficiently advance the preclinical evaluation of this compound and other promising coumarin derivatives.
References
- PubMed. (2011). Neuroprotective effect of osthole against oxygen and glucose deprivation in rat cortical neurons: involvement of mitogen-activated protein kinase pathway.
- PubMed. (2019). Characterization of osthenol metabolism in vivo and its pharmacokinetics.
- CymitQuimica. This compound.
- PubMed. (2023). Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms.
- MDPI. Potential Anticancer Properties of Osthol: A Comprehensive Mechanistic Review.
- PubMed. (2023). The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease.
- ResearchGate. Antiinflammatory and analgesic activity of the isolated compounds.
- PMC - PubMed Central. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review.
- PubMed. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics.
- PMC - NIH. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis.
- PubMed. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation.
- MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers.
- Research Square. NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy.
- (-)-Epicatechin activation of endothelial cell eNOS, NO and related signaling pathways.
- PMC - NIH. SB203580, a p38MAPK inhibitor, attenuates olfactory dysfunction by inhibiting OSN apoptosis in AR mice.
- YouTube. (2013). The MAPK Signaling Pathway.
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Osthenone: A Comprehensive Technical Guide on its Role as a Secondary Metabolite in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osthenone, a prenylated coumarin, represents a fascinating and increasingly important secondary metabolite within the plant kingdom. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and physiological functions in plants to its pharmacological potential and the analytical methodologies required for its study. As a phytoalexin, this compound plays a crucial role in plant defense against a variety of biotic and abiotic stresses. Its diverse biological activities, including notable antifungal and anti-inflammatory properties, also position it as a promising candidate for drug discovery and development. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of natural product chemistry, plant science, and pharmacology, offering both foundational knowledge and practical insights into the world of this intriguing molecule.
Introduction to this compound: A Prenylated Coumarin of Significance
This compound, with the chemical formula C₁₄H₁₄O₃, is a naturally occurring phenolic compound belonging to the coumarin family.[1] Specifically, it is a hydroxycoumarin, structurally defined as umbelliferone (7-hydroxycoumarin) with a prenyl group attached at the C8 position.[1] This prenylation is a key structural feature that significantly influences its biological activity.
This compound has been identified in a variety of plant species, most notably in members of the Rutaceae (citrus family) and Apiaceae (carrot family) families.[1][2] It is often found alongside other coumarin derivatives and is considered a key intermediate in the biosynthesis of more complex furanocoumarins.[3] The presence and concentration of this compound in plants can be influenced by various environmental factors, highlighting its role in the plant's interaction with its surroundings.[3]
From a pharmacological perspective, this compound has garnered attention for its diverse bioactivities. It has demonstrated potent antifungal properties, making it a subject of interest for the development of new agrochemicals and pharmaceuticals.[2] Furthermore, it exhibits anti-inflammatory and other therapeutic effects, underscoring its potential as a lead compound in drug discovery programs.[4]
This guide will delve into the multifaceted nature of this compound, providing a detailed exploration of its biosynthesis, its crucial role in plant physiology, particularly in defense mechanisms, and its promising pharmacological applications.
Biosynthesis of this compound: From Phenylpropanoids to Prenylation
The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites.[3] The journey to this compound can be broadly divided into two major stages: the formation of the coumarin backbone (umbelliferone) and the subsequent prenylation at the C8 position.
Formation of the Umbelliferone Backbone
The biosynthesis of umbelliferone, the precursor to this compound, begins with the amino acid phenylalanine.[3] A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert phenylalanine into p-coumaroyl-CoA.[3] The critical step leading to the coumarin scaffold is the ortho-hydroxylation of a cinnamic acid derivative, followed by a trans-cis isomerization and lactonization to form the characteristic coumarin ring structure of umbelliferone.[3]
Caption: Simplified overview of the biosynthesis of umbelliferone.
The Crucial Prenylation Step: Formation of this compound
The final and defining step in this compound biosynthesis is the attachment of a prenyl group (a five-carbon isoprenoid unit) to the C8 position of the umbelliferone ring. This reaction is catalyzed by a specific class of enzymes known as prenyltransferases (PTs).[1][5] These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.[6]
The enzyme responsible for this specific C8-prenylation is an umbelliferone 8-prenyltransferase. While the existence of such enzymes is well-established, the specific gene and protein have not been fully characterized in all this compound-producing plants. Research in related species has identified membrane-bound prenyltransferases that catalyze the C6 or C8 prenylation of umbelliferone, leading to the formation of demethylsuberosin or this compound, respectively.[1][6] The regioselectivity of these enzymes is a key determinant of the final product.
Caption: The final enzymatic step in the biosynthesis of this compound.
Physiological Role of this compound in Plants: A Defense Perspective
This compound, like many other secondary metabolites, does not participate in the primary growth and development of the plant. Instead, it plays a crucial role in the plant's interaction with its environment, particularly in defense against biotic and abiotic stresses.[2][7]
This compound as a Phytoalexin
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to infection or stress.[7] There is growing evidence to suggest that this compound and other prenylated coumarins function as phytoalexins.[8] Their production is often induced upon pathogen attack, and they exhibit antimicrobial activity against a range of plant pathogens.
The lipophilic nature of the prenyl group in this compound is thought to enhance its ability to disrupt microbial cell membranes, contributing to its antifungal and antibacterial properties.[8] This makes this compound a key component of the plant's inducible defense system.
Response to Biotic and Abiotic Stress
The biosynthesis and accumulation of coumarins, including this compound, are known to be influenced by various stress factors.[3]
-
Biotic Stress: Infection by fungi, bacteria, and viruses can trigger the production of this compound as part of the plant's defense response.[2][9] Herbivory by insects may also induce the synthesis of coumarins, which can act as feeding deterrents or toxins.[10]
-
Abiotic Stress: Environmental stressors such as UV radiation, heavy metals, and nutrient deficiency can also lead to an increase in the production of coumarins.[3][11] This suggests that this compound may also play a role in protecting the plant from non-biological threats, possibly through its antioxidant properties.
The induction of this compound synthesis under stress conditions is a complex process involving intricate signaling pathways within the plant, which are discussed in a later section.
Pharmacological Activities and Potential Applications
The biological activities of this compound are not limited to its role in plants. It has also demonstrated a range of pharmacological effects that make it a promising candidate for therapeutic applications.
| Pharmacological Activity | Description | Key Findings |
| Antifungal | Inhibition of the growth of various fungal species. | Effective against a range of pathogenic fungi, potentially by disrupting the cell membrane and inhibiting ergosterol biosynthesis.[12] |
| Anti-inflammatory | Reduction of inflammation. | Has shown to inhibit the production of pro-inflammatory mediators.[4] |
| Anticancer | Inhibition of the growth of cancer cells. | Some studies on related prenylated coumarins suggest potential cytotoxic effects against certain cancer cell lines.[13] |
| Neuroprotective | Protection of nerve cells from damage. | As an inhibitor of monoamine oxidase-A (MAO-A), it has potential applications in neurological disorders. |
Antifungal Activity and Mechanism of Action
The most well-documented pharmacological activity of this compound is its antifungal effect. It has been shown to be effective against a variety of pathogenic fungi. The proposed mechanism of action involves the disruption of the fungal cell membrane. The lipophilic prenyl group of this compound is believed to facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and ultimately cell death.[12] Additionally, some studies suggest that coumarins can inhibit key enzymes in the fungal ergosterol biosynthesis pathway, further compromising the integrity of the cell membrane.[14]
Anti-inflammatory and Other Activities
This compound has also been reported to possess anti-inflammatory properties.[4] This activity is likely mediated through the inhibition of inflammatory pathways and the reduction of pro-inflammatory cytokines. Furthermore, its ability to inhibit monoamine oxidase-A suggests potential applications in the treatment of depression and other neurological disorders. The diverse pharmacological profile of this compound makes it a valuable lead compound for further investigation and development.
Methodologies for the Study of this compound
The study of this compound, from its extraction from plant material to its characterization and quantification, requires a range of analytical techniques.
Extraction and Isolation
The extraction of this compound from plant matrices typically involves the use of organic solvents of varying polarities.
Step-by-Step General Extraction Protocol:
-
Sample Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is then extracted with a suitable solvent. Common methods include:
-
Maceration: Soaking the plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction with a hot solvent, which is generally more efficient but may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.[15]
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Purification: The crude extract is a complex mixture of compounds. Further purification of this compound is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Caption: A general workflow for the extraction and isolation of this compound.
Analytical Characterization and Quantification
Several analytical techniques are employed for the identification and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the quantification of this compound in plant extracts.[14][16] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[16]
General HPLC-UV Protocol:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of approximately 320 nm.
-
Quantification: Based on a calibration curve generated from a pure this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification of this compound, particularly in complex mixtures. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for its identification.[17][18]
Signaling and Regulation of this compound Production
The production of this compound in plants is a tightly regulated process, often triggered by external stimuli. This regulation is mediated by complex signaling pathways.
Role of Elicitors
Elicitors are molecules that can induce a defense response in plants, including the production of phytoalexins like this compound.[3][5] These can be of biotic origin (e.g., fragments of fungal cell walls) or abiotic origin (e.g., heavy metals, UV radiation).[5] The application of elicitors to plant cell cultures has been shown to be an effective strategy for enhancing the production of secondary metabolites.[6]
Interaction with Plant Hormone Signaling
Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense responses.[9] The biosynthesis of phytoalexins is often integrated with these hormonal signaling pathways. While direct evidence for the regulation of this compound by JA and SA is still emerging, it is likely that these hormones play a role in mediating its stress-induced accumulation. For example, pathogen attack often leads to an increase in SA levels, which in turn can activate the expression of genes involved in the phenylpropanoid pathway, leading to the production of coumarins.[9]
Caption: A simplified model of the signaling cascade leading to this compound production.
Future Perspectives and Research Directions
While significant progress has been made in understanding the chemistry and biology of this compound, several areas warrant further investigation:
-
Elucidation of Biosynthetic Pathways: The specific enzymes and genes responsible for this compound biosynthesis in different plant species need to be identified and characterized. This knowledge is crucial for metabolic engineering approaches aimed at enhancing this compound production.
-
Detailed Physiological and Ecological Roles: Further research is needed to fully understand the specific roles of this compound in plant defense against a wider range of pathogens and herbivores. Quantitative studies on its accumulation in different plant tissues under various stress conditions are also required.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which this compound exerts its antifungal and other pharmacological effects is essential for its development as a therapeutic agent.
-
Clinical Investigations: While preclinical studies are promising, clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.
The continued exploration of this compound holds great promise for both agriculture and medicine. Its role as a natural plant defense compound provides a foundation for the development of sustainable crop protection strategies, while its diverse pharmacological activities offer exciting opportunities for the discovery of new drugs.
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Methodological & Application
Osthenone: A Comprehensive Guide to Extraction, Purification, and Analysis from Botanical Sources
Introduction: The Therapeutic Promise of Osthenone
This compound, a prenylated coumarin, has emerged as a compound of significant interest within the scientific and pharmaceutical communities.[1] Found in various medicinal plants, including species from the Angelica, Peucedanum, and Citrus genera, this compound exhibits a wide spectrum of pharmacological activities.[1] These include neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial properties.[1] The therapeutic potential of this multifaceted molecule necessitates robust and efficient protocols for its extraction, purification, and characterization from its natural botanical sources.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It is designed to be a practical resource, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the entire workflow from plant material to purified this compound.
Biosynthesis of this compound
The biosynthesis of this compound, like other coumarins, originates from the shikimate pathway, a fundamental metabolic route in plants for the production of aromatic amino acids.[2] The pathway to this compound involves a series of enzymatic transformations, starting from the amino acid phenylalanine. A key intermediate is umbelliferone, which undergoes prenylation to form this compound. Understanding this biosynthetic pathway is crucial for optimizing cultivation and harvesting conditions to maximize this compound content in the source plant material.
Caption: Simplified biosynthetic pathway of this compound.
Part 1: Extraction of this compound from Plant Material
The initial and critical step in isolating this compound is its efficient extraction from the plant matrix. The choice of extraction method and solvent is paramount and depends on factors such as the chemical nature of this compound, the type of plant material, and the desired scale of extraction.
Plant Material Preparation
Proper preparation of the plant material is essential for maximizing extraction efficiency.
-
Selection and Drying: Select the appropriate plant part known to be rich in this compound (e.g., roots of Angelica or Peucedanum species). The plant material should be thoroughly dried to a constant weight, typically in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of the target compound.
-
Size Reduction: The dried plant material must be ground into a fine powder. This increases the surface area available for solvent contact, thereby enhancing the extraction efficiency. A mesh size of 30-40 is often optimal.
Extraction Methodologies
Several methods can be employed for the extraction of this compound. The choice depends on laboratory resources, desired yield, and the potential for thermal degradation of the compound.
Soxhlet extraction is a classic and highly efficient method for continuous solid-liquid extraction.[3] It is particularly effective when the target compound has limited solubility in the chosen solvent.
Principle: The method utilizes a continuous reflux of fresh, hot solvent over the plant material, ensuring a high extraction efficiency.
Apparatus:
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Cellulose thimble
Procedure:
-
Place a known quantity (e.g., 50-100 g) of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask to about two-thirds of its volume with the chosen solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady reflux.
-
Continue the extraction for a sufficient duration, typically 6-12 hours, or until the solvent in the siphon arm becomes colorless.
-
After extraction, allow the apparatus to cool down.
-
Dismantle the setup and concentrate the solvent containing the extracted this compound using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Caption: Workflow for Soxhlet extraction of this compound.
Ultrasound-assisted extraction is a more modern and rapid technique that utilizes the energy of ultrasonic waves to enhance extraction efficiency.[4]
Principle: Ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the release of intracellular contents into the solvent.[5]
Apparatus:
-
Ultrasonic bath or probe sonicator
-
Erlenmeyer flask
-
Magnetic stirrer (optional)
Procedure:
-
Place a known quantity (e.g., 20 g) of the powdered plant material into an Erlenmeyer flask.
-
Add a specific volume of the chosen solvent (e.g., 80% ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent to ensure complete recovery of this compound.
-
Combine the extracts and concentrate using a rotary evaporator.
Microwave-assisted extraction is another rapid and efficient method that uses microwave energy to heat the solvent and plant material.[6][7]
Principle: Microwaves cause rapid heating of the solvent and any residual water within the plant cells. This creates internal pressure that ruptures the cell walls, releasing the target compounds into the solvent.[8]
Apparatus:
-
Microwave extraction system
-
Extraction vessel
Procedure:
-
Place a known quantity of the powdered plant material into the microwave extraction vessel.
-
Add the appropriate solvent (e.g., 50% aqueous ethanol).[9]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 180 W), temperature (e.g., 50-80°C), and time (e.g., 5-15 minutes).[6][8]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the extract and concentrate it using a rotary evaporator.
Comparison of Extraction Methods
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 6-24 hours[10] | 30-60 minutes | 5-15 minutes[6][9] |
| Solvent Consumption | High | Moderate | Low[9] |
| Energy Consumption | High | Low | Moderate |
| Yield | Generally high | High, often comparable to Soxhlet | High, often comparable to or better than Soxhlet[7][9] |
| Thermal Degradation | Potential for heat-sensitive compounds | Minimal due to lower temperatures | Can occur if not properly controlled |
Part 2: Purification of this compound
The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a purification step is necessary to isolate this compound in a pure form. Column chromatography followed by recrystallization are the most common and effective methods for this purpose.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11]
Principle: A solution of the crude extract is passed through a column packed with a solid adsorbent (stationary phase). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to their separation.
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (60-120 or 230-400 mesh)[1]
-
Mobile phase: A solvent system of varying polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[12]
-
Fraction collector or test tubes
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.[13]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise gradient of 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane).[12]
-
Collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.
-
Caption: Workflow for column chromatography purification.
Recrystallization
Recrystallization is a final purification step to obtain highly pure crystalline this compound.[14]
Principle: The technique relies on the difference in solubility of the compound in a hot versus a cold solvent. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[14]
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Suitable recrystallization solvent (e.g., methanol, ethanol, or a mixture of solvents like hexane/ethyl acetate)[4][15]
-
Buchner funnel and flask
-
Filter paper
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Methanol or ethanol are often good starting points for coumarins.[4]
-
Dissolution: Place the purified this compound from column chromatography into an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate until the solid dissolves completely. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Part 3: Characterization and Quantification
Once purified, it is essential to confirm the identity and purity of the isolated this compound and to quantify its concentration in the original plant material or extracts.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the chemical structure of this compound.[5][16]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[17]
-
Melting Point: The melting point of the purified this compound can be compared to the literature value as an indicator of purity.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative analysis of this compound in plant extracts.[18][19]
Principle: HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector is used to quantify the amount of each compound as it elutes from the column.[20]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
-
Mobile Phase: A mixture of acetonitrile and water is commonly used as the mobile phase.[20] The exact ratio may need to be optimized.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.
-
Sample Preparation: Prepare the plant extract at a known concentration in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. .
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.[21]
| HPLC Method Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99[22] |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of ~3:1[21] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ~10:1[21] |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful extraction, purification, and analysis of this compound from plant materials. By understanding the principles behind each step and carefully controlling the experimental parameters, researchers can obtain high-purity this compound for further investigation into its promising pharmacological properties. The methodologies described herein are adaptable and can be optimized for specific plant matrices and research objectives, paving the way for advancements in natural product chemistry and drug discovery.
References
- Resmi Mohan, M. Vidhyalakshmi, and Venkatasubramanian Sivakumar. "Microwave Assisted Rapid Extraction and Characterization of Coumarin from Fig Plant (Ficus carica)." Asian Journal of Science and Applied Technology, vol. 8, no. 1, 2019, pp. 1-5.
- Martino, Emanuela, et al. "Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction." Journal of Chromatography A, vol. 1125, no. 2, 2006, pp. 147-51.
- Kwon, Jung-Hye, et al. "Extraction time and temperature affect the extraction efficiencies of coumarin and phenylpropanoids from Cinnamomum cassia bark using a microwave-assisted extraction method." Food Science and Biotechnology, vol. 26, no. 5, 2017, pp. 1259-66.
- Martino, Emanuela, et al. "Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction.
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University of California, Los Angeles. "Column chromatography." UCLA Chemistry and Biochemistry, .
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Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry, .
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Hielscher Ultrasonics. "Soxhlet Extraction - What is it? How does it work?" Hielscher Ultrasonics, .
- You, Chi-Jian, et al. "Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine." Evidence-Based Complementary and Alternative Medicine, vol. 2015, 2015, p. 919614.
- Ahuja, Satinder, and Stephen Scypinski. "HPLC Method Development and Validation for Pharmaceutical Analysis." Separation & Purification Reviews, vol. 32, no. 2, 2003, pp. 149-83.
- Chen, Chien-Kuang, et al. "Optimizing Procedures of Ultrasound-Assisted Extraction of Waste Orange Peels by Response Surface Methodology." Processes, vol. 10, no. 4, 2022, p. 674.
- Lee, Ju-Hee, et al. "Characterization of osthenol metabolism in vivo and its pharmacokinetics." Xenobiotica, vol. 50, no. 7, 2020, pp. 785-92.
- Stochmal, Anna, and Wieslaw Oleszek. "Extraction of coumarins from plant material (Leguminosae)." Phytochemical Analysis, vol. 5, no. 3, 1994, pp. 121-25.
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Quora. "How to recrystallize a product from methanol." Quora, .
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Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo, .
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NACALAI TESQUE, INC. "Silica Gel for Column Chromatography|Products." NACALAI TESQUE, INC., .
- Bampouli, Angeliki, et al. "Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Citrus sinensis L. Peels using Response Surface Methodology.
- Tan, Jo-Anne, et al. "Xanthone Biosynthetic Pathway in Plants: A Review." Frontiers in Plant Science, vol. 12, 2021, p. 713638.
- Khan, M., et al. "Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (Citrus sinensis L.) peel." Semantic Scholar, 2010.
- Chemistry LibreTexts. "Recrystallization." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
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Shimadzu. "How to do HPLC method validation." YouTube, 3 Mar. 2022, .
- Montero-Calderon, A., et al. "Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products." Foods, vol. 10, no. 9, 2021, p. 2148.
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Supreme Science. "Top 6 Steps to Run The PERFECT Column Chromatography." YouTube, 3 Dec. 2018, .
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ResearchGate. "Need help with Column Chromatography." ResearchGate, .
- Ali, Babar, et al. "Biosynthetic Pathways of Hormones in Plants." International Journal of Molecular Sciences, vol. 21, no. 22, 2020, p. 8687.
- Stanojević, Jelena, et al. "CHEMICAL COMPOSITION AND ANTIOXIDANT ACTIVITY OF ANGELICA (Angelica archangelica L.) ROOT ESSENTIAL OIL AND EXTRACTS." Archives of Pharmacy, vol. 73, no. Suppl., 2023.
- Lee, Hye-Jin, et al. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." Journal of Pharmaceutical and Biomedical Analysis, vol. 37, no. 3, 2005, pp. 549-56.
- Härmälä, P., et al. "Choice of Solvent in the Extraction of Angelica archangelica Roots with Reference to Calcium Blocking Activity." Semantic Scholar, 1992.
- Spiteri, M., et al. "Data fusion between high resolution 1H-NMR and mass spectrometry: a synergetic approach to honey botanical origin characterization.
- Stumpe, Michael, et al. "Biosynthesis of allene oxides in Physcomitrella patens." FEBS Letters, vol. 584, no. 20, 2010, pp. 4333-38.
- Chin, Kok-Yong, and Soelaiman, Ima-Nirwana. "The Skeletal Effects of Tanshinones: A Review." Molecules, vol. 26, no. 8, 2021, p. 2297.
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University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." University of Rochester Department of Chemistry, .
- Reed, James, and Anne Osbourn. "Harnessing plant biosynthesis for the development of next-generation therapeutics." PLOS Biology, vol. 22, no. 11, 2024, p. e3002888.
- Dossey, Aaron T., et al. "NMR-spectroscopic analysis of mixtures: from structure to function." Natural Product Reports, vol. 28, no. 1, 2011, pp. 65-81.
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Reddit. "Go-to recrystallization solvent mixtures." Reddit, .
- Tomou, Eftychia M., et al. "NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification." Metabolites, vol. 12, no. 9, 2022, p. 863.
- Liu, Guang-Zhong, et al. "Both Allene Oxide Synthases Genes Are Involved in the Biosynthesis of Herbivore-Induced Jasmonic Acid and Herbivore Resistance in Rice." International Journal of Molecular Sciences, vol. 17, no. 10, 2016, p. 1713.
- Buckley, M. M., and R. N. Brogden. "Enoximone. A review of its pharmacological properties and therapeutic potential." Drugs, vol. 36, no. 4, 1988, pp. 437-63.
- de Oliveira, A. C. S., et al. "Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species." Revista de Ciências Farmacêuticas Básica e Aplicada, vol. 45, 2024.
- Patel, Haresh B., et al. "Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
-
ResearchGate. "LC-MS/MS analysis of osthenol and its metabolites. Extracted ion..." ResearchGate, .
- ResearchGate. "Optimization of soxhlet extraction parameter of annona muricata leaves using box-behnken design (BBD) expert and antioxidant analysis.
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University of York. "Soxhlet Extraction." University of York Chemistry Teaching Labs, .
- Pathak, S., et al. "Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review.
- Vignesh, S., and R. Sivaraj. "Production of Polyphenol from Phyllanthus Emblica using Soxhlet Extraction Process." International Journal of Recent Technology and Engineering (IJRTE), vol. 8, no. 4, 2019, pp. 1021-24.
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High-performance liquid chromatography (HPLC) method for Osthenone quantification
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Osthenone, also known as Isomeranzin [7-methoxy-8-(3-methyl-2-oxobutyl)coumarin]. This method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various matrices, including plant extracts and pharmaceutical formulations. The described protocol utilizes Reverse-Phase HPLC with UV detection, demonstrating excellent linearity, precision, accuracy, and sensitivity, ensuring trustworthy and reproducible results.
Introduction and Scientific Rationale
This compound is a naturally occurring O-methylated coumarin found in various plant species, notably from the Rutaceae family, such as Clausena anisata. As a derivative of the pharmacologically significant coumarin scaffold, this compound is a subject of interest for its potential biological activities. Accurate quantification is paramount for phytochemical analysis, standardization of herbal extracts, and in vitro or in vivo pharmacological studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of complex mixtures like natural product extracts[1]. Reverse-Phase (RP) HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for the analysis of moderately polar molecules like this compound. The methodology presented herein is founded on established principles of chromatographic separation to ensure specificity and reliability.
Causality of Methodological Choices:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide array of coumarins through hydrophobic interactions.
-
Mobile Phase: A binary mobile phase consisting of an organic solvent (acetonitrile or methanol) and water provides the necessary elution strength. The inclusion of a small percentage of acid (e.g., acetic or formic acid) is a critical choice. It serves to suppress the ionization of any residual silanol groups on the stationary phase and ensures that acidic or phenolic analytes, like many coumarins, remain in a consistent, non-ionized state. This leads to sharper, more symmetrical peaks and highly reproducible retention times.
-
UV Detection: this compound possesses a conjugated π-electron system inherent to the coumarin backbone, making it a strong chromophore suitable for UV-Vis detection. The selection of the maximum absorption wavelength (λmax) is crucial for achieving the highest sensitivity. For coumarins with a 7-methoxy substitution, the λmax is typically observed in the 320-330 nm range. Based on data for structurally similar compounds like 7-methoxycoumarin (λmax: 323 nm), a detection wavelength of 325 nm is selected as an optimal starting point for method development, to be confirmed with a photodiode array (PDA) detector.
Materials and Methodology
Equipment and Reagents
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Acetic Acid (Glacial, ACS Grade)
-
This compound Reference Standard (>98% purity)
-
-
Labware: Analytical balance, Class A volumetric flasks and pipettes, 1.5 mL amber HPLC vials, 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).
Solution Preparation
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Scientist's Note: Both mobile phases should be filtered through a 0.45 µm membrane and degassed (e.g., by sonication) prior to use to prevent pump blockages and baseline instability.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Dissolve the standard in Methanol and make up to the mark. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store this stock solution in an amber vial at -20°C. Stability under these conditions is typically several months, but should be verified.
Calibration Standards (e.g., 1 - 100 µg/mL):
-
Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase (pre-mixed at the initial gradient composition, e.g., 50:50 Water:Acetonitrile).
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase mixture.
Sample Preparation (General Protocol for Plant Material)
The goal of sample preparation is the efficient extraction of the analyte from the matrix and the removal of interfering substances.
-
Extraction:
-
Accurately weigh 1.0 g of dried, powdered plant material into a suitable flask.
-
Add 20 mL of methanol.
-
Extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant. Repeat the extraction process on the residue twice more and combine the supernatants.
-
-
Concentration:
-
Evaporate the combined methanolic extracts to dryness under reduced pressure (e.g., using a rotary evaporator).
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol or the mobile phase.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow for this compound quantification from sample to result.
HPLC Operating Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of coumarins. |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. |
| Gradient Program | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B | Ensures elution of this compound and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection λ | 325 nm | Near the expected λmax for 7-methoxycoumarins, maximizing sensitivity. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Run Time | 30 minutes | Allows for elution and column re-equilibration. |
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation demonstrates that the method is suitable for its intended purpose.
Experimental Validation Protocols
Specificity:
-
Inject a blank (mobile phase), a standard solution of this compound, and a sample extract.
-
Confirm that no interfering peaks co-elute with the this compound peak in the sample. If a PDA detector is available, check the peak purity.
Linearity:
-
Prepare at least five concentrations of this compound standards across the expected sample concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Precision:
-
Repeatability (Intra-day): Analyze six replicates of a standard solution at a medium concentration (e.g., 10 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument if possible.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Accuracy (Recovery):
-
Prepare a blank sample matrix (an extract known to contain no this compound).
-
Spike the blank matrix with known amounts of this compound standard at three concentration levels (low, medium, high).
-
Prepare and analyze these spiked samples in triplicate.
-
Calculate the percent recovery using the formula: (Measured Amount / Spiked Amount) * 100.
Sensitivity:
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. It can be estimated based on a signal-to-noise ratio (S/N) of 3:1.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. It can be estimated based on an S/N ratio of 10:1.
Typical Performance Characteristics
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| LOQ | - | ~0.1 µg/mL |
| LOD | - | ~0.03 µg/mL |
Conclusion
The HPLC method described in this application note provides a reliable, precise, and accurate system for the quantification of this compound. The detailed protocols for solution preparation, chromatographic conditions, and method validation serve as a comprehensive guide for researchers in natural product chemistry and pharmaceutical sciences. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory, quality control, and research purposes.
References
-
PubChem. Isomeranzin. National Center for Biotechnology Information. [Link]
-
Scotter, M. J., et al. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 2011. [Link]
-
MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI, 2020. [Link]
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Osthenone in Human Plasma
Introduction and Scientific Context
Osthenone, a prenylated coumarin, is a compound of significant interest in pharmaceutical research due to its structural similarity to other bioactive coumarins like osthole, which are investigated for a variety of pharmacological activities. To properly evaluate the therapeutic potential, safety, and efficacy of this compound, it is crucial to understand its pharmacokinetic (PK) profile, including its absorption, distribution, metabolism, and excretion (ADME). The development of a sensitive, selective, and robust bioanalytical method for the accurate quantification of this compound in biological matrices, such as plasma, is a foundational requirement for these preclinical and clinical studies.[1][2]
This application note provides a comprehensive, step-by-step protocol for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation technique for sample preparation and is validated according to the principles outlined in major international guidelines, ensuring the generation of reliable and reproducible data suitable for regulatory submission.[3][4][5][6]
Principle of the Bioanalytical Method
The core of this method lies in its specificity and sensitivity, achieved by coupling the separation power of High-Performance Liquid Chromatography (HPLC) with the selective detection capabilities of a triple quadrupole mass spectrometer.
-
Sample Preparation: The workflow begins with a protein precipitation (PPT) step. An organic solvent, acetonitrile, is added to the plasma sample. This denatures and precipitates the abundant plasma proteins, which would otherwise interfere with the analysis and contaminate the LC-MS system. The analyte, this compound, being soluble in the organic supernatant, is effectively separated from the solid protein pellet. This technique was chosen for its simplicity, speed, and high recovery, making it ideal for high-throughput environments.[7][8][9]
-
Chromatographic Separation: The resulting supernatant is injected into a reversed-phase C18 HPLC column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent separates this compound from endogenous plasma components based on its hydrophobicity.
-
Mass Spectrometric Detection: The column eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer, where this compound molecules are ionized. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the specific precursor ion of this compound, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic product ion. This highly selective precursor-to-product ion transition ensures that only this compound is quantified, eliminating interference from other molecules. An internal standard (IS) with similar physicochemical properties is used throughout the process to correct for variability in sample preparation and instrument response.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
Imperatorin (Internal Standard, IS) (>98% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma, K2-EDTA anticoagulant (pooled, drug-free)
Instrumentation and Consumables
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an ESI source
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Pipettes and tips
Detailed Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
The causality behind preparing separate stock solutions for calibration standards and QCs is to ensure an independent assessment of the curve's accuracy. Any error in the primary stock will not be propagated to the QC samples, making the validation process more robust.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and Imperatorin (IS) reference standards. Dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (CC) standards.
-
QC Working Solutions: From a separately prepared 1 mg/mL this compound stock, create working solutions for the Quality Control (QC) samples at Low, Medium, and High concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Calibration Curve and QC Sample Preparation in Plasma
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to create calibration standards.
-
Similarly, prepare QC samples by spiking blank plasma with the QC working solutions.
-
The final concentrations for the calibration curve could range from 1 to 1000 ng/mL. QC concentrations could be set at 3 ng/mL (Low), 80 ng/mL (Mid), and 800 ng/mL (High).
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard working solution (100 ng/mL Imperatorin in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This step is critical to form a tight pellet of precipitated proteins, leaving a clear supernatant.
-
Carefully transfer 100 µL of the supernatant into an autosampler vial. Avoid disturbing the protein pellet to prevent contamination.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Overall Experimental Workflow Diagram
Caption: Fig 1. Overall workflow for this compound analysis.
LC-MS/MS Analytical Conditions
Optimizing these parameters is key to achieving the desired sensitivity and selectivity. The choice of formic acid as a mobile phase modifier facilitates the protonation of this compound in the ESI source, enhancing the signal in positive ion mode.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 5.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Autosampler Temp. | 10 °C |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 245.1 → 189.1 (Quantifier), 245.1 → 217.1 (Qualifier) |
| MRM Transition (IS - Imperatorin) | m/z 271.1 → 203.1 |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| Collision Energy (this compound) | 25 V (Quantifier), 20 V (Qualifier) |
| Collision Energy (IS) | 30 V |
Method Validation and Self-Validating Systems
A bioanalytical method is a self-validating system when its performance is continuously monitored with QC samples in every analytical run. The acceptance of a run is contingent on the accuracy of these QCs, ensuring the reliability of the data for unknown samples. The protocol must be validated according to regulatory guidelines to demonstrate its suitability for the intended purpose.[5][10]
| Table 3: Summary of Method Validation Parameters and Acceptance Criteria | |
| Parameter | Description & Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six sources. |
| Linearity | Calibration curve with at least 6 non-zero points. Linear regression (1/x² weighting) with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra-day & Inter-day: Analyzed in replicate (n=6) on three separate days. Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Assessed by comparing the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. Recovery should be consistent and reproducible. |
| Stability | Analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (room temp, 4h), Long-Term (-80°C, 30 days), and Post-Preparative (autosampler, 24h). Analyte concentration should be within ±15% of nominal. |
Expected Results and Discussion
Chromatography
The described method should yield sharp, symmetrical chromatographic peaks for both this compound and the internal standard, with baseline separation from any endogenous plasma components. A representative chromatogram would show the elution of this compound at approximately 2.5 minutes.
Fragmentation Mechanism of this compound
The selection of MRM transitions is a critical step based on the predictable fragmentation of the parent molecule. For this compound ([M+H]⁺ = m/z 245.1), the most abundant product ion (m/z 189.1) likely results from the neutral loss of isobutene (56 Da) from the prenyl side chain, a common fragmentation pathway for prenylated compounds.[11][12] The qualifier ion (m/z 217.1) likely corresponds to the loss of carbon monoxide (28 Da) from the coumarin ring structure. Monitoring both a quantifier and a qualifier ion increases the confidence in the identification of the analyte.
Caption: Fig 2. Hypothesized fragmentation of this compound.
Conclusion
This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis required in pharmacokinetic studies. The method demonstrates excellent performance characteristics that meet the stringent requirements of international bioanalytical method validation guidelines, ensuring the integrity and reliability of the resulting data for drug development professionals.
References
- De Bèvre, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
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Cho, P. J., et al. (2020). Characterization of osthenol metabolism in vivo and its pharmacokinetics. Xenobiotica, 50(7), 839-846. Available at: [Link]
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ResearchGate. (n.d.). LC-MS/MS analysis of osthenol and its metabolites. Available at: [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]
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Kim, T. H., et al. (2020). Liquid chromatography-tandem mass spectrometric analysis of oleracone D and its application to pharmacokinetic study in mice. Analytical Science and Technology, 33(4), 169-176. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
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Villanueva, J., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics, 4(11), 3571-3585. Available at: [Link]
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Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures. Available at: [Link]
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DPX Technologies. (2021). Sample Prep for Blood or Serum. YouTube. Available at: [Link]
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Li, H., et al. (2014). A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 88, 134-138. Available at: [Link]
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Lee, J. Y., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometric Analysis of Nannozinone A and Its Application to Pharmacokinetic Study in Mice. Analytical Science and Technology, 33(5), 221-228. Available at: [Link]
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Le, B., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Clinical Proteomics, 16, 19. Available at: [Link]
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Geyer, P. E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100890. Available at: [Link]
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Wang, Y., et al. (2023). Tanshinone IIA ameliorates energy metabolism dysfunction of pulmonary fibrosis using 13C metabolic flux analysis. Journal of Translational Medicine, 21(1), 589. Available at: [Link]
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Reszka, A. A., et al. (1999). Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proceedings of the National Academy of Sciences, 96(23), 13326-13331. Available at: [Link]
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Foti, R. S., & Dalvie, D. K. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3239-E3248. Available at: [Link]
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Protocol for in vitro MAO-A inhibition assay using Osthenone
An Application Note and Protocol for the In Vitro Inhibition Assay of Monoamine Oxidase-A (MAO-A) Using Osthenone
Authored by a Senior Application Scientist
Abstract
Monoamine Oxidase A (MAO-A) is a critical flavoenzyme responsible for the degradation of key monoamine neurotransmitters, making it a significant therapeutic target for neuropsychiatric disorders such as depression and anxiety.[1][2][3] Natural compounds represent a promising avenue for the discovery of novel MAO-A inhibitors. This compound, a prenylated coumarin, has emerged as a compound of interest. This document provides a comprehensive, field-proven protocol for determining the inhibitory potency and kinetic profile of this compound against human recombinant MAO-A. We detail a robust fluorometric assay based on the conversion of kynuramine to the fluorescent product 4-hydroxyquinoline, offering high sensitivity and suitability for high-throughput screening. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.
Scientific Principle: The Kynuramine Fluorometric Assay
The cornerstone of this protocol is the enzymatic conversion of a non-fluorescent substrate, kynuramine, into a highly fluorescent product by MAO-A.[4] MAO-A catalyzes the oxidative deamination of kynuramine, which produces an unstable aldehyde intermediate. This intermediate undergoes a spontaneous intramolecular cyclization to form 4-hydroxyquinoline, which fluoresces intensely.[5] The rate of fluorescence increase is directly proportional to the MAO-A enzyme activity.[4] By measuring this rate in the presence of varying concentrations of an inhibitor like this compound, we can precisely quantify its inhibitory effect.
The reaction pathway is as follows:
Materials and Reagents
Sourcing high-quality reagents is paramount for assay success. The following are required:
| Reagent | Recommended Specifications | Rationale |
| Recombinant Human MAO-A | High purity (>90%), known specific activity | Ensures that the observed activity is not from contaminating enzymes. |
| This compound | High purity (>98%) | Purity is critical for accurate IC50 determination. Impurities could have their own inhibitory effects. |
| Kynuramine Dihydrobromide | Substrate for MAO enzymes | A well-characterized non-selective substrate for both MAO-A and MAO-B.[5] |
| Clorgyline | Selective MAO-A inhibitor | Serves as the positive control to validate assay performance and benchmark inhibitor potency.[2][4][6] |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintains a stable physiological pH, crucial for optimal enzyme function. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.9% purity | Used to dissolve this compound and other test compounds. High purity minimizes interference. |
| Microplates | 96-well, black, flat-bottom | Black plates are essential to minimize background fluorescence and prevent light scattering between wells.[4] |
| Instrumentation | Fluorescence microplate reader | Required for kinetic measurements with appropriate excitation and emission filters for 4-hydroxyquinoline. |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Causality Insight: Accurate solution preparation is the foundation of a reproducible assay. Serial dilutions are performed to minimize pipetting errors of small volumes.
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer at pH 7.4. Filter sterilize and store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve the required mass of this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C.
-
Clorgyline Stock Solution (1 mM): Prepare a 1 mM stock solution in 100% DMSO. Store at -20°C.
-
Kynuramine Substrate Solution (10 mM): Dissolve kynuramine dihydrobromide in deionized water. Prepare this solution fresh on the day of the experiment to prevent degradation.
-
MAO-A Working Solution: Dilute the recombinant human MAO-A enzyme stock in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes. Keep this solution on ice at all times.
Protocol for IC50 Determination of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] This protocol uses a kinetic approach to determine the IC50 value.
Step-by-Step Procedure:
-
Prepare this compound Serial Dilutions: Create a 10-point serial dilution of this compound in assay buffer from your 10 mM stock. Also prepare dilutions for the positive control, Clorgyline. The final DMSO concentration in the assay well should be kept constant and ideally below 1%.
-
Plate Layout: In a 96-well black plate, set up the following wells in triplicate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Kynuramine Working Solution.
-
Negative Control (100% Activity): 170 µL Assay Buffer + 10 µL DMSO vehicle + 20 µL Kynuramine Working Solution.
-
Test Compound: 170 µL Assay Buffer + 10 µL this compound dilution + 20 µL Kynuramine Working Solution.
-
Positive Control: 170 µL Assay Buffer + 10 µL Clorgyline dilution + 20 µL Kynuramine Working Solution.
-
-
Pre-incubation: Add 170 µL of assay buffer to all wells, followed by 10 µL of the appropriate this compound dilution, DMSO vehicle, or Clorgyline. Finally, add 10 µL of the MAO-A working solution to all wells except the "Blank".
-
Incubate: Tap the plate gently to mix and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 20 µL of the kynuramine working solution to all wells simultaneously using a multichannel pipette.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically for 15-20 minutes, with readings every 60 seconds. Use an excitation wavelength of ~310-320 nm and an emission wavelength of ~400 nm.[8][9]
Protocol for Determining Mechanism of Inhibition
To understand how this compound inhibits MAO-A (e.g., competitively, non-competitively), a kinetic analysis is required. This involves measuring reaction rates at multiple substrate concentrations for each fixed inhibitor concentration.
-
Setup: Prepare 3-4 different fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50).
-
Substrate Titration: For each this compound concentration (including a zero-inhibitor control), perform the assay as described in 3.2, but instead of a fixed kynuramine concentration, use a range of kynuramine concentrations (e.g., 0.2x to 5x the known Km value for kynuramine, which is ~40 µM for MAO-A).[5]
-
Data Acquisition: Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
Data Analysis and Presentation
IC50 Calculation
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot (in Relative Fluorescent Units per minute, RFU/min).
-
Normalize Data: Average the rates for the triplicate wells. Subtract the average rate of the "Blank" from all other wells. Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_negative_control))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value, which is the concentration that elicits 50% inhibition.[10][11]
Kinetic Parameter Determination
-
Lineweaver-Burk Plot: To visualize the mechanism of inhibition, plot the data as a double reciprocal plot (Lineweaver-Burk plot), where 1/V is plotted against 1/[S] for each inhibitor concentration.[8][12]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Mixed Inhibition: Lines will intersect in the second quadrant.
-
-
Calculate Ki: The inhibition constant (Ki) can be calculated from the Michaelis-Menten and Lineweaver-Burk plots, providing a more absolute measure of inhibitor potency than the IC50 value.[10] A similar prenylated coumarin, Osthenol, was found to be a competitive MAO-A inhibitor.[13]
Summary of Quantitative Data
The following table presents expected values for controls and provides a template for reporting results for this compound.
| Parameter | Compound | Expected Value | Purpose |
| IC50 | Clorgyline | ~5-15 nM | Validates assay sensitivity to a known MAO-A inhibitor. |
| IC50 | This compound | To be determined | Primary endpoint: Measures the potency of the test compound. |
| Km (Kynuramine) | - | ~40 µM[5] | Michaelis constant; substrate concentration at 0.5 * Vmax. |
| Ki | This compound | To be determined | Inhibition constant; a true measure of binding affinity. |
| Inhibition Type | This compound | To be determined | Elucidates the mechanism of action (e.g., Competitive). |
Assay Validation and Trustworthiness
A protocol is only as reliable as its internal validation. To ensure trustworthiness, the following points must be addressed:
-
Compound Interference: Test this compound for autofluorescence at the assay's excitation/emission wavelengths. This is done by running a control with the highest concentration of this compound in assay buffer without the MAO-A enzyme. If significant fluorescence is detected, the raw data must be corrected.
-
DMSO Tolerance: Confirm that the final concentration of DMSO used does not inhibit or activate MAO-A activity. This is achieved by running the assay with a range of DMSO concentrations.[14]
-
Enzyme Linearity: Before beginning inhibitor screening, confirm that the reaction rate is linear with respect to both time and enzyme concentration under the chosen assay conditions. This ensures the measurements are taken during the initial velocity phase of the reaction.[15][16]
-
Assay Robustness (Z'-factor): For high-throughput applications, the Z'-factor should be calculated from the positive and negative controls. A Z'-factor > 0.5 indicates an excellent and robust assay suitable for screening.
Conclusion
This application note provides a validated, step-by-step protocol for the in vitro characterization of this compound as a MAO-A inhibitor. By adhering to the detailed methodologies for IC50 determination and kinetic analysis, researchers can generate reliable and reproducible data on the potency and mechanism of action of this compound. This protocol serves as a critical tool in the early-stage evaluation of natural products like this compound in the drug discovery pipeline for neurological disorders.
References
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Zhi, K., Yang, Z., Sheng, J., Shu, Z., & Shi, Y. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research, 15(1), 131–139. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from Evotec. [Link]
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Mathew, B., Suresh, J., Mathew, G. E., & Kim, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 381–391. [Link]
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Holt, A., & Palcic, M. M. (1998). A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates. Analytical Biochemistry, 262(2), 163-170. [Link]
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Davidson College. (n.d.). IC50 Determination. Retrieved from edX. [Link]
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Wikipedia. (n.d.). IC50. Retrieved from Wikipedia. [Link]
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BindingDB. (n.d.). MAO Inhibition Assay. Retrieved from BindingDB. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from Evotec. [Link]
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ResearchGate. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Retrieved from ResearchGate. [Link]
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Zarmouh, N. O., et al. (2017). BIO-A effects on Michaelis-Menten Kinetics of hMAO-A and hMAO-B isozymes. ResearchGate. [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from Charles River Laboratories. [Link]
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Lountos, G. T., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Lee, M. H., et al. (2019). Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. Bioorganic & Medicinal Chemistry Letters, 29(5), 725-728. [Link]
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Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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ResearchGate. (n.d.). Assay Validation and Enzyme Kinetics. Retrieved from ResearchGate. [Link]
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Chem Help ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. [Link]
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U.S. National Library of Medicine. (2021). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics. PubMed. [Link]
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Pharmaron. (n.d.). Physicochemical. Retrieved from Pharmaron. [Link]
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Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Retrieved from Jack Westin. [Link]
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U.S. National Library of Medicine. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. [Link]
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Application Note: A Multi-Tiered Cell-Based Assay Framework for Evaluating the Neuroprotective Effects of Osthenone
Introduction: The Rationale for Investigating Osthenone
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, and apoptosis. Consequently, there is a critical need for novel therapeutic agents that can counteract these processes.
Osthole, a natural coumarin found in several medicinal plants, has demonstrated a wide range of pharmacological activities, including potent neuroprotective effects.[1][2][3] Studies have revealed that Osthole protects neurons by activating pro-survival signaling pathways, reducing inflammatory responses, and inhibiting apoptotic cell death.[3][4][5][6] this compound, a derivative of Osthole, presents a promising candidate for investigation due to its structural similarity to this well-documented neuroprotective agent.
While direct research on this compound is emerging, its relationship to Osthole provides a strong scientific basis for investigation. It is hypothesized that this compound may exhibit similar or potentially superior neuroprotective activities. This application note details a comprehensive, multi-tiered cell-based assay strategy to systematically assess the neuroprotective potential of this compound. The experimental workflow is designed to first establish a safe therapeutic window and then to interrogate its efficacy in validated cellular models of neurodegeneration, focusing on its anti-oxidative, anti-inflammatory, and anti-apoptotic capabilities.
Overall Experimental Strategy
The proposed workflow is a staged approach, beginning with fundamental toxicity profiling and progressing to more complex mechanistic studies. This ensures that meaningful efficacy data is generated at non-toxic concentrations of the test compound.
Figure 1: Overall Experimental Workflow. A tiered approach to systematically evaluate this compound, starting with cytotoxicity profiling to define a safe dose range, followed by efficacy screening in disease-relevant models and concluding with mechanistic studies.
Tier 1: Determining the Therapeutic Window of this compound
Scientific Rationale: Before assessing neuroprotective efficacy, it is imperative to first determine the inherent cytotoxicity of this compound. This step identifies a range of concentrations that do not harm the cells, ensuring that any observed protective effects are not confounded by the compound's own toxicity. We will use two complementary assays: the MTT assay, which measures metabolic activity in living cells, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of a cytosolic enzyme from dead cells.[5][7][8]
Key Assays: Cytotoxicity Profile
| Assay | Principle | Cell Line | Endpoint Measurement |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[7][9][10] | SH-SY5Y | Absorbance at 570 nm |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell lysis, indicating loss of membrane integrity.[5][8][11] | SH-SY5Y | Absorbance at 490 nm |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12][13] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7][14]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells for "Maximum LDH Release" by adding a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.[8]
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 1000 RPM for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[15]
-
Incubation: Incubate at room temperature for 20-30 minutes, protected from light.[8][15]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[15]
-
Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control.
Tier 2: Efficacy in Neuroprotection Models
Scientific Rationale: Once a non-toxic concentration range for this compound is established, its ability to protect neurons can be tested in established models of neuronal damage. We will use two distinct models: an oxidative stress model in a neuronal cell line and a neuroinflammation model using a microglial cell line.
Module 2.1: Protection Against Oxidative Stress
Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a primary contributor to neuronal damage in neurodegenerative diseases.[16][17] Hydrogen peroxide (H₂O₂) is a widely used agent to induce oxidative stress and cell death in neuronal cultures, providing a reliable model to screen for antioxidant and cytoprotective compounds.[16][17][18][19]
Protocol 3: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined in Tier 1). Incubate for 2-24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration that induces approximately 50% cell death (e.g., 100-500 µM, to be optimized).[17][18] Do not add H₂O₂ to control wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
Assessment of Neuroprotection: Measure cell viability using the MTT assay (Protocol 1) or cytotoxicity using the LDH assay (Protocol 2).
-
Analysis: Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone. An increase in viability indicates a neuroprotective effect.
Module 2.2: Attenuation of Neuroinflammation
Chronic activation of microglia, the brain's resident immune cells, leads to the release of pro-inflammatory mediators that are toxic to neurons.[20][21] Lipopolysaccharide (LPS) is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[12] This assay will assess this compound's ability to suppress the inflammatory response in BV2 microglial cells.
Protocol 4: LPS-Induced Neuroinflammation in BV2 Microglia
-
Cell Seeding: Seed BV2 microglial cells in a 24-well plate at an appropriate density.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to the wells to stimulate an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Endpoint Measurement (Nitric Oxide): Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of nitric oxide (a key inflammatory mediator), using the Griess reagent assay.
-
Analysis: Compare nitrite levels in this compound-treated wells to those treated with LPS alone. A reduction in nitrite indicates an anti-inflammatory effect.
Tier 3: Mechanistic Insights into this compound's Action
Scientific Rationale: After confirming this compound's protective efficacy, the next step is to understand how it works. Based on the known mechanisms of its parent compound, Osthole, we will investigate its anti-apoptotic properties and its influence on key neuroprotective signaling pathways.[2][3][5]
Module 3.1: Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway in neurodegeneration. Caspases-3 and -7 are key executioner enzymes in this process. Measuring their activity provides a direct assessment of a compound's ability to block the apoptotic cascade.
Protocol 5: Caspase-3/7 Activity Assay
-
Model Setup: Induce apoptosis in SH-SY5Y cells using H₂O₂ as described in Protocol 3, including pre-treatment with this compound.
-
Reagent Addition: After the 24-hour incubation, add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well according to the manufacturer's instructions. This is typically an "add-mix-measure" protocol.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow for substrate cleavage.
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of active caspase-3/7.
-
Analysis: Compare luminescence in this compound-treated groups to the H₂O₂-only group. A decrease in signal indicates inhibition of apoptosis.
Module 3.2: Modulation of Key Signaling Pathways
Osthole is known to engage several pro-survival and anti-inflammatory pathways.[1][3][4] We will investigate if this compound activates similar pathways.
-
PI3K/Akt Pathway: A central regulator of cell survival and proliferation. Activation of Akt inhibits apoptosis and promotes cell survival.
-
Nrf2/ARE Pathway: The master regulator of the antioxidant response. Nrf2 activation leads to the expression of numerous cytoprotective genes.
-
NF-κB Pathway: A key transcription factor that drives the expression of pro-inflammatory genes in microglia. Inhibition of this pathway is a primary target for anti-inflammatory drugs.[1][8]
Figure 2: Hypothesized Signaling Pathways. this compound is hypothesized to promote neuroprotection by activating pro-survival (PI3K/Akt) and antioxidant (Nrf2/ARE) pathways while inhibiting pro-inflammatory (NF-κB) signaling.
Protocol 6: Western Blot Analysis of Signaling Proteins
-
Cell Culture and Treatment: Culture SH-SY5Y or BV2 cells in 6-well plates and treat with this compound +/- the relevant stimulus (H₂O₂ or LPS) for an appropriate duration (e.g., 30 min to 24 hours, depending on the target).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to collect total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., phospho-Akt, total-Akt, Nrf2, IκBα, β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density and normalize to a loading control (e.g., β-actin). Calculate the ratio of phosphorylated to total protein to determine pathway activation.
Conclusion
This application note provides a structured, logical, and mechanistically-driven framework for the initial evaluation of this compound as a potential neuroprotective agent. By progressing from broad cytotoxicity screening to specific, disease-relevant cellular models and finally to the analysis of molecular pathways, researchers can efficiently generate a comprehensive profile of this compound's bioactivity. The data obtained from these assays will be crucial for making informed decisions about its potential for further development as a therapeutic for neurodegenerative diseases.
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Application Notes & Protocols: A Guide to In Vivo Efficacy Evaluation of Osthenone in Preclinical Animal Models
Introduction: The Therapeutic Potential of Osthenone
This compound, a derivative of the natural coumarin compound Osthole, represents a promising candidate for therapeutic development. Osthole, extracted from medicinal plants like Cnidium monnieri, has demonstrated a wide array of pharmacological activities in preclinical studies, including anti-inflammatory, neuroprotective, and notably, potent osteogenic effects.[1][2] Extensive research on Osthole has elucidated its role in promoting bone formation and inhibiting bone resorption by modulating key signaling pathways such as Wnt/β-catenin and NF-κB.[1][3] Given this strong body of evidence for the parent compound, this compound has been synthesized to potentially enhance efficacy, improve pharmacokinetic properties, or reduce toxicity.
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound's efficacy, with a primary focus on a robust and well-established animal model of postmenopausal osteoporosis. The protocols and study design principles outlined herein are intended to guide researchers in generating reliable and translatable data for drug development.
Pillar 1: Strategic Selection of an In Vivo Model
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of a therapeutic candidate.[4][5] For assessing the anti-osteoporotic potential of this compound, the ovariectomized (OVX) rat model is the gold standard.[6][7]
Causality behind Model Selection: The OVX rat model accurately mimics the etiology of postmenopausal osteoporosis in humans, which is primarily driven by estrogen deficiency.[7] Ovariectomy leads to a significant and predictable decrease in bone mineral density (BMD) and deterioration of bone microarchitecture, providing a reliable platform to assess the efficacy of anabolic or anti-resorptive agents.[6]
Pillar 2: A Validating Experimental Design
A well-designed preclinical study is self-validating, incorporating appropriate controls and clear endpoints to ensure the internal validity of the findings.[8] The following experimental design is proposed for a 12-week study to evaluate the efficacy of this compound in the OVX rat model.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (female, skeletally mature, ~6 months old)
-
Housing: Animals should be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[9]
Study Groups and Dosing Regimen
The study will include five groups to ensure robust comparison and validation of this compound's effects.
| Group | Treatment | Rationale |
| 1. Sham + Vehicle | Sham-operated rats receiving the vehicle | To establish the baseline bone health in non-osteoporotic animals. |
| 2. OVX + Vehicle | Ovariectomized rats receiving the vehicle | To serve as the negative control, demonstrating the extent of bone loss due to estrogen deficiency. |
| 3. OVX + this compound (Low Dose) | Ovariectomized rats receiving a low dose of this compound | To determine the minimal effective dose. |
| 4. OVX + this compound (Mid Dose) | Ovariectomized rats receiving a mid-range dose of this compound | To assess the dose-response relationship. |
| 5. OVX + Positive Control | Ovariectomized rats receiving a clinically relevant anti-osteoporotic drug (e.g., Alendronate) | To validate the model and benchmark the efficacy of this compound against a standard-of-care treatment. |
Note: The specific doses of this compound should be determined from preliminary in vitro studies or based on the pharmacokinetic profile of the compound. Dosing will be performed daily via oral gavage.
Pillar 3: Detailed Methodologies and Protocols
Protocol 1: Ovariectomy Surgery
-
Anesthesia: Anesthetize the rat using isoflurane or a combination of ketamine/xylazine.
-
Surgical Preparation: Shave and disinfect the dorsal lumbar region.
-
Incision: Make a small bilateral incision in the skin and underlying muscle to expose the peritoneal cavity.
-
Ovary Removal: Locate and gently exteriorize the ovaries. Ligate the ovarian blood vessels and fallopian tubes before carefully excising the ovaries.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animal for signs of distress during recovery. Sham-operated animals will undergo the same procedure without the removal of the ovaries.
Protocol 2: Bone Mineral Density (BMD) Measurement
-
Anesthesia: Lightly anesthetize the rats.
-
Imaging: Use a dual-energy X-ray absorptiometry (DXA) scanner specifically calibrated for small animals.
-
Regions of Interest (ROI): Acquire scans of the lumbar spine and proximal femur.
-
Analysis: Calculate the BMD (g/cm²) for the selected ROIs. Measurements should be taken at baseline (before surgery) and at the end of the study.
Protocol 3: Serum Biomarker Analysis
-
Blood Collection: At the study endpoint, collect blood via cardiac puncture under terminal anesthesia.
-
Serum Separation: Centrifuge the blood to separate the serum and store at -80°C.
-
Biomarker Assays: Use commercial ELISA kits to quantify key markers of bone turnover:
-
Bone Formation Markers: Procollagen type I N-terminal propeptide (P1NP) and Osteocalcin (OCN).
-
Bone Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).
-
Protocol 4: Bone Histomorphometry and Biomechanical Testing
-
Tissue Collection: Following euthanasia, carefully dissect the femurs and tibias.
-
Histomorphometry:
-
Fix one tibia in 10% neutral buffered formalin.
-
Embed the bone in methyl methacrylate without decalcification.
-
Use a microtome to cut thin sections and stain with von Kossa and toluidine blue.
-
Analyze key parameters such as trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) using specialized software.
-
-
Biomechanical Testing:
-
Use the contralateral femur for a three-point bending test to assess bone strength.
-
Determine parameters such as ultimate load, stiffness, and energy to failure.
-
Hypothesized Mechanism of Action and Key Signaling Pathways
Based on the known mechanisms of its parent compound, Osthole, this compound is hypothesized to exert its pro-osteogenic effects through the modulation of the Wnt/β-catenin and RANKL/OPG signaling pathways.
Caption: Hypothesized signaling pathway for this compound's anti-osteoporotic effect.
Data Presentation and Expected Outcomes
The following table summarizes the key outcome measures and the anticipated results for each study group.
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + this compound | OVX + Positive Control |
| BMD (Femur/Spine) | Normal | Significantly Decreased | Dose-dependent Increase | Significantly Increased |
| Serum P1NP/OCN | Normal | Decreased | Dose-dependent Increase | Increased |
| Serum CTX-I | Normal | Significantly Increased | Dose-dependent Decrease | Significantly Decreased |
| Trabecular Bone Volume (BV/TV) | High | Low | Dose-dependent Increase | Increased |
| Biomechanical Strength | High | Low | Dose-dependent Increase | Increased |
Conclusion
This comprehensive guide provides a scientifically rigorous and ethically sound framework for the in vivo evaluation of this compound's efficacy in an animal model of postmenopausal osteoporosis. By adhering to these detailed protocols and experimental design principles, researchers can generate high-quality, reproducible data that will be crucial for advancing this compound through the drug development pipeline. The emphasis on understanding the causality behind experimental choices and incorporating robust controls will ensure the integrity and translational potential of the findings.
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Jelaković, A., & Jelaković, B. (2024). Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. Life (Basel, Switzerland), 14(4), 452. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Ethenzamide? Synapse. Retrieved from [Link]
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The Synthetic Chemist's Guide to Osthenone: Advanced Laboratory Methods and Derivative Synthesis
Introduction: Osthenone, a Prenylated Coumarin of Therapeutic Interest
This compound, a naturally occurring prenylated coumarin, stands as a molecule of significant interest to the medicinal chemistry and drug development communities. As a derivative of the versatile coumarin scaffold, this compound exhibits a range of biological activities that make it a compelling target for both total synthesis and the generation of novel analogs. This guide provides an in-depth exploration of the laboratory synthesis of this compound and its derivatives, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform each stage of the synthetic process. Our focus is on providing robust, reproducible protocols and fostering a deeper understanding of the chemical transformations involved, empowering researchers to not only replicate these methods but also to innovate upon them.
Core Synthetic Strategy: A Multi-step Approach to the this compound Scaffold
The most common and strategically sound approach to the synthesis of this compound in a laboratory setting is a four-step sequence commencing with the readily available precursor, umbelliferone (7-hydroxycoumarin). This strategy hinges on the initial construction of the coumarin core, followed by the crucial introduction of the prenyl moiety and a final methylation.
This multi-step synthesis can be broken down into the following key transformations:
-
Pechmann Condensation: Synthesis of the umbelliferone scaffold.
-
O-Alkylation (Prenylation): Introduction of the prenyl group onto the 7-hydroxy position.
-
Claisen Rearrangement: Migration of the prenyl group to the C8 position to form osthenol.
-
O-Methylation: Final conversion of osthenol to this compound.
The following sections will delve into the mechanistic underpinnings and provide detailed protocols for each of these critical steps.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Umbelliferone Precursor
The journey to this compound begins with the construction of the foundational coumarin ring system of umbelliferone. The Pechmann condensation is a classic and highly effective method for this purpose, involving the acid-catalyzed reaction of a phenol with a β-ketoester or, in this case, malic acid which generates a β-ketoacid in situ.[1][2]
Causality of Experimental Choices:
-
Resorcinol is selected as the phenolic starting material due to its dihydroxy substitution pattern, which, upon condensation, directly yields the desired 7-hydroxycoumarin structure.
-
Malic acid , in the presence of a strong acid catalyst, dehydrates and decarboxylates to form formylacetic acid, the required β-aldehydo acid for the condensation.
-
Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the coumarin product.[2] The use of a microwave-assisted, solvent-free approach has also been shown to be an effective and greener alternative to conventional heating.[2]
Protocol 1: Pechmann Condensation for Umbelliferone Synthesis
Materials and Equipment:
-
Resorcinol
-
Malic acid
-
Concentrated sulfuric acid
-
Round-bottom flask or microwave synthesis vial
-
Magnetic stirrer and stir bar or microwave reactor
-
Ice bath
-
Heating mantle or water bath (for conventional heating)
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization apparatus
-
Ethanol
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine resorcinol (1.0 eq) and malic acid (1.0 eq).[1]
-
Acid Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL per 5 g of resorcinol) to the mixture while cooling in an ice bath to manage the exothermic reaction.[1]
-
Reaction:
-
Conventional Heating: Heat the mixture in a water bath at 90-120°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Microwave-Assisted Synthesis: Place the reaction vial in a domestic or laboratory microwave oven and irradiate at a medium power level for a short duration (e.g., 30 seconds), followed by the addition of a small amount of hot water to the resulting slurry.[3]
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of cold water. A precipitate of crude umbelliferone will form.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure umbelliferone as a yellowish-white crystalline solid.[1]
-
Quantitative Data:
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 2-4 hours | Good | [2] |
| Microwave-Assisted | ~30 seconds | Good | [2] |
Part 2: Introduction of the Prenyl Group and Claisen Rearrangement
With the umbelliferone core in hand, the next critical phase is the introduction of the characteristic prenyl side chain. This is achieved through a two-step sequence: an initial O-alkylation to form a prenyl ether, followed by a thermally induced[4][4]-sigmatropic Claisen rearrangement.
Caption: Key steps in the formation of Osthenol.
Protocol 2: O-Prenylation of Umbelliferone
Causality of Experimental Choices:
-
Prenyl bromide is a common and effective electrophile for introducing the prenyl group.
-
Potassium carbonate (K2CO3) is a mild base used to deprotonate the phenolic hydroxyl group of umbelliferone, generating the nucleophilic phenoxide ion.
-
Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction between the phenoxide and prenyl bromide.
Materials and Equipment:
-
Umbelliferone
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add umbelliferone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Reagent Addition: Add prenyl bromide (1.2 eq) to the stirred suspension.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 7-(3,3-dimethylallyloxy)coumarin.
Protocol 3: Claisen Rearrangement to Osthenol
The Claisen rearrangement is a powerful pericyclic reaction that proceeds through a concerted, six-membered ring transition state to form a new carbon-carbon bond. In this context, heating the 7-prenyloxycoumarin intermediate induces the[4][4]-sigmatropic shift of the prenyl group from the oxygen atom to the ortho-position (C8) of the aromatic ring, yielding osthenol.
Causality of Experimental Choices:
-
High Temperature: The Claisen rearrangement is a thermal process and typically requires elevated temperatures to overcome the activation energy barrier.
-
High-Boiling Solvent: A high-boiling solvent such as N,N-diethylaniline is often used to achieve the necessary reaction temperature.
Materials and Equipment:
-
7-(3,3-dimethylallyloxy)coumarin
-
N,N-diethylaniline (or another suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware for extraction
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: Dissolve 7-(3,3-dimethylallyloxy)coumarin in N,N-diethylaniline in a round-bottom flask.
-
Reaction: Heat the solution to reflux (approximately 215-220 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield osthenol.
Spectroscopic Data for Osthenol:
-
Appearance: Solid
-
Melting Point: 124-125 °C
-
IUPAC Name: 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one
Part 3: Final Methylation to this compound
The final step in the synthesis of this compound is the methylation of the 7-hydroxy group of osthenol. This is a standard Williamson ether synthesis.
Protocol 4: O-Methylation of Osthenol
Causality of Experimental Choices:
-
Methyl Iodide (CH3I) is a highly reactive methylating agent.
-
Potassium Carbonate (K2CO3) or a stronger base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of osthenol.
-
Acetone or Dimethylformamide (DMF) are common solvents for this type of reaction.
Materials and Equipment:
-
Osthenol
-
Methyl iodide
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetone or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve osthenol (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask.
-
Base and Reagent Addition: Add anhydrous potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to give the crude product.
-
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Spectroscopic Data for this compound (Osthol):
-
Molecular Formula: C15H16O3
-
Molecular Weight: 244.29 g/mol
-
Appearance: White crystalline solid
-
Melting Point: 83-85 °C
-
IR (KBr, cm-1): 1717 (C=O, coumarin), 1604, 1500 (C=C, aromatic)
-
1H NMR (CDCl3, δ ppm): 7.6 (d, 1H, H-4), 7.3 (d, 1H, H-5), 6.8 (d, 1H, H-6), 6.2 (d, 1H, H-3), 5.25 (t, 1H, H-2'), 3.94 (s, 3H, -OCH3), 3.55 (d, 2H, H-1'), 1.86 (s, 3H, H-4'), 1.69 (s, 3H, H-5')
Part 4: Synthesis of this compound Derivatives
The versatile this compound scaffold can be further modified to generate a library of derivatives with potentially enhanced or novel biological activities. Key strategies for derivatization include modifications at the coumarin core and alterations of the prenyl side chain.
Modification of the Coumarin Core
The coumarin ring system is amenable to a variety of functionalization reactions, including electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: For the synthesis of aryl-substituted coumarin derivatives, a bromo-substituted coumarin can be subjected to a palladium-catalyzed Suzuki-Miyaura coupling with various boronic acids.[1] This allows for the introduction of a wide range of aryl and heteroaryl moieties.
-
Wittig Reaction: The carbonyl group of the coumarin lactone can potentially be targeted, although this is less common. More frequently, a Wittig reaction is employed in the synthesis of the coumarin ring itself, starting from a salicylaldehyde derivative.[4]
Modification of the Prenyl Side Chain
The double bond of the prenyl side chain offers a handle for further chemical transformations, such as:
-
Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to introduce an epoxide ring, which can then be opened by various nucleophiles to generate a range of derivatives.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to truncate the prenyl side chain, leading to aldehydes or carboxylic acids that can be further functionalized.
-
Hydroboration-Oxidation: This reaction sequence can be used to introduce a hydroxyl group at the less substituted carbon of the double bond, providing a site for further modification.
Conclusion
The synthetic pathways to this compound and its derivatives are well-established and offer a high degree of flexibility for the generation of diverse molecular architectures. The core synthesis, relying on the Pechmann condensation, O-prenylation, Claisen rearrangement, and methylation, provides a reliable route to the natural product. Further derivatization through modern synthetic methodologies like Suzuki coupling and strategic modifications of the prenyl side chain opens up a vast chemical space for the exploration of new bioactive compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in their endeavors to synthesize and explore the therapeutic potential of this fascinating class of molecules.
References
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Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 2016, 8(1), 334-341. [Link]
-
Microwave-assisted synthesis and pKa determination of umbelliferone: An experiment for the undergraduate organic chemistry laboratory. Química Nova, 2016, 39(8), 1003-1008. [Link]
-
AN EXPERIMENT FOR THE UNDERGRADUATE ORGANIC CHEMISTRY LABORATORY MICROWAVE-ASSISTED SYNTHESIS AND PKA DETERMINATION OF UMBELLIFERONE. SciELO. [Link]
-
Osthenol. PubChem. [Link]
-
Structure of osthol and IR spectra as well as comparison of the data... ResearchGate. [Link]
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Application Notes and Protocols for Osthenone Formulation Strategies in Preclinical Oral Administration
Introduction: Overcoming the Challenges of Osthenone Delivery
This compound, a prenylated coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. However, its progression through preclinical development is hampered by poor oral bioavailability. Research indicates that this compound's bioavailability is exceedingly low, estimated at 0.43% and 0.02% following oral administration of 5 and 20 mg/kg in mice, respectively.[1] This poor systemic exposure is largely attributed to extensive first-pass metabolism, where the compound is rapidly converted into sulfonyl and glucuronyl conjugates.[1] Such metabolic instability, coupled with likely low aqueous solubility—a common trait for many new chemical entities—presents a significant hurdle for achieving therapeutic concentrations via oral administration.[2][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to enhance the oral bioavailability of this compound in preclinical studies. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for formulation preparation and evaluation, and offer insights into the selection of appropriate preclinical models.
PART 1: Foundational Physicochemical Characterization
A thorough understanding of this compound's physicochemical properties is the cornerstone of a successful formulation strategy.[2][5] While specific data for this compound may require experimental determination, the following parameters are critical to assess:
-
Aqueous Solubility: Determining solubility at different pH values (e.g., 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract) is essential.
-
LogP/LogD: This provides an indication of the compound's lipophilicity and its potential for membrane permeation.
-
Crystalline Structure and Polymorphism: Understanding the solid-state properties of this compound is crucial, as amorphous forms generally exhibit higher solubility.[6]
-
pKa: The ionization constant will influence solubility and dissolution at different physiological pH levels.
These initial characterization studies will guide the selection of the most appropriate formulation strategy. For instance, a highly lipophilic compound like this compound is a prime candidate for lipid-based or solid dispersion formulations.[3][4][7]
PART 2: Formulation Strategies and Protocols
Based on the challenges associated with poorly soluble compounds, three primary formulation strategies are proposed for this compound: Solid Dispersions, Lipid-Based Formulations (specifically Self-Emulsifying Drug Delivery Systems - SEDDS), and Nanosuspensions.
Strategy 1: Amorphous Solid Dispersions
Rationale: Solid dispersions enhance drug solubility and dissolution rate by converting the crystalline drug into an amorphous state and dispersing it within a hydrophilic carrier matrix.[6][8][9] This high-energy amorphous form bypasses the dissolution-limiting step of breaking the crystal lattice, leading to supersaturation in the gastrointestinal fluids.[6]
Workflow for Solid Dispersion Formulation Development:
Caption: Workflow for developing an this compound SEDDS formulation.
Protocol: Preparation and Evaluation of this compound SEDDS [10][11]
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Cremophor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400). [3] * Select excipients that exhibit good solubilizing capacity for this compound.
-
-
Phase Diagram Construction:
-
Construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the efficient self-emulsification region. 3. SEDDS Preparation:
-
Prepare formulations by mixing the selected oil, surfactant, and cosurfactant in the predetermined ratios.
-
Add the required amount of this compound to the excipient mixture and vortex or sonicate until a clear, homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of water with gentle stirring and observe the formation of the emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Strategy 3: Nanosuspensions
Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. [12]By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to a higher dissolution velocity and improved bioavailability. [13]This approach is particularly suitable for drugs that are poorly soluble in both aqueous and organic media. [13] Workflow for Nanosuspension Formulation Development:
Caption: Workflow for developing an this compound nanosuspension.
Protocol: Preparation of this compound Nanosuspension via High-Pressure Homogenization (Top-Down) [14][15]
-
Stabilizer Selection: Screen various stabilizers (e.g., Poloxamer 188, Soya lecithin, PVP K-30) for their ability to prevent particle aggregation. [15]2. Preparation of Pre-suspension: Disperse crude this compound powder in an aqueous solution of the selected stabilizer.
-
High-Pressure Homogenization (HPH):
-
Subject the pre-suspension to high-pressure homogenization (e.g., 300 bar for 5 cycles, followed by 500-1000 bar for 15 cycles). [15] * Monitor the particle size reduction during the process.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index, and zeta potential.
-
Crystalline State: Use XRD and DSC to confirm that the drug remains in its crystalline state during the process. [14][15] * Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). [14]
-
PART 3: Preclinical Evaluation Protocols
Once promising this compound formulations are developed, they must be rigorously evaluated in preclinical models to assess their potential for improving oral bioavailability.
In Vitro Evaluation
Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: Perform dissolution studies in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Procedure:
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel containing the pre-warmed media (37°C).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).
-
Compare the dissolution profiles of the different formulations with that of the unformulated this compound.
-
Protocol: Caco-2 Permeability Assay [16][17][][19][20] Rationale: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium used to predict drug permeability. [16][][19]
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. []2. Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). [19]3. Permeability Study:
-
Conduct transport studies in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Apply the this compound formulation (at a non-toxic concentration) to the donor compartment (apical for A-B, basolateral for B-A).
-
At specified time intervals, collect samples from the receiver compartment.
-
Quantify the amount of this compound transported using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.
In Vivo Evaluation
Rationale: In vivo pharmacokinetic studies in animal models are essential to determine the oral bioavailability of the developed this compound formulations. [21][22][23]Rodents, particularly rats and mice, are commonly used models in early preclinical studies. [22][24] Protocol: Oral Bioavailability Study in Rats [21][25]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). [25]2. Housing and Acclimatization: House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the study.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Include a control group receiving unformulated this compound suspension.
-
For absolute bioavailability determination, include a group receiving an intravenous (IV) administration of this compound solution. [2]4. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (F%).
-
Data Presentation:
Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | F (%) |
| Unformulated this compound | 20 | ||||
| Solid Dispersion | 20 | ||||
| SEDDS | 20 | ||||
| Nanosuspension | 20 | ||||
| IV Solution | 5 | 100 |
Conclusion
The successful oral delivery of this compound in preclinical studies hinges on the implementation of rational formulation strategies that address its inherent challenges of poor solubility and extensive first-pass metabolism. By systematically applying the principles and protocols outlined in these application notes—from fundamental physicochemical characterization to the development and evaluation of advanced formulations like solid dispersions, SEDDS, and nanosuspensions—researchers can significantly enhance the oral bioavailability of this compound. This, in turn, will enable a more accurate assessment of its therapeutic potential and facilitate its progression through the drug development pipeline.
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- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
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- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Development of nanosuspension formulation for oral delivery of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Nanosuspension Formulation for Oral Delivery of Qu...: Ingenta Connect [ingentaconnect.com]
- 16. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. enamine.net [enamine.net]
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- 21. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
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- 24. researchgate.net [researchgate.net]
- 25. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
How to perform molecular docking studies with Osthenone and MAO-A
Application Notes and Protocols
Executive Summary
Monoamine Oxidase A (MAO-A) is a well-established therapeutic target for neurological disorders, including depression and anxiety.[1][2][3] Its primary function involves the oxidative deamination of key neurotransmitters like serotonin and norepinephrine in the central nervous system.[3][4] Inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, offering a viable strategy for treating mood disorders.[3] Osthenol, a natural prenylated coumarin, has been identified as a selective, reversible, and competitive inhibitor of human MAO-A, making it a compound of significant interest for computational and preclinical investigation.[5] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies of Osthenol with MAO-A using widely accessible computational tools. We will delve into the scientific rationale behind each step, from protein and ligand preparation to the critical analysis and validation of docking results, ensuring a robust and reliable computational workflow.
Scientific Background & Docking Principles
MAO-A: The Target
MAO-A is a flavoenzyme bound to the outer mitochondrial membrane.[4][6] Structurally, MAO-A and its isoform MAO-B share approximately 70% sequence identity, but they possess distinct substrate and inhibitor specificities due to differences in their active site cavities.[7][8] The MAO-A active site is a monopartite cavity of about 550 ų, which accommodates its preferred substrates like serotonin.[8] The crystal structure of human MAO-A (e.g., PDB ID: 2Z5X) reveals the key features of this active site, including the covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity.[9] Understanding this three-dimensional space is paramount for structure-based drug design.
Osthenol: The Ligand
Osthenol is a hydroxycoumarin found in various plants.[5][10] Its potential as a selective MAO-A inhibitor makes it an excellent candidate for molecular docking studies.[5] Docking allows us to predict the preferred binding orientation of Osthenol within the MAO-A active site and estimate its binding affinity, providing insights into the molecular interactions that drive its inhibitory activity.
Molecular Docking: The Method
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[11] The process involves two main stages: sampling the conformational space of the ligand within the target's active site and then ranking these poses using a scoring function.[12][13] A lower docking score generally indicates a more favorable binding affinity.[14] This application note will utilize AutoDock Vina, a widely used open-source docking program known for its accuracy and efficiency.[15]
The Molecular Docking Workflow: An Overview
The entire process, from data retrieval to final analysis, follows a structured path. This workflow is designed to ensure reproducibility and scientific validity.
Caption: Workflow for validating the docking protocol via redocking.
Validation Protocol Steps:
-
Extract the Native Ligand: From the original 2Z5X.pdb file, save the coordinates of the harmine molecule as a separate PDB file (harmine_native.pdb).
-
Prepare Harmine for Docking: Process harmine_native.pdb through the same ligand preparation steps used for Osthenol to create harmine_dock.pdbqt.
-
Run Docking: Use the same MAO-A.pdbqt receptor and grid box parameters to dock harmine_dock.pdbqt.
-
Calculate RMSD:
-
Load the native harmine structure (harmine_native.pdb) and the top-scoring docked pose of harmine into UCSF Chimera or PyMOL.
-
Superimpose the two ligand structures.
-
Calculate the RMSD between the heavy atoms of the native and docked poses.
-
A low RMSD (< 2.0 Å) confirms that your docking protocol can accurately reproduce a known binding mode, thus validating the results obtained for Osthenol. [16]
-
Conclusion
This application note provides a rigorous and validated protocol for conducting molecular docking studies of Osthenol with MAO-A. By following these detailed steps, researchers can generate reliable predictions of binding modes and affinities, which are crucial for hypothesis-driven drug discovery. The emphasis on protocol validation ensures that the computational results are trustworthy and provide a solid foundation for further experimental investigation, such as in vitro enzyme inhibition assays. This workflow serves as a template that can be adapted for investigating other potential inhibitors against MAO-A or different protein-ligand systems.
References
- The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. (n.d.). Google Scholar.
- Tutorial – AutoDock Vina. (n.d.). The Scripps Research Institute.
- Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. (2025, August 25). YouTube.
- Monoamine oxidase A - Wikipedia. (n.d.). Wikipedia.
- How to validate the molecular docking results ? (2022, April 25). ResearchGate.
- Son, S. Y., Ma, J., & Edmondson, D. E. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- A Critical Assessment of Docking Programs and Scoring Functions. (2025, August 6). ResearchGate.
- Edmondson, D. E., Binda, C., & Mattevi, A. (2004). Structure and mechanism of monoamine oxidase. Current medicinal chemistry, 11(15), 1983-1993.
- Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs.
- Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. (n.d.). ScotCHEM.
- How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate.
- Edmondson, D. E. (2012). Structural properties of human monoamine oxidases A and B. Current medicinal chemistry, 19(9), 1215-1221.
- Vina Docking Tutorial. (n.d.). Eagon Research Group, California Polytechnic State University.
- How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate.
- Bortolato, M., Chen, K., & Shih, J. C. (2019). Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers in Molecular Neuroscience, 12, 95.
- Monoamine oxidase - Wikipedia. (n.d.). Wikipedia.
- What are MAO-A modulators and how do they work? (2024, June 25). Examine.com.
- Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute.
- Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory, Michigan State University.
- How to generate Autodock Grid Box? (2021, November 9). ResearchGate.
- Sastry, G. M., Adzhigirey, M., Day, T., Annabhimoju, R., & Sherman, W. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 53(1), 153-165.
- Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. (n.d.). MDPI.
- Scoring functions for docking - Wikipedia. (n.d.). Wikipedia.
- An Overview of Scoring Functions Used for Protein–Ligand Interactions in Molecular Docking. (n.d.). ResearchGate.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
- osthenol | 484-14-0. (2025, July 4). ChemicalBook.
- Osthenol | C14H14O3 | CID 5320318. (n.d.). PubChem.
- Molecular docking results for MAO-A. (A) The crystal structure of MAO-A... (n.d.). ResearchGate.
- Session 4: Introduction to in silico docking. (n.d.). University of Cambridge.
- Molecular docking results of representative peptides with MAO-A and MAO-B. (n.d.). ResearchGate.
Sources
- 1. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 3. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. osthenol | 484-14-0 [chemicalbook.com]
- 6. Structure and mechanism of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osthenol | C14H14O3 | CID 5320318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. indico4.twgrid.org [indico4.twgrid.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Natural Osthenone Extracts
Welcome to the technical support center for the purification of natural Osthenone extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the extraction and purification of this compound from natural sources, primarily Cnidium monnieri.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise during the purification of this compound. The solutions provided are based on established principles of natural product chemistry and extensive experience in the field.
Q1: My initial crude extract is a complex mixture. What are the likely impurities I need to remove to isolate this compound?
Your crude extract from Cnidium monnieri will contain a variety of compounds. The most challenging impurities are often other structurally similar coumarins that co-extract with this compound. These include, but are not limited to:
-
Imperatorin: A furanocoumarin with a similar core structure to this compound.
-
Bergapten: Another furanocoumarin commonly found in plants of the Apiaceae family.[1][2][3][4][5]
-
Isopimpinellin: A furanocoumarin that is an isomer of Bergapten.[6]
-
Xanthotoxin: A furanocoumarin, also known as 8-methoxypsoralen.[7]
-
Cnidimine: A coumarin also found in Cnidium monnieri.[7]
Beyond these, your extract will also contain less structurally related compounds such as chromones, volatile oils, and various liposoluble compounds which are generally easier to separate due to differences in polarity.[8][9]
Q2: I'm seeing unexpected peaks in my HPLC analysis that are not my target this compound or the common coumarin impurities. What could they be?
Unexpected peaks can arise from several sources. One of the most common is the degradation of this compound during extraction and purification. While specific forced degradation studies on this compound are not extensively published, based on the chemistry of coumarins, the following degradation pathways are likely:[10][11][12][13][14]
-
Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of a carboxylic acid, which would have a significantly different retention time in reverse-phase HPLC (it would elute earlier).
-
Oxidation: The double bonds in the this compound structure, particularly in the prenyl side chain, are susceptible to oxidation.[6] This can lead to the formation of epoxides, diols, or other oxidation products.
-
Photodegradation: Coumarins are known to undergo photodegradation, which can include dimerization.[8][15][16] If your extract has been exposed to UV light, you may be observing dimers or other photoproducts.
To troubleshoot, it is recommended to perform a forced degradation study on a small sample of your purified this compound. Expose it to mild acid, base, oxidative conditions (e.g., H₂O₂), and UV light, then analyze the resulting mixture by HPLC to see if any of the degradation products match your unknown peaks.
Q3: My column chromatography is not giving good separation between this compound and other coumarins. What can I do?
The co-elution of structurally similar coumarins is a common challenge. Here are some strategies to improve your separation:
-
Optimize your mobile phase: A simple isocratic mobile phase may not be sufficient. Experiment with gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
Try a different stationary phase: If you are using standard silica gel, consider using a different type of stationary phase. A C18 reversed-phase column is often effective for separating coumarins. For more challenging separations, consider more specialized columns.
-
Consider High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can be very effective for separating compounds with similar polarities. It avoids the use of solid stationary phases, which can sometimes cause degradation of the target compound.[17]
Q4: I am losing a significant amount of this compound during the purification process. What are the likely causes and how can I mitigate this?
Loss of yield can be due to several factors:
-
Degradation: As discussed in Q2, this compound can degrade under harsh conditions. Avoid strong acids and bases, prolonged exposure to high temperatures, and direct sunlight.
-
Irreversible adsorption: this compound can sometimes irreversibly adsorb to the stationary phase during column chromatography, especially if you are using a highly active silica gel. Deactivating the silica gel with a small amount of a polar solvent before packing the column can help to reduce this.
-
Incomplete extraction: Ensure that you are using an appropriate solvent for your initial extraction to maximize the recovery of this compound from the plant material. Supercritical CO₂ extraction is an efficient and green alternative to traditional solvent extraction.[2][18]
II. Experimental Protocols & Workflows
This section provides detailed protocols for the purification of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification
HPLC is a powerful tool for both analyzing the purity of your this compound fractions and for preparative purification.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size for analytical; larger dimensions for preparative).
Mobile Phase:
-
A common mobile phase for the separation of coumarins is a gradient of acetonitrile and water.
-
Example Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Gradient to 80% Acetonitrile
-
25-30 min: Hold at 80% Acetonitrile
-
30-35 min: Gradient back to 30% Acetonitrile
-
35-40 min: Hold at 30% Acetonitrile to re-equilibrate the column.
-
Procedure:
-
Sample Preparation: Dissolve your extract or fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Monitor the separation at a wavelength where this compound has strong absorbance (around 320 nm).
-
Purification (Preparative HPLC): For preparative scale, use a larger column and inject a larger volume of your concentrated extract. Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for HPLC Purification
Caption: Recrystallization Workflow for this compound.
III. Data Summary
The following table summarizes the common coumarin impurities found in Cnidium monnieri extracts and their typical chromatographic behavior relative to this compound in reversed-phase HPLC.
| Impurity | Chemical Class | Typical Elution Order (Reversed-Phase HPLC) |
| This compound | Coumarin | - |
| Imperatorin | Furanocoumarin | May elute close to this compound |
| Bergapten | Furanocoumarin | May elute close to this compound |
| Isopimpinellin | Furanocoumarin | May elute close to this compound |
| Xanthotoxin | Furanocoumarin | May elute close to this compound |
| Cnidimine | Coumarin | May elute close to this compound |
IV. References
-
Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics. (URL: [Link])
-
Products of Photodegradation for Coumarin Laser Dyes. (URL: [Link])
-
Imperatorin–pharmacological meaning and analytical clues: profound investigation. (URL: [Link])
-
Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species. (URL: [Link])
-
Review on the protective activity of osthole against the pathogenesis of osteoporosis. (URL: [Link])
-
Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics. (URL: [Link])
-
Analysis of the photo‐induced degradation of coumarin analogs using ¹H... (URL: [Link])
-
Isolation and identification of metabolites of osthole in rats. (URL: [Link])
-
Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (URL: [Link])
-
Reactions of coumarin in an aqueous solution: (a) hydrolysis, (b) ionization and (c) expected oxidation product. (URL: [Link])
-
Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. (URL: [Link])
-
Prenylated coumarin structures included in the biotransformation reactions. (URL: [Link])
-
Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. (URL: [Link])
-
Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry. (URL: [Link])
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. (URL: [Link])
-
Bergapten - Wikipedia. (URL: [Link])
-
Preparative isolation and purification of coumarins from Cnidium monnieri (L.) Cusson by high-speed counter-current chromatography. (URL: [Link])
-
FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. (URL: [Link])
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products. (URL: [Link])
-
Coumarin-Based Photodegradable Hydrogels Enable Two-Photon Subtractive Biofabrication at 300 mm s-1. (URL: [Link])
-
Quantitative Determination of Osthole in Supercritical CO2 Fluid Extracts of Cnidium monnieri by Gas Chromatography-Mass Spectrometry. (URL: [Link])
-
Redundant and scattered genetic determinants for coumarin biodegradation in Pseudomonas sp. strain NyZ480. (URL: [Link])
-
Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity. (URL: [Link])
-
Photodimerization of coumarin. | Download Scientific Diagram. (URL: [Link])
-
Cnidium Monnieri Extract. (URL: [Link])
-
Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. (URL: [Link])
-
Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products - OUCI. (URL: [Link])
-
Bergapten | C12H8O4 | CID 2355 - PubChem. (URL: [Link])
-
Imperatorin Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport. (URL: [Link])
-
bergaptene, 484-20-8. (URL: [Link])
-
STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRADATION PRODUCTS IN OINTMENT DOSAGE FO. (URL: [Link])
-
Showing metabocard for Bergapten (HMDB0030637). (URL: [Link])
-
stability-indicating hplc method: Topics by Science.gov. (URL: [Link])
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])
-
Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. (URL: [Link])
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—a review. (URL: [Link])
-
Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. (URL: [Link])
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (URL: [Link])
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (URL: [Link])
Sources
- 1. Bergapten - Wikipedia [en.wikipedia.org]
- 2. Bergapten: A review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bergaptene, 484-20-8 [thegoodscentscompany.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advanced oxidation process of coumarins by hydroxyl radical: Towards the new mechanism leading to less toxic products | RePhyChem [dspace.ffh.bg.ac.rs]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Osthenone stability issues in different solvents (e.g., DMSO, ethanol)
Welcome to the technical support guide for osthenone. This document provides in-depth answers, troubleshooting advice, and best-practice protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the knowledge to ensure the stability and integrity of this compound throughout your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound, also known as 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one, is a natural derivative of umbelliferone.[1][2] It belongs to the coumarin class of compounds, which are characterized by a benzo-α-pyrone skeleton.[3][4] The defining feature of this structure is a lactone, which is a cyclic ester. This lactone ring is the primary site of potential instability.
Q2: My this compound sample is degrading in solution. What are the most likely causes?
A2: The most common causes of chemical degradation for compounds like this compound are related to environmental factors.[5] These include:
-
Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis (cleavage by water), especially under acidic or basic conditions.[6][7][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6]
-
Oxidation: While the lactone is the primary concern, other parts of the molecule can be susceptible to oxidation, especially if exposed to air for prolonged periods.[5]
Q3: Which solvent is best for preparing a stable stock solution of this compound? DMSO or ethanol?
A3: For long-term storage, anhydrous Dimethyl Sulfoxide (DMSO) is generally the preferred solvent.
-
DMSO (Aprotic): As an aprotic solvent, DMSO does not have a proton (H+) to donate and therefore does not actively participate in the hydrolysis of the lactone ring. This makes it inherently more suitable for preserving the integrity of this compound. However, DMSO is highly hygroscopic (readily absorbs water from the atmosphere). Contamination with water can introduce the risk of hydrolysis over time.[9]
-
Ethanol (Protic): Ethanol is a protic solvent, meaning it has a hydroxyl (-OH) group and can donate a proton. This property makes it more likely to participate in solvolysis (a reaction similar to hydrolysis), leading to the gradual opening of the lactone ring. While suitable for short-term experimental use, it is less ideal for long-term storage.
Q4: I've observed a loss of potency in my this compound sample after several freeze-thaw cycles. Is this expected?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of a compound in solution. This can happen for a few reasons:
-
Water Condensation: Each thaw cycle can introduce atmospheric moisture into the vial, increasing the water content in hygroscopic solvents like DMSO and accelerating hydrolysis.[9]
-
Concentration Gradients: As the solvent freezes, the solute (this compound) can become concentrated in the unfrozen liquid portions, potentially leading to precipitation or aggregation.
-
Best Practice: To avoid this, it is highly recommended to aliquot your stock solution into smaller, single-use volumes. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.[9]
Q5: How should I store my solid this compound powder and its solutions?
A5: Proper storage is critical for maximizing shelf-life.
| Form | Recommended Storage Conditions | Rationale |
| Solid Powder | Store at -20°C to -80°C in a tightly sealed, opaque container with a desiccant. | Protects from heat, light, and moisture, which are key drivers of degradation.[5][6] |
| DMSO Stock Solution | Store at -80°C in small, single-use aliquots in tightly sealed, opaque vials.[9] | Minimizes freeze-thaw cycles, light exposure, and water absorption.[9] |
| Ethanol Solution | Recommended for short-term use only. If necessary, store at -20°C for no more than a few weeks. | Ethanol is less stable for long-term storage due to its protic nature. |
| Aqueous/Buffer Solutions | Prepare fresh for each experiment. Do not store. | The presence of water, especially at non-neutral pH, will lead to rapid hydrolysis of the lactone ring.[7] |
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/LC-MS chromatogram. | Degradation. The new peaks are likely hydrolysis products (e.g., the ring-opened coumarinic acid derivative).[7][8] | 1. Analyze a freshly prepared standard: Confirm the retention time of pure this compound. 2. Review your solvent: Was the DMSO anhydrous? Was the solution recently prepared? 3. Check pH: If using a buffered solution, ensure the pH is as close to neutral as possible. Coumarins are particularly unstable in basic (alkaline) conditions.[6][10] 4. Protect from light: Ensure all solutions are prepared and stored in amber vials or wrapped in foil. |
| Loss of biological activity or inconsistent assay results. | Compound Instability. The concentration of the active, intact this compound has decreased over time. | 1. Perform a stability check: Use the protocol provided in Part 3 to quantify the remaining this compound in your stock solution. 2. Prepare fresh solutions: Always use a freshly prepared solution from solid powder for critical experiments to ensure accurate concentration. 3. Aliquot stock solutions: If you haven't already, aliquot your main stock to prevent degradation from handling and freeze-thaw cycles.[9] |
| Precipitate forms in the vial upon thawing. | Poor Solubility / Freeze-Thaw Effects. The compound may have crashed out of solution during the freezing process. | 1. Gentle Warming & Vortexing: Warm the vial to room temperature and vortex thoroughly to redissolve the compound. Visually inspect for any remaining precipitate. 2. Sonication: If vortexing is insufficient, a brief sonication in a water bath may help. 3. Re-evaluate Concentration: Your stock solution concentration might be too high for the solvent, especially at low temperatures. Consider preparing a slightly more dilute stock solution. |
Part 3: Key Experimental Protocols & Workflows
As a self-validating system, these protocols include control points to ensure the integrity of your results.
Protocol 1: Preparation of Stable this compound Stock Solutions
-
Environment: Perform all steps in a chemical fume hood. Prepare the workspace by laying down absorbent bench paper.
-
Pre-equilibration: Allow the sealed container of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Using a dedicated spatula, accurately weigh the desired amount of this compound.
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO (or other chosen solvent) to the vessel containing the weighed powder.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
-
Aliquoting for Storage: Immediately dispense the stock solution into single-use, light-protected (amber) vials. Seal the vials tightly.
-
Storage: Label clearly and store the aliquots at -80°C for long-term stability.[9]
Diagram 1: Workflow for Preparing and Storing Stock Solutions
Caption: Workflow for preparing stable this compound stock solutions.
Protocol 2: Validating this compound Stability in a Chosen Solvent
This protocol uses HPLC to quantify the percentage of this compound remaining over time.[11][12]
-
Initial Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) following Protocol 1.
-
Dilute this stock to a working concentration (e.g., 100 µM) in the solvent you wish to test (e.g., 50% Ethanol in water, cell culture media, etc.).
-
-
Time Point Zero (T=0) - The Control:
-
Immediately after preparation, take an aliquot of the working solution.
-
Further dilute this aliquot with the mobile phase to a final concentration suitable for your HPLC method (e.g., 10 µM).
-
Inject this sample onto the HPLC system and record the peak area for this compound. This is your 100% reference value.[13]
-
-
Incubation:
-
Store the remaining working solution under your desired experimental conditions (e.g., 37°C incubator, room temperature on the benchtop, etc.). Ensure the container is sealed to prevent evaporation.
-
-
Subsequent Time Points (T=x hours/days):
-
At each planned time point (e.g., 2, 4, 8, 24, 48 hours), withdraw another aliquot from the incubated working solution.
-
Prepare and inject the sample into the HPLC exactly as you did for the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A solution is often considered stable if the remaining percentage is within an acceptable range (e.g., >90-95%) for the duration of the experiment.[14]
-
Diagram 2: Potential Hydrolysis Pathway of this compound
Caption: Hydrolysis of this compound's lactone ring.[7][8]
References
-
R. A. McClelland, et al. (2025). The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources. ResearchGate. Available at: [Link]
-
Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of coumarin in an aqueous solution. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Available at: [Link]
-
MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Available at: [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. Available at: [Link]
-
ResearchGate. (2025). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures. Available at: [Link]
-
Wikipedia. (n.d.). Ethenone. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Osthenol. PubChem Compound Database. Available at: [Link]
-
Chromatography Forum. (2019). HPLC solution stability. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
FooDB. (2010). Showing Compound Osthenol (FDB012404). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Rotational diffusion of coumarins in aqueous DMSO. PubMed. Available at: [Link]
-
ResearchGate. (2025). Effect of binary solvent mixtures (DMSO/water) on the dipole moment and lifetime of coumarin dyes. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-thienyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescent and lasing characteristics of coumarin molecules in DMSO. Available at: [Link]
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Navigating the Enantioselective Synthesis of Osthenone: A Technical Support Center
Welcome to the technical support center for the enantioselective synthesis of Osthenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging asymmetric synthesis. As your dedicated application scientist, my goal is to explain the "why" behind the "how," ensuring your experimental success through a deep understanding of the reaction intricacies.
Frequently Asked Questions (FAQs)
Here, we address the most common initial hurdles and questions encountered during the enantioselective synthesis of this compound.
Q1: What are the primary challenges in achieving high enantioselectivity for this compound synthesis?
A1: The main challenge lies in controlling the facial selectivity during the introduction of the chiral center at the C2' position of the pyran ring. The prenyl group's flexibility and the relatively planar nature of the coumarin scaffold can make it difficult for a chiral catalyst to create a sufficiently differentiated steric environment. Key factors that are difficult to control include preventing background uncatalyzed reactions, which lead to the racemic product, and avoiding racemization of the product under the reaction conditions.
Q2: Which catalytic systems are most promising for the enantioselective synthesis of this compound or its precursors?
A2: While a specific, optimized protocol for this compound is not widely published, promising strategies can be adapted from the synthesis of related chiral pyranocoumarins. The most successful approaches generally fall into two categories:
-
Organocatalysis: Chiral primary amines (e.g., derived from cinchona alkaloids) and chiral phosphoric acids have shown success in catalyzing Michael additions or domino reactions to construct the pyran ring enantioselectively.[1][2] These catalysts operate through the formation of chiral iminium ions or by activating substrates through hydrogen bonding, respectively.
-
Transition Metal Catalysis: Rhodium complexes with chiral phosphine ligands have been effectively used for the regio- and enantioselective allylic alkylation of 4-hydroxycoumarin, which can be a key step in building the chiral pyran ring.[3]
Q3: My reaction yields the racemic product despite using a chiral catalyst. What are the likely causes?
A3: This is a common and frustrating issue. The primary culprits are:
-
Background (Uncatalyzed) Reaction: The reaction may have a competitive uncatalyzed pathway that proceeds without the influence of the chiral catalyst, leading to a racemic mixture. This is often exacerbated by higher temperatures.
-
Catalyst Inactivity or Decomposition: The catalyst may not be active under your specific conditions or could be decomposing. This can be due to impurities in the reagents or solvent, or incompatibility with the reaction temperature.
-
Racemization of the Product: The product itself might be racemizing under the reaction conditions. This can be promoted by acidic or basic conditions, or by elevated temperatures.
Q4: How can I determine the enantiomeric excess (ee) and absolute configuration of my this compound product?
A4:
-
Enantiomeric Excess (ee): The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H) and mobile phases to achieve baseline separation of the enantiomers.
-
Absolute Configuration: This is more complex. If a known enantiomer of a related compound is available, you can compare the sign of the specific rotation.[4][5] However, the definitive method is single-crystal X-ray crystallography of the pure enantiomer or a suitable crystalline derivative.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the synthesis.
Issue 1: Low Enantioselectivity (<50% ee)
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the ee. | Lowering the temperature often slows down the uncatalyzed background reaction more than the catalyzed one, thus improving enantioselectivity. Be aware that this will likely increase the reaction time. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether). | The solvent can significantly influence the catalyst's conformation and the transition state geometry. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points for organocatalyzed reactions. |
| Suboptimal Catalyst Loading | Vary the catalyst loading (e.g., from 1 mol% to 20 mol%). | Higher catalyst loading can sometimes outcompete the background reaction. However, excessively high loading can sometimes lead to catalyst aggregation or side reactions. |
| Poor Catalyst-Substrate Match | If using a bifunctional catalyst (e.g., a thiourea-amine), ensure that the substrate has appropriate functional groups for interaction. | Consider modifying the substrate (e.g., adding a protecting group) to enhance its interaction with the catalyst. |
Issue 2: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| Catalyst Inhibition/Decomposition | Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and high-purity starting materials. | Impurities like water or trace acids/bases can poison the catalyst. Consider adding molecular sieves to the reaction mixture. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period using TLC or LC-MS. | Asymmetric reactions, especially at lower temperatures, can be slow. Ensure the reaction has gone to completion. |
| Incorrect Stoichiometry | Carefully re-check the molar ratios of your reactants and catalyst. | An excess of one reactant might inhibit the catalyst or lead to side reactions. |
| Poor Solubility | Observe the reaction mixture for undissolved starting materials. | Choose a solvent in which all components are fully soluble at the reaction temperature. |
Issue 3: Formation of Significant Side Products
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| Claisen Rearrangement | Analyze the crude reaction mixture by NMR and MS for isomers of the desired product. The Claisen rearrangement of a prenyl ether precursor is a common thermal side reaction.[2][6] | If using a thermal method, consider a lower reaction temperature or a catalyst that promotes the desired pathway under milder conditions. For example, a Lewis acid might catalyze a[1][1]-sigmatropic rearrangement at a lower temperature.[7] |
| Decomposition of Starting Material or Product | Check the stability of your starting materials and product under the reaction conditions (e.g., by stirring them with the catalyst or base/acid separately). | If instability is an issue, consider using protecting groups or choosing milder reaction conditions. |
| Dimerization or Polymerization | Observe for the formation of high molecular weight species by TLC or LC-MS. | Lower the concentration of the reactants or add the reagents slowly to the reaction mixture. |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of related chiral pyranocoumarins and serve as a starting point for the optimization of the enantioselective synthesis of this compound.
Protocol 1: Organocatalytic Michael Addition/Cyclization
This protocol is based on the use of a quinine-derived primary amine catalyst for the enantioselective synthesis of pyranocoumarins.[8]
Step-by-Step Methodology:
-
To a solution of 7-hydroxy-8-prenylcoumarin (osthenol) (1.0 equiv) and an appropriate α,β-unsaturated aldehyde (1.2 equiv) in toluene (0.2 M), add the quinine-derived primary amine catalyst (e.g., L7 ) (10 mol%) and a co-catalyst such as Boc-D-Phg-OH (10 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral pyranocoumarin.
-
The resulting alcohol can then be oxidized to this compound using standard methods (e.g., PCC or Dess-Martin periodinane).
Protocol 2: Rh-Catalyzed Asymmetric Allylic Alkylation
This protocol is an adaptation of a method for the enantioselective synthesis of 4-hydroxycoumarins with 3-allyl groups.[3]
Step-by-Step Methodology:
-
In a glovebox, to a solution of [Rh(allyl)Cl]₂ (2.5 mol%) and a chiral bisoxazoline phosphine ligand (5.5 mol%) in anhydrous THF, add a solution of 4-hydroxy-7-methoxycoumarin (1.0 equiv) and the appropriate prenyl carbonate (1.2 equiv) in THF.
-
Add a solution of Cs₂CO₃ (1.5 equiv) in THF.
-
Stir the reaction at the desired temperature (e.g., 25 °C) for the specified time, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-prenylated coumarin. This intermediate would then need to be cyclized to form the pyran ring of this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data for Protocol 1)
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 10 | Toluene | 25 | 24 | 75 | 85 |
| 2 | 10 | 10 | CH₂Cl₂ | 25 | 24 | 72 | 82 |
| 3 | 10 | 10 | THF | 25 | 24 | 65 | 70 |
| 4 | 10 | 10 | Toluene | 0 | 48 | 68 | 92 |
| 5 | 10 | 10 | Toluene | 40 | 12 | 80 | 65 |
| 6 | 5 | 5 | Toluene | 0 | 72 | 55 | 90 |
| 7 | 20 | 20 | Toluene | 0 | 48 | 70 | 93 |
Visualizations
Proposed Catalytic Cycle for Organocatalyzed Michael Addition
Caption: Proposed catalytic cycle for the organocatalytic enantioselective Michael addition of osthenol.
Experimental Workflow for Optimization
Caption: General workflow for the optimization of reaction conditions.
References
-
Zhang, X., et al. (2023). Asymmetric Formal Abnormal Claisen Rearrangement Enabled by Rh-Catalyzed Regio- and Enantioselective Allylic Alkylation. ACS Catalysis. [Link]
-
Reddy, M. S., et al. (2022). Regioselective Synthesis of Coumarin-Annulated Polycyclic Heterocycles via Sequential Claisen Rearrangement and Radical Cyclization Reaction. Molecules. [Link]
-
Alves, L. C., et al. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Alves, L. C., et al. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. ResearchGate. [Link]
-
Li, J., et al. (2015). Effective and novel enantioselective preparation of pyranopyrazoles and pyranocoumarins that is catalyzed by a quinine-derived primary amine. Organic & Biomolecular Chemistry. [Link]
-
Wang, C., et al. (2014). One-Pot Enantioselective Synthesis of Functionalized Pyranocoumarins and 2-Amino-4H-chromenes: Discovery of a Type of Potent Antibacterial Agent. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). 5.3: Optical Activity. [Link]
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chemeurope.com. Specific rotation. [Link]
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Ghosh, A. K., & Kass, J. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Accounts of chemical research. [Link]
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Wikipedia. (2023). Dynamic kinetic resolution. [Link]
-
Wang, B., & Shi, Y. (2006). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Angewandte Chemie International Edition. [Link]
-
LaPlante, S. R., et al. (2021). Catalytic Atroposelective Dynamic Kinetic Resolutions and Kinetic Resolutions towards 3-arylquinolines via SNAr. Nature Communications. [Link]
-
Wikipedia. (2023). Specific rotation. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Chemistry Steps. Specific Rotation. [Link]
-
The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
-
Herath, A., & Wiemer, D. F. (2011). De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. The Journal of organic chemistry. [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar kemiai folyoirat. [Link]
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Zhang, D., et al. (2017). Osthole: an overview of its sources, biological activities, and modification development. Natural Product Communications. [Link]
-
Kim, D., et al. (2024). Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs. Science. [Link]
-
Reddy, P. V., et al. (2016). Organocascade Synthesis of Annulated (Z)-2-Methylenepyrans: Nucleophilic Conjugate Addition of Hydroxycoumarins and Pyranone to Branched Nitro Enynes via Allene Formation/Oxa-Michael Cyclization/Alkene Isomerization Sequence. Organic Letters. [Link]
-
Wang, Z., et al. (2022). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. Science Advances. [Link]
-
Sarpong, R., & Siegel, D. R. (2006). Asymmetric total synthesis of caribenol A. Journal of the American Chemical Society. [Link]
-
Lu, Z., & Baran, P. S. (2022). Asymmetric Total Syntheses of Euphol and Tirucallol. Journal of the American Chemical Society. [Link]
-
Alves, L. C., et al. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. National Institutes of Health. [Link]
-
PubChem. Osthenol. [Link]
-
Kumar, A., et al. (2023). Enantioselective Synthesis of Pyrano[3,2‐c]coumarin Bearing Aza‐Quaternary Stereocenter via [3 + 3] Annulation Reaction with α‐CF3 Alkynyl Ketimines and 4‐Hydroxycoumarins. Chemistry – An Asian Journal. [Link]
-
Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia. [Link]
-
Shen, Y. M., et al. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition. [Link]
-
Reddy, P. V., et al. (2016). Organocascade Synthesis of Annulated (Z)-2-Methylenepyrans: Nucleophilic Conjugate Addition of Hydroxycoumarins and Pyranone to Branched Nitro Enynes via Allene Formation/Oxa-Michael Cyclization/Alkene Isomerization Sequence. ACS Publications. [Link]
- Doyle, M. P. (1996). CHIRAL CATALYSTS FOR ENANTIOSELECTIVE SYNTHESIS.
-
Uemura, M., et al. (1995). Kinetic Resolution of Hydroxymethyl-Substituted (Arene)Cr(C0)3 and (Diene)Fe(CO)s by Lipase. Journal of the Chemical Society, Chemical Communications. [Link]
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Taylor & Francis. Osthol – Knowledge and References. [Link]
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Miller, S. J., et al. (2011). Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation. Nature Chemistry. [Link]
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da Silva, M. A., & de Souza, R. O. (2002). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society. [Link]
-
FooDB. Showing Compound Osthenol (FDB012404). [Link]
-
Smith, A. B., et al. (2023). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. ChemRxiv. [Link]
-
Momiyama, N., & Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Farshori, N., et al. (2010). 7-Hydroxy-coumarin derivatives: synthesis, characterization and preliminary antimicrobial activities. Bioorganic & Medicinal Chemistry. [Link]
-
Jacobsen, E. N., et al. (2022). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Nature. [Link]
-
Carreira, E. M., & Singer, R. A. (1994). Asymmetric routes in the reaction of cyclic ketene ortho ester with aldehydes involving the use of chiral Lewis acid. Chemical Communications. [Link]
-
Smith, A. B., & Ali, A. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Optimization of the chiral phosphoric acid catalyst.[a–f]. [Link]
-
ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
Sources
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Overcoming poor bioavailability of Osthenone in in vivo experiments.
Answering the user's request.## Technical Support Center: Overcoming Poor Bioavailability of Osthole in In Vivo Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Osthole Bioavailability Challenge
Osthole (also referred to as Osthol) is a natural coumarin derivative isolated primarily from plants like Cnidium monnieri. It has garnered significant scientific interest for its wide range of pharmacological activities, including neuroprotective, anticancer, osteogenic, and anti-inflammatory effects[1]. However, translating these promising in vitro results into in vivo efficacy is frequently hampered by a critical obstacle: extremely poor oral bioavailability[2][3].
Researchers often encounter frustratingly low or undetectable plasma concentrations of Osthole after oral administration, which can stall projects and cast doubt on the compound's therapeutic potential. This guide is designed to function as a dedicated technical support resource. We will move beyond simply listing problems and provide a structured, in-depth troubleshooting framework rooted in the physicochemical and metabolic barriers that limit Osthole's systemic exposure. We will explore the causality behind these issues and provide field-proven protocols and strategies to overcome them.
A note on nomenclature: The compound of interest for pharmacological activity is typically Osthole . Its metabolite, Osthenol , also exhibits very low bioavailability due to rapid metabolism[4]. This guide will focus on enhancing the delivery of the parent compound, Osthole.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when starting in vivo work with Osthole.
Q1: What are the primary reasons for Osthole's poor oral bioavailability?
A1: The low bioavailability of Osthole is a multifactorial problem stemming from two main sources:
-
Poor Aqueous Solubility: As a lipophilic compound, Osthole has very limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility leads to a slow and incomplete dissolution rate, which is a prerequisite for absorption. If the compound doesn't dissolve, it cannot be absorbed into the bloodstream[3][5].
-
Extensive First-Pass Metabolism: Once absorbed, Osthole is subject to rapid and extensive metabolism by enzymes in the intestinal wall and, most significantly, the liver, before it ever reaches systemic circulation. This "first-pass effect" chemically modifies the Osthole into inactive metabolites (primarily sulfated and glucuronidated conjugates) that are easily excreted[4][5].
Q2: What is a typical oral bioavailability percentage for pure, unformulated Osthole?
A2: Studies consistently show that the absolute oral bioavailability of pure Osthole is extremely low. For instance, the bioavailability of Osthenol, a major metabolite and related compound, was found to be as low as 0.43% and 0.02% at different oral doses in mice, largely due to rapid first-pass metabolism[4]. Similar low values are reported for Osthole, making it a classic example of a BCS Class II or IV compound (Poor Solubility/Low Permeability or Poor Solubility/High Permeability, complicated by metabolism).
Q3: Is it possible to achieve therapeutic plasma concentrations with Osthole?
A3: Yes, absolutely. However, it is highly unlikely to be achieved by simply administering the raw, unprocessed compound in a simple aqueous or saline suspension. Success requires implementing specific formulation strategies designed to tackle the core problems of solubility and first-pass metabolism.
Q4: What are the main categories of formulation strategies to improve Osthole's bioavailability?
A4: The strategies can be broadly grouped into three categories:
-
Enhancing Solubility and Dissolution Rate: This involves physically modifying the drug to help it dissolve faster in the GI tract. Techniques include particle size reduction (micronization/nanonization) and creating solid dispersions[6][7][8].
-
Bypassing or Reducing First-Pass Metabolism: This involves using delivery systems that can be absorbed through the intestinal lymphatic system, thereby bypassing the liver, or by co-administering substances that inhibit key metabolic enzymes[9][10]. Lipid-based formulations are key here.
-
Combination Approaches: The most effective strategies often combine elements of both, for example, by dissolving Osthole in a lipid-based system that also enhances its solubility.
Part 2: Troubleshooting Guide for In Vivo Experiments
This section provides a problem-oriented approach to common experimental failures.
Problem 1: Low to Undetectable Plasma Concentrations of Osthole Post-Oral Gavage
This is the most frequent issue. Before questioning the compound's activity, it's crucial to troubleshoot the delivery and analytical methodology.
Explanation: Osthole concentrations may be present but fall below the limit of quantification (LOQ) of your analytical method. Simple HPLC-UV methods are often not sensitive enough for pharmacokinetic studies of this compound[11].
Solution: Develop a Validated LC-MS/MS Method Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes in complex biological matrices like plasma[12][13].
-
Action: Implement a robust sample preparation technique (e.g., protein precipitation or solid-phase extraction) followed by LC-MS/MS analysis. See Protocol 3 for a detailed methodology.
-
Self-Validation: A properly validated method will have a defined Lower Limit of Quantification (LLOQ), linearity, accuracy, and precision, ensuring your results are reliable[14].
Explanation: Osthole is highly lipophilic. When administered as a simple suspension, it fails to dissolve effectively in the GI tract, meaning very little is available for absorption. The dissolution rate becomes the rate-limiting step[6].
Solution: Formulate a Solid Dispersion A solid dispersion is a system where the drug is dispersed within a hydrophilic polymer matrix[7]. This enhances dissolution by reducing drug particle size to a molecular level and improving wettability[15]. Hot-melt extrusion (HME) is an effective method for creating these dispersions[3].
-
Action: Prepare an Osthole solid dispersion using a suitable polymer like Plasdone S-630 or HPMC-E5. See Protocol 1 for a detailed methodology.
-
Causality: By dispersing Osthole among polymer molecules, you prevent it from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily. The hydrophilic polymer also helps pull water towards the drug, accelerating dissolution[15].
Explanation: Even if Osthole dissolves and is absorbed, it can be rapidly metabolized by CYP450 enzymes and conjugated by UGTs in the liver and gut wall[4][5]. This metabolic clearance can be so efficient that very little active compound reaches systemic circulation.
Solution: Use a Lipid-Based Formulation (SEDDS) Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids)[16][17].
-
Action: Formulate Osthole into a SEDDS. This not only improves solubilization but can also promote absorption via the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, bypassing the liver's first-pass effect[9]. See Protocol 2 for a detailed methodology.
-
Causality: The lymphatic pathway is designed to absorb dietary lipids. By incorporating Osthole into a lipid-based formulation, you are essentially "hijacking" this natural absorption pathway to protect the drug from the liver.
Sources
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability enhancement of osthole after oral administration of Bushen Yizhi prescription extract to rats followed by Cnidium monnieri (L.) Cusson fruits extract in comparison to pure osthole at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of osthole-polymer solid dispersions by hot-melt extrusion for dissolution and bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of osthenol metabolism in vivo and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. jru-b.com [jru-b.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A multi-analyte method for the quantification of contemporary pesticides in human serum and plasma using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the quantification of Osthenone metabolites.
Introduction
Osthole, a natural coumarin derivative isolated from plants such as Cnidium monnieri, has garnered significant interest for its wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects[1]. To understand its mechanism of action, pharmacokinetics, and safety profile, accurate quantification of its metabolites is paramount. However, the bioanalysis of osthole is fraught with challenges, primarily due to its extensive and complex metabolism, leading to a multitude of metabolites often present at low concentrations in complex biological matrices[1][2][3].
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common hurdles in the quantification of osthole metabolites. We will delve into the causality behind experimental choices, offering troubleshooting strategies and validated protocols to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of osthole?
A1: Osthole undergoes extensive Phase I and Phase II metabolism.
-
Phase I reactions are primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP3A5 have been identified as key contributors) and include hydroxylation, O-demethylation, hydrogenation, dehydrogenation, and epoxide formation[3][4][5][6]. This results in a large number of structurally similar metabolites.
-
Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The main pathways are glucuronidation and sulfation[1][4][5][7][8].
Q2: Why is the quantification of osthole metabolites considered challenging?
A2: Several factors contribute to the difficulty in quantifying osthole metabolites:
-
Metabolic Complexity: A vast number of metabolites, including many isomers, are produced, which complicates chromatographic separation and necessitates highly selective detection methods[4][8][9].
-
Low In Vivo Concentrations: Osthole exhibits low oral bioavailability, meaning the resulting metabolites are often present at very low (ng/mL or pg/mL) levels in systemic circulation and tissues, demanding highly sensitive analytical instrumentation[2][10].
-
Matrix Effects: Biological samples like plasma, urine, or tissue homogenates contain numerous endogenous compounds (e.g., phospholipids, salts) that can co-elute with the target analytes and interfere with their ionization in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification[11][12].
-
Analyte Stability: Metabolites, particularly conjugates, can be susceptible to degradation during sample collection, storage, and processing.
Q3: What is the most common analytical technique for this application?
A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of osthole and its metabolites[2][13][14]. The chromatographic separation (LC) is crucial for resolving isomers and separating analytes from matrix components, while the mass spectrometer (MS/MS) provides the high sensitivity and selectivity required for detecting low-concentration analytes in complex mixtures[14]. Techniques like Ultra-Performance Liquid Chromatography (UPLC) are often used to achieve better and faster separations[3][4][6].
Troubleshooting Guide
Section 1: Sample Preparation & Extraction
Q: I am observing low and inconsistent recovery for my osthole metabolites from plasma. What are the likely causes and solutions?
A: Low recovery is often a multifaceted issue stemming from the extraction process failing to efficiently isolate the analytes from the matrix. Osthole metabolites span a range of polarities, from moderately nonpolar (Phase I) to highly polar (Phase II conjugates). A single extraction method may not be optimal for all metabolites.
Causality & Solutions:
-
Inappropriate Extraction Technique:
-
Protein Precipitation (PPT): This is a simple and fast method (e.g., adding acetonitrile or methanol to plasma) but is often non-selective and can result in significant matrix effects from co-extracted phospholipids. While easy, it may not be suitable for achieving the lowest limits of quantification.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. The choice of solvent is critical. For Phase I metabolites, moderately polar solvents like ethyl acetate are effective[13]. However, highly polar glucuronide and sulfate conjugates will not partition well into such solvents. For these, a more polar solvent or a different technique is needed.
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup and allows for class-selective extraction. By choosing the appropriate sorbent (e.g., reversed-phase C18 for nonpolar metabolites, mixed-mode or ion-exchange for polar conjugates), you can achieve higher recovery and significantly reduce matrix effects.
-
-
Suboptimal pH: The charge state of metabolites can dramatically affect their solubility and interaction with extraction media. Adjusting the pH of the sample before extraction can improve recovery. For acidic metabolites (like sulfates or glucuronides), acidifying the sample can neutralize them, making them more amenable to extraction with organic solvents or retention on a reversed-phase SPE column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Section 2: Chromatographic Separation
Q: I cannot achieve baseline separation of isomeric hydroxylated metabolites. How can I improve resolution?
A: Co-elution of isomers is a classic bioanalytical challenge. Since isomers have the same mass and often similar fragmentation patterns, chromatographic separation is the only way to quantify them individually.
Causality & Solutions:
-
Insufficient Column Efficiency: The column is the engine of your separation.
-
Particle Size: Switch to a column with smaller particles (e.g., from 5 µm to sub-2 µm, as in UPLC). This increases the number of theoretical plates and enhances peak efficiency and resolution[3][4].
-
Stationary Phase Chemistry: Standard C18 columns are a good starting point, but other chemistries may provide better selectivity for coumarin isomers. Consider a Phenyl-Hexyl phase, which offers alternative selectivity through pi-pi interactions, or a Pentafluorophenyl (PFP) phase, which provides shape selectivity and interacts differently with polar functional groups.
-
-
Suboptimal Mobile Phase Conditions:
-
Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) gives analytes more time to interact with the stationary phase, often improving the resolution of closely eluting peaks.
-
Organic Modifier: While acetonitrile is most common, switching to methanol can alter selectivity and may resolve critical pairs.
-
pH and Additives: Small amounts of additives like formic acid (0.1%) are standard for improving peak shape in positive ion mode[13]. The pH of the mobile phase can influence the ionization state of metabolites and their interaction with the stationary phase, thus affecting retention and selectivity.
-
Section 3: Mass Spectrometry Detection
Q: I am observing significant signal suppression for my analytes. How can I identify and mitigate this matrix effect?
A: Matrix effect, typically suppression, is the reduction of an analyte's ionization efficiency due to co-eluting components from the biological matrix[11][12]. It is a major source of error in quantitative bioanalysis.
Causality & Solutions:
-
Identifying the Matrix Effect: The "golden standard" method is the post-extraction spike analysis[12].
-
Procedure: Compare the peak area of an analyte in a neat solution (A) to the peak area of the same analyte spiked into a blank, extracted biological matrix (B).
-
Calculation: Matrix Factor (MF) = B / A.
-
Interpretation: An MF < 1 indicates ion suppression, MF > 1 indicates ion enhancement, and an MF ≈ 1 indicates no significant matrix effect. This should be tested across multiple sources (e.g., 6 different lots of plasma) to assess variability[12].
-
-
Mitigating the Matrix Effect:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components. Revisit your sample preparation and consider switching from PPT to a more rigorous LLE or SPE method.
-
Enhance Chromatographic Separation: Try to chromatographically separate your analytes from the regions of matrix suppression. A common source of suppression is phospholipids; these often elute in the middle of a typical reversed-phase gradient. Adjusting the gradient to move the analyte away from this region can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (due to ¹³C, ²H, or ¹⁵N substitution). It will co-elute perfectly and experience the exact same matrix effects and extraction variability as the analyte. By using the peak area ratio of the analyte to the SIL-IS, the variability is cancelled out, leading to accurate quantification.
-
Key Experimental Protocols
Protocol 1: General LC-MS/MS Method for Osthole Metabolite Quantification
This protocol provides a starting point. Optimization will be required based on the specific metabolites of interest and the available instrumentation.
-
Sample Preparation (Plasma - LLE):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., osthole-d5). Vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~450 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50). Vortex and transfer to an autosampler vial.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-8.0 min: 10% to 90% B (linear ramp)
-
8.0-9.0 min: 90% B (hold)
-
9.1-12.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimization: Infuse individual standards of the parent drug and any available metabolite standards to determine the optimal precursor ion ([M+H]⁺) and product ions, as well as the collision energy (CE) and other source parameters.
-
Data Presentation
Table 1: Example MRM Transitions for Osthole and Potential Metabolites
Note: These are theoretical values. They must be empirically optimized on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Osthole | 245.1 | 189.1 | 20 |
| Osthole-d5 (IS) | 250.1 | 194.1 | 20 |
| Hydroxy-osthole | 261.1 | 205.1 | 22 |
| Demethyl-osthole (Osthenol) | 231.1 | 175.1 | 25 |
| Osthole Glucuronide | 421.1 | 245.1 | 18 |
Visualization of Metabolic Pathways
Caption: Simplified metabolic pathways of osthole.
References
-
Li, F., et al. (2017). Metabolic map of osthole and its effect on lipids. Xenobiotica, 48(6), 527-539. Available at: [Link]
-
Taylor & Francis Online. (2017). Metabolic map of osthole and its effect on lipids. Xenobiotica. Available at: [Link]
-
ResearchGate. (n.d.). Isolation and identification of metabolites of osthole in rats. Available at: [Link]
-
National Institutes of Health. (2017). Metabolic Map of Osthole and Its Effect on Lipids. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Isolation and identification of metabolites of osthole in rats. Available at: [Link]
-
ResearchGate. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Available at: [Link]
-
National Institutes of Health. (2012). Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS. Available at: [Link]
-
ResearchGate. (2013). A rapid and sensitive LC-MS/MS method for the determination of osthole in rat plasma: Application to pharmacokinetic study. Available at: [Link]
-
National Institutes of Health. (2013). Investigation of the Biotransformation of Osthole by Liquid chromatography/tandem Mass Spectrometry. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available at: [Link]
-
National Institutes of Health. (2021). Design, Preparation, and Evaluation of Osthol Poly-Butyl-Cyanoacrylate Nanoparticles with Improved In Vitro Anticancer Activity in Neuroblastoma Treatment. Available at: [Link]
-
MDPI. (2022). UPLC-Q-TOF/MS-Based Metabolomics Approach Reveals Osthole Intervention in Breast Cancer 4T1 Cells. Available at: [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
-
HKUST Research Portal. (2013). Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
National Institutes of Health. (2015). Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine. Available at: [Link]
-
National Institutes of Health. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available at: [Link]
-
National Institutes of Health. (2012). Isolation and identification of metabolites of osthole in rats. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Osthol. PubChem. Available at: [Link]
-
National Institutes of Health. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Available at: [Link]
-
ResearchGate. (2020). Nontargeted SWATH acquisition mode for metabolites identification of osthole in rats using ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Available at: [Link]
-
YouTube. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. Available at: [Link]
Sources
- 1. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of osthol and its metabolites in a phase I reaction system and the Caco-2 cell model by HPLC-UV and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the biotransformation of osthole by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic map of osthole and its effect on lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic map of osthole and its effect on lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Preparation, and Evaluation of Osthol Poly-Butyl-Cyanoacrylate Nanoparticles with Improved In Vitro Anticancer Activity in Neuroblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Osthenone during storage and experimentation
Welcome to the technical support guide for Osthenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound during storage and experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the causality behind them, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is a natural prenylated coumarin, a class of compounds of significant interest for their diverse biological activities. Like many complex organic molecules, this compound's structure is susceptible to degradation from environmental factors. Degradation is not merely a loss of the parent compound; it results in the formation of new, distinct chemical entities known as degradation products.[1][2] The presence of these impurities can profoundly impact experimental outcomes by altering the compound's potency, specificity, and toxicity, leading to unreliable and non-reproducible data.[2] Therefore, maintaining the structural integrity of this compound is paramount for ensuring the validity of any research.
Q2: What are the primary factors that cause this compound to degrade?
Based on the known behavior of coumarins, this compound is susceptible to degradation through several key pathways:
-
Photodegradation (Light): Exposure to light, particularly UV radiation, is a common cause of degradation for coumarins.[3][4] This can induce photochemical reactions, leading to isomerization, dimerization, or cleavage of functional groups.
-
Oxidation (Air/Oxidizers): The chemical structure of this compound may be sensitive to oxidation. This process can be accelerated by exposure to atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[5][6] The tendency of a molecule to be oxidized is related to its oxidation potential.[7][8]
-
Hydrolysis (pH and Moisture): The lactone ring in the coumarin structure can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions.[3] This reaction is often accelerated by heat.
-
Thermal Stress (Heat): High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. While many coumarins are stable at moderate temperatures, prolonged exposure to heat, especially above 150-200°C, can cause significant degradation.[9][10]
Q3: How can I visually tell if my solid this compound sample has degraded?
While analytical confirmation is always necessary, visual inspection can provide the first clue. A pure, stable compound should be a homogenous crystalline powder of a consistent color. Signs of degradation in solid material can include:
-
Color Change: A shift from a white or off-white powder to yellow or brown hues often indicates the formation of chromophoric degradation products, possibly from oxidation.
-
Change in Texture: Caking, clumping, or the appearance of an oily film can suggest moisture uptake and subsequent hydrolysis or other reactions.
-
Incomplete Dissolution: If a previously fully soluble sample now shows insoluble particulates in a standard solvent, it may indicate the formation of less-soluble degradation products or polymers.
If any of these changes are observed, the purity of the sample should be verified analytically before use.
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during storage and experimentation in a practical question-and-answer format.
Storage & Handling
"My solid this compound has changed color from off-white to a pale yellow after several months. Is it still usable?"
This is likely a sign of oxidation or minor photodegradation. The compound should not be used without re-characterization. You must perform an analytical purity check (e.g., via HPLC-UV, see Protocol 3) to quantify the amount of remaining this compound and identify the presence of any degradation products. If the purity is below your experimental threshold (e.g., >98%), the batch should be discarded. To prevent this, always store solid this compound under the recommended conditions.
"What are the ideal long-term storage conditions for solid this compound?"
To minimize degradation from all major pathways, a multi-faceted approach is required. The goal is to create an environment that is dark, cold, dry, and inert.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of all chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[7] |
| Light | Amber Glass Vial | Blocks UV and visible light to prevent photochemical reactions.[3] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents moisture uptake from the air, which can lead to hydrolysis.[11][12] |
See Protocol 1 for a step-by-step guide to proper storage.
Solutions & Experimentation
"I'm seeing new, unexpected peaks in my HPLC chromatogram when analyzing my experimental samples. Could this be degradation?"
Yes, this is a classic sign of degradation occurring during your experiment or sample preparation.[13] The appearance of new peaks, especially those eluting earlier than the parent compound (often more polar), suggests the formation of degradation products.[14] To troubleshoot this:
-
Review Solvent Purity: Ensure solvents are HPLC-grade and free of peroxides (especially ethers like THF) or acidic/basic contaminants.
-
Assess pH: If using aqueous buffers, confirm the pH is within a stable range for this compound (ideally neutral to slightly acidic). Alkaline conditions can promote hydrolysis.[5]
-
Minimize Light Exposure: Protect your solutions from light at all times using amber vials or by wrapping containers in aluminum foil.[15] This is critical during long incubations or automated HPLC runs.
-
Control Temperature: Avoid heating solutions unless absolutely necessary. If your experiment requires elevated temperatures, run a control sample of this compound under the same conditions to quantify the extent of thermal degradation.[9]
"How should I prepare a stable stock solution of this compound?"
The stability of this compound in solution is highly dependent on the solvent and storage conditions.
| Recommended Solvents | Comments |
| DMSO | Good for high-concentration stocks. Hygroscopic; absorb water, which can become an issue over time. Store at -20°C in small, single-use aliquots. |
| Acetonitrile (ACN) | Excellent choice for analytical standards due to its UV transparency and compatibility with reverse-phase HPLC.[16] |
| Methanol (MeOH) | A good alternative to ACN. Ensure it is high purity. |
| Ethanol | Suitable for many biological assays. Use anhydrous ethanol to minimize water content. |
Avoid: Protic solvents with extreme pH or solvents known to contain peroxides. Always prepare solutions fresh when possible. If storage is necessary, follow Protocol 2 .
"My cell-based assay results are inconsistent from week to week, even though I use the same stock solution. What's going on?"
This is a common problem caused by the degradation of a compound in a stored stock solution. Repeated freeze-thaw cycles can introduce moisture and oxygen, while prolonged storage, even at -20°C, can still allow for slow degradation. The concentration of active this compound in your stock may be decreasing over time, leading to variable results.
Solution: Prepare a large, concentrated primary stock in DMSO or ACN. Divide it into small, single-use aliquots in amber vials, flush with argon/nitrogen, and store at -80°C for long-term use. For each experiment, thaw one aliquot and prepare your working dilutions from it. Discard any unused portion of the thawed aliquot to ensure consistency.
Visualized Workflows and Pathways
Degradation Prevention Workflow
This diagram outlines the critical decision points and actions for handling this compound to maintain its integrity from receipt to final analysis.
Caption: Workflow for handling this compound to minimize degradation.
Potential Degradation Pathways
This diagram illustrates the main environmental factors that can lead to the transformation of this compound into various degradation products.
Caption: Key environmental factors leading to this compound degradation.
Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Preparation: Work in an area with low humidity. Have amber glass vials, a scale, a funnel, a source of inert gas (argon or nitrogen) with a regulator and tubing, and labels ready.
-
Aliquoting: Upon receiving the bulk container, weigh out smaller, single-use quantities (e.g., 5-10 mg) into pre-labeled amber glass vials. This minimizes the exposure of the main stock to air and moisture during repeated openings.
-
Inerting: Place a tube delivering a gentle stream of argon or nitrogen into the vial for 30-60 seconds to displace the air.
-
Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap threads with Parafilm.
-
Storage: Place the sealed vials inside a secondary container that contains a desiccant. Store this container in a -20°C freezer.
-
Documentation: Log the date of storage and the lot number. For GMP environments, a re-test date should be assigned.[12]
Protocol 2: Preparation and Short-Term Storage of this compound Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as acetonitrile (ACN) or DMSO.
-
Preparation: Allow a single-use aliquot of solid this compound to warm to room temperature before opening to prevent condensation. Dissolve the solid in the chosen solvent to the desired concentration (e.g., 10 mM) in an amber volumetric flask or vial. Use sonication if necessary to ensure complete dissolution.[17]
-
Aliquoting for Storage: If the entire stock will not be used immediately, dispense it into single-use amber glass vials.
-
Inerting: Gently flush the headspace of each vial with argon or nitrogen before sealing.
-
Storage: Store aliquots at -20°C or, for enhanced stability, at -80°C.
-
Usage: When needed, remove one aliquot, allow it to thaw completely, and vortex gently. Do not refreeze any unused portion of the working stock.
Protocol 3: Stability Assessment of this compound using HPLC
This protocol outlines a general approach for a stability-indicating HPLC method, which is crucial for separating the parent compound from any potential degradation products.[18] Specific parameters must be optimized for your system.
-
Column and Mobile Phase:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.[19]
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities. Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure sharp peak shapes.
-
Example Gradient: 10% B to 95% B over 20 minutes.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) or UV detector. Monitor at the λmax of this compound and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a standard of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or ACN.
-
Prepare the sample to be tested at the same concentration.
-
-
Forced Degradation Study (Method Validation): To ensure your method is "stability-indicating," you must prove it can separate this compound from its degradation products. This involves intentionally degrading the compound under stressed conditions:
-
Acidic: Add 0.1 M HCl and heat gently.
-
Basic: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative: Add 3% H₂O₂.
-
Photolytic: Expose a solution to direct UV light.
-
Thermal: Heat a solution.
-
Inject samples from each condition onto the HPLC. The method is valid if the degradation product peaks are well-resolved from the parent this compound peak.
-
-
Analysis and Calculation:
-
Run your standard and test samples.
-
Calculate the purity of your sample using the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
A decrease in the area of the main peak and the appearance of new peaks over time indicate instability.[13]
-
References
- BenchChem. (2025). Essential Safety and Logistics for Handling Coumarin-d4. BenchChem Technical Support.
- Carl ROTH.
- Chemos GmbH&Co.KG. (2019).
- Wang, T., et al. (2023). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes. ACS Earth and Space Chemistry.
- Eternis Fine Chemicals. (2016).
- NOAA. CAMEO Chemicals: COUMARIN.
- Khajeh, M., et al. (2020).
- Khajeh, M., et al. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions.
- G. P., D., & D. A., N. (2011). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science.
- Lončar, M., et al. (2020).
- INEOS Group. (2024).
- EDQM. (2024). In-Use stability testing FAQ.
- Zilberman, A., et al. (2023).
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Zilberman, A., et al. (2023).
- U.S. Chemical Storage. (2018). Safe Chemical Storage Solutions for Acetophenone.
- Lee, S., et al. (2021). Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA. Applied Biological Chemistry.
- Silveira, M., et al. (2025). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Journal of Pharmaceutical Sciences.
- Dimitrić Marković, J. M., et al. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities—Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. Molecules.
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- The Medicine Maker. (n.d.).
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- ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1).
- Stahl, S. S. (2013).
- Baran, P. S., et al. (2017). Scalable, Electrochemical Oxidation of Unactivated C–H Bonds. Journal of the American Chemical Society.
- Oxidation Technologies. (n.d.).
- Illendula, S., et al. (2025). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION.
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- ResearchGate. (n.d.). Oxidation potential for common oxidants referred to a normal hydrogen electrode.
- GSC Online Press. (2024).
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- BenchChem. (2025). Guidelines for the safe handling and storage of Adenallene.
- Illendula, S., et al. (2023). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION. World Journal of Pharmaceutical and Life Sciences.
- Matynia, A., et al. (2019). Light aversion and corneal mechanical sensitivity are altered by intrinsically photosensitive retinal ganglion cells in a mouse model of corneal surface damage. Experimental Eye Research.
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Improving the selectivity of Osthenone for MAO-A over MAO-B
Technical Support Center: Osthenone Development
Guide Topic: Improving the Selectivity of this compound for MAO-A over MAO-B
Welcome to the technical support center for researchers working on the development of this compound and its analogues as selective Monoamine Oxidase-A (MAO-A) inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental workflow. Our goal is to provide you with the foundational knowledge, practical protocols, and data interpretation frameworks necessary to accelerate your research.
Part 1: Foundational Understanding & Strategic Planning
This section addresses the fundamental questions regarding this compound's baseline activity and the structural basis for improving its selectivity.
Q1: What is the typical MAO-A/MAO-B selectivity of unmodified this compound, and why is improving it important?
This compound, a naturally occurring prenylated coumarin, has shown inhibitory activity against both MAO-A and MAO-B. However, its close analogue, Osthenol, demonstrates potent and highly selective inhibition of human MAO-A (hMAO-A) with an IC₅₀ value of 0.74 µM and a selectivity index (SI) greater than 81.[1] The selectivity of this compound itself can be variable and often insufficient for therapeutic development.
Why is selectivity crucial? MAO-A and MAO-B have different substrate specificities and are implicated in different pathologies.[2][3]
-
MAO-A primarily metabolizes serotonin and norepinephrine. Selective MAO-A inhibitors are effective antidepressants and anxiolytics.[2][3]
-
MAO-B primarily metabolizes phenylethylamine and plays a role in dopamine degradation.[3] Selective MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[2][4]
A non-selective inhibitor can lead to a wider range of side effects, including the risk of hypertensive crisis if dietary tyramine is consumed. Therefore, enhancing the selectivity of this compound for MAO-A is a critical step in developing it as a targeted therapeutic for depression or anxiety.
Q2: What are the key structural differences between the MAO-A and MAO-B active sites that I can exploit?
While the overall structures of MAO-A and MAO-B are highly homologous (sharing ~70% sequence identity), their active sites possess distinct differences in shape and volume that form the basis for selective inhibition.[5][6]
The primary difference lies in the conformation of the entrance to the active site cavity.
-
MAO-A has a single, compact hydrophobic cavity with a volume of approximately 550 ų.[7] It is shaped by a flexible loop (residues 210-216) that can adopt different conformations.[7]
-
MAO-B features a larger, bipartite cavity structure with a total volume of around 700 ų.[7] An Ile199 residue acts as a "gate," dividing the cavity into an entrance and a deeper substrate-binding portion. This bipartite nature can accommodate bulkier or differently shaped ligands compared to MAO-A.
This size and shape difference is the most critical feature to exploit. Designing this compound analogues with substitutions that are sterically favored by the smaller, monopartite MAO-A cavity but disfavored by the larger, gated MAO-B cavity is a primary strategy for achieving selectivity.
Caption: Fig 1. Exploitable differences in MAO active sites.
Part 2: Troubleshooting Structure-Activity Relationships (SAR)
This section provides guidance on designing and interpreting modifications to the this compound scaffold.
Q3: I want to synthesize this compound analogues. Which positions on the coumarin scaffold are most promising for improving MAO-A selectivity?
Structure-activity relationship (SAR) studies on coumarin derivatives have identified several key positions for modification.[8][9] For enhancing MAO-A selectivity , the most promising positions are C4 and C7.
-
Position C4: Introducing a phenyl group at the C4 position has been shown to favor MAO-A inhibition.[10][11] The steric bulk and electronic properties of this substituent can be tuned. Small, electron-donating groups on this phenyl ring may further enhance activity.
-
Position C7: The nature and length of substituents at the C7 position (part of the benzene ring of the coumarin) significantly affect specificity and selectivity.[9][10] This position is often hydroxylated in natural coumarins. Exploring different ether or ester linkages here can modulate interaction with the polar residues near the active site entrance.
-
Position C3: Be cautious with C3 modifications. While substitutions are possible, placing a phenyl group at C3 tends to significantly enhance MAO-B inhibition, which is counterproductive to our goal.[9][11]
Q4: My new analogue shows high potency for MAO-A but has poor selectivity. What happened?
This is a common and important outcome. High potency indicates that your analogue binds effectively to the MAO-A active site. The lack of selectivity means it also binds effectively to the MAO-B active site.
Possible Causes & Next Steps:
-
The modification is too small or flexible: The group you added may be accommodated by both the MAO-A and MAO-B cavities.
-
The modification interacts with conserved residues: Your analogue might be forming strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acids that are identical in both isoforms (e.g., the tyrosine "aromatic sandwich" Tyr407/Tyr444 in MAO-A and Tyr398/Tyr435 in MAO-B).[5][12]
Troubleshooting Strategy:
-
Increase Steric Hindrance: Introduce a slightly bulkier group at a position that would clash with the Ile199 "gate" in MAO-B but still fit within the MAO-A cavity.
-
Computational Docking: Before synthesis, perform molecular docking simulations with your lead compound against crystal structures of both hMAO-A and hMAO-B.[13] Analyze the binding poses. Does the compound adopt a different conformation in each active site? Can you introduce a modification that preserves the MAO-A binding pose while disrupting the MAO-B pose?
| Modification Strategy | Rationale for MAO-A Selectivity | Potential Pitfall |
| Add small substituent at C4 | Phenyl groups at C4 are known to favor MAO-A.[10] | May not be sufficient to prevent binding to the larger MAO-B cavity. |
| Modify C7 hydroxyl group | Can tune interactions with residues at the cavity entrance. | Incorrect functional group could abolish activity altogether. |
| Introduce a branched alkyl chain | A branched moiety may be sterically hindered by the Ile199 gate in MAO-B.[14] | Could also be too large for the MAO-A cavity, reducing potency. |
Part 3: Experimental Validation & Troubleshooting
This section provides a detailed protocol for assessing MAO inhibition and helps troubleshoot common experimental issues.
Q5: What is the standard, reliable protocol for determining the IC₅₀ values for my new compounds against MAO-A and MAO-B?
A fluorometric assay using a horseradish peroxidase (HRP)-coupled reaction is a robust and widely used method for high-throughput screening.[14] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Principle: MAO oxidizes its substrate, producing an aldehyde, ammonia, and H₂O₂. In the presence of HRP, the H₂O₂ reacts with a probe like Amplex® Red to produce the highly fluorescent compound resorufin, which can be measured.
Caption: Fig 2. Workflow for fluorometric MAO inhibition assay.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4. Equilibrate to room temperature.[15][16]
-
hMAO-A/hMAO-B Enzyme: Use recombinant human enzymes. Dilute to the working concentration in assay buffer just before use. Keep on ice.
-
Test Compounds: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the well should be <1%.
-
Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).[2][17] Prepare as you would the test compounds.
-
Substrate: Kynuramine is a good non-specific substrate for both isoforms.[2][18]
-
Detection Reagent: Prepare a working solution containing the fluorescent probe, HRP, and buffer according to the manufacturer's instructions (e.g., from a commercial kit).[19]
-
-
Assay Plate Setup (96-well black, clear bottom):
-
Test Wells: Add 10 µL of each concentration of your diluted test compound.
-
Positive Control Wells: Add 10 µL of each concentration of your positive control inhibitor.
-
Negative Control (100% Activity): Add 10 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 10 µL of assay buffer.
-
-
Enzyme Pre-incubation:
-
Add 50 µL of the diluted hMAO-A or hMAO-B enzyme solution to all wells except the blank.
-
Add 50 µL of assay buffer to the blank wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[20]
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of the Detection Reagent/Substrate mix to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes). Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Determine the rate of reaction (slope) for the kinetic reads or the final fluorescence for the endpoint read.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_Negative_Control))
-
Plot % Inhibition versus log([Inhibitor]).
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) : SI = IC₅₀ (MAO-B) / IC₅₀ (MAO-A).[18] A large SI value (>10) indicates good selectivity for MAO-A.
-
Q6: My IC₅₀ curves look noisy, or the results are not reproducible. What are the most common causes?
Inconsistent results in MAO assays can be frustrating. Here’s a checklist of common culprits and solutions.
Troubleshooting Common Assay Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting, especially with small volumes of DMSO stocks.- Compound precipitation at high concentrations. | - Use calibrated pipettes; perform serial dilutions in aqueous buffer, not DMSO.- Visually inspect wells for precipitation. Determine the aqueous solubility of your compound. Reduce the highest tested concentration if necessary. |
| IC₅₀ curve is not sigmoidal (flat or U-shaped) | - Compound interferes with the detection system (e.g., it is autofluorescent or quenches fluorescence).- Compound inhibits HRP. | - Run a control experiment: add your compound to a reaction of H₂O₂ + Amplex Red + HRP (no MAO). If the signal is altered, your compound is interfering. Consider an alternative assay method (e.g., HPLC-based).[21] |
| Low overall signal or weak enzyme activity | - Degraded enzyme or substrate.- Incorrect buffer pH or temperature. | - Aliquot enzyme stocks to avoid repeated freeze-thaw cycles.[16]- Ensure buffer is at the correct pH (7.4) and the assay is run at the specified temperature (e.g., 37°C). |
| Calculated IC₅₀ values are much higher than expected | - Substrate concentration is too high, leading to competition with the inhibitor. | - Ensure the substrate concentration is at or below its Michaelis-Menten constant (Km) for the enzyme. For kynuramine, a concentration of ~10-20 µM is appropriate.[22] |
References
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Matos, M. J., et al. (2021). Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review. Chem Biol Drug Des, 98(4), 655-673. [Link]
-
Sun, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure–activity relationships and inhibitory mechanisms. Acta Materia Medica, 4(2), 262-279. [Link]
-
Andres, A. M., et al. (2002). Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling. Journal of Biological Chemistry, 277(14), 12295-12301. [Link]
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Sun, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]
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Sun, J., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ResearchGate. [Link]
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Structure activity relationship of coumarin. (n.d.). ResearchGate. [Link]
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Andres, A. M., et al. (2002). Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling. Journal of Biological Chemistry, 277(14), 12295-12301. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
-
Lee, K. M., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1717, 129-138. [Link]
-
Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1717, 139-151. [Link]
-
Gherraf, N., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. Frontiers in Pharmacology, 9, 1386. [Link]
-
Lee, H. W., et al. (2019). Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 749-756. [Link]
-
Török, B., et al. (2003). Structural comparison of human monoamine oxidases A and B: mass spectrometry monitoring of cysteine reactivities. Journal of Biological Chemistry, 278(33), 30777-30784. [Link]
-
De Colibus, L., & Mattevi, A. (2006). A) The surface of the active-site cavity in MAO-A is shown in red chicken-wire representation. Clorgyline is depicted in black. B) The active-site cavity (red surface) of MAO-B in complex with deprenyl (black) is depicted in the same orientation as that in MAO-A. ResearchGate. [Link]
-
Monoamine oxidase. (n.d.). Wikipedia. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
-
Nambiar, M. P., et al. (2022). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. Indian Journal of Biochemistry and Biophysics, 59(3), 268-281. [Link]
-
Carradori, S., et al. (2016). Design, Synthesis, Docking Studies and Monoamine Oxidase Inhibition of a Small Library of 1-acetyl- and 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles. Molecules, 21(11), 1579. [Link]
-
El-bakoush, A., & Olajide, O. A. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 547-556. [Link]
-
Nambiar, M. P., et al. (2022). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]
-
El-bakoush, A., & Olajide, O. A. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 547-556. [Link]
-
Obata, T., et al. (2005). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of Neural Transmission, 112(8), 1029-1037. [Link]
-
Kumar, A., et al. (2014). Molecular Docking and Prediction of Pharmacokinetic Properties of Dual Mechanism Drugs that Block MAO-B and Adenosine A2A Receptors for the Treatment of Parkinson's Disease. Journal of Neurosciences in Rural Practice, 5(4), 361-369. [Link]
-
Carradori, S., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 18(1), 219-243. [Link]
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Technical Support Center: Enhancing the Dissolution Rate of Osthenone
Document ID: TSC-OST-DE-2601
Version: 1.0
Welcome to the technical support guide for enhancing the dissolution rate of Osthenone. This document is designed for researchers, scientists, and drug development professionals actively working on the formulation of this compound and similar poorly soluble compounds. Our goal is to provide practical, evidence-based solutions to common experimental challenges in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have when starting your project or selecting a formulation pathway.
Question 1: My initial dissolution tests with pure this compound API show very poor release. What are the primary strategies I should consider?
Answer: this compound, like many active pharmaceutical ingredients (APIs), is understood to be poorly water-soluble.[1] This is a common challenge, with approximately 40% of new chemical entities exhibiting poor aqueous solubility, which limits their oral bioavailability.[2][3] Your primary goal is to increase the surface area of the drug exposed to the dissolution medium or to modify its solid state to a more soluble form.[3][4]
The main strategies to consider fall into three categories:
-
Physical Modifications: These techniques alter the physical properties of the API without changing its chemical structure.
-
Particle Size Reduction (Micronization & Nanosization): Reducing particle size increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[5][6] Micronization typically reduces particles to the 1-10 micron range, while nanosization brings them into the sub-micron range, further increasing surface area and potentially altering saturation solubility.[1][6][7]
-
Solid Dispersions: This is a highly effective technique where this compound is dispersed in an inert, hydrophilic carrier matrix at the molecular level.[3][8] This process can convert the drug from a crystalline state to a more soluble amorphous state, improve wettability, and reduce particle size.[9][10] Common carriers include polymers like PVP, PEGs, and Poloxamers.[11]
-
-
Chemical Modifications: These approaches involve creating a new, more soluble chemical entity.
-
Complexation: Forming an inclusion complex with molecules like cyclodextrins can be very effective.[12][13] Cyclodextrins have a hydrophobic inner cavity that encapsulates the poorly soluble this compound molecule, while the hydrophilic exterior of the cyclodextrin improves overall aqueous solubility.[13][14][15]
-
-
Use of Excipients:
The choice of strategy depends on the desired dissolution profile, the required drug loading, and the stability of the final formulation.
Question 2: How do I choose between creating a solid dispersion and a cyclodextrin complex for this compound?
Answer: The choice between solid dispersion and cyclodextrin complexation depends on several factors, including the physicochemical properties of this compound, the desired drug loading, and manufacturing scalability.
-
Mechanism: Solid dispersions enhance dissolution primarily by converting the drug to an amorphous state and dispersing it within a hydrophilic carrier, which improves wettability and prevents re-crystallization.[10][17] Cyclodextrin complexes act as a "host-guest" system, encapsulating the drug molecule to increase its apparent solubility in water.[14][18]
-
Drug Loading: Solid dispersions can typically achieve a higher drug loading capacity compared to cyclodextrin complexes. The stoichiometry of cyclodextrin complexation (often 1:1 or 1:2 drug-to-cyclodextrin) can limit the amount of drug in the final formulation.
-
Stability: Amorphous solid dispersions can be thermodynamically unstable and may revert to a less soluble crystalline form over time, especially under high humidity and temperature.[8] Crystalline solid dispersions or cyclodextrin complexes generally offer better physical stability.[8][18]
-
Manufacturing: The preparation methods for solid dispersions, such as spray drying or hot-melt extrusion, are well-established and scalable.[10] Cyclodextrin complexes can be prepared by methods like kneading, co-precipitation, or high-pressure homogenization, which may have different scalability profiles.[14][19]
For initial screening, it is often advisable to test both approaches at a lab scale to compare the dissolution enhancement and short-term stability.
Question 3: What analytical method is recommended for quantifying this compound during dissolution studies?
Answer: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard and preferred technique for quantifying this compound in dissolution samples.[20]
A typical HPLC-UV method would involve:
-
Column: A reverse-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: An external standard calibration curve should be prepared using a certified reference standard of this compound.[21]
Method validation is critical and should assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[22]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during your experiments.
Guide 1: Inconsistent or Failing Dissolution Results
Problem: You are observing high variability between dissolution vessels or obtaining out-of-specification (OOS) results that are lower than expected.
This issue can often be traced back to the dissolution method itself, the materials used, or the formulation's stability.[23][24]
Caption: Troubleshooting logic for inconsistent dissolution results.
-
Apparatus & Method: The physical setup of the dissolution bath is critical.[25] Factors like vibration, incorrect paddle/basket height, or improper de-gassing of the medium can introduce significant variability.[26][27] Ensure your method conforms to pharmacopeial standards (e.g., USP <711>).[23]
-
Materials: The chemical stability of this compound in the dissolution medium must be confirmed.[24] Degradation can lead to artificially low results. Additionally, excipients in the formulation can sometimes interact with components of the dissolution medium (e.g., surfactants), affecting release.[23]
-
Formulation Behavior: For poorly soluble drugs, "coning" is a common issue where a cone of undispersed powder forms at the bottom of the vessel, directly under the paddle. This dramatically reduces the effective surface area for dissolution.[27] Particle agglomeration, where smaller particles clump together, can also occur, negating the benefits of micronization.[2][4]
Guide 2: Solid Dispersion Formulation is Unstable or Shows Poor Performance
Problem: You've prepared an this compound solid dispersion, but it either fails to enhance dissolution significantly or it recrystallizes upon storage.
Possible Causes & Solutions:
-
Incomplete Amorphization or Molecular Dispersion:
-
Cause: The drug may not have been fully dissolved in the carrier during preparation, leading to a mix of amorphous and crystalline drug.
-
How to Verify: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in PXRD and the disappearance of the drug's melting endotherm in DSC suggest successful amorphization.[11][17]
-
Solution: Increase the carrier-to-drug ratio. Ensure the solvent used in the solvent evaporation method can fully dissolve both the drug and the carrier.[9][10] For the melting method, ensure the temperature is high enough to dissolve the drug in the molten carrier.
-
-
Drug-Carrier Immiscibility or Phase Separation:
-
Cause: this compound and the selected polymer carrier may have poor miscibility, leading to the formation of drug-rich and carrier-rich domains instead of a homogenous molecular dispersion.
-
How to Verify: High-resolution thermal analysis (e.g., Modulated DSC) or microscopic imaging (e.g., SEM) can sometimes reveal phase separation.[17]
-
Solution: Select a different carrier with better predicted miscibility with this compound. Using a combination of carriers can sometimes improve stability.[28]
-
-
Physical Instability (Recrystallization):
-
Cause: The amorphous state is thermodynamically unstable. High humidity and temperature can act as plasticizers, increasing molecular mobility and allowing the drug to rearrange back into its stable crystalline form.
-
How to Verify: Monitor the solid dispersion over time using PXRD and DSC under accelerated stability conditions (e.g., 40°C / 75% RH).[25]
-
Solution:
-
Incorporate a second polymer (a crystallization inhibitor) into the formulation.
-
Store the solid dispersion in tightly sealed containers with a desiccant.
-
Select a carrier with a high glass transition temperature (Tg) to reduce molecular mobility.
-
-
Part 3: Data Presentation & Experimental Protocols
Comparative Dissolution Data (Hypothetical)
The following table illustrates the potential improvement in this compound dissolution using various enhancement techniques. Data is presented as % drug dissolved at 30 minutes in a simulated intestinal fluid (pH 6.8).
| Formulation | % Drug Dissolved (at 30 min) | Key Mechanism |
| Pure this compound (Unprocessed) | < 5% | Baseline - limited by low intrinsic solubility and surface area. |
| Micronized this compound | 25% | Increased surface area.[7] |
| This compound-HP-β-Cyclodextrin Complex (1:1 M) | 65% | Inclusion complexation, increasing apparent solubility.[19] |
| This compound-PVP K30 Solid Dispersion (1:4) | 85% | Amorphization, increased wettability, and molecular dispersion.[11][28] |
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a 1:4 weight ratio of this compound to Polyvinylpyrrolidone K30 (PVP K30).
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
-
Materials & Equipment: this compound API, PVP K30, Methanol (analytical grade), rotary evaporator, vacuum oven, mortar and pestle, sieves, desiccator.
-
Preparation:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30.
-
Transfer both powders to a suitable glass beaker.
-
Add 10 mL of methanol and stir using a magnetic stirrer until a completely clear solution is obtained.[9] The clarity of the solution is crucial as it indicates that both components are fully dissolved, a prerequisite for forming a molecular dispersion.[10]
-
-
Solvent Removal:
-
Transfer the solution to a round-bottom flask.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 45°C.
-
Gradually apply vacuum and rotate the flask to evaporate the methanol, forming a thin film on the flask wall. The use of low temperature prevents thermal degradation of the drug or carrier.[10]
-
-
Final Drying & Processing:
-
Carefully scrape the solid film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to ensure complete removal of any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.[9]
-
Pass the powder through a 60-mesh sieve to ensure uniform particle size.
-
Store the final product in a tightly sealed container inside a desiccator with a suitable desiccant to protect it from moisture.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)
This protocol outlines a standard dissolution test for evaluating the prepared this compound formulations.
-
Apparatus & Medium:
-
USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8), de-aerated and maintained at 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.[23]
-
-
Procedure:
-
Allow the dissolution medium to equilibrate to 37 ± 0.5°C in each of the six vessels.
-
Accurately weigh an amount of the formulation (e.g., solid dispersion powder) equivalent to 10 mg of this compound.
-
At time zero, carefully drop the weighed sample into each vessel. Start the timer and paddles immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the sample from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.[26]
-
Immediately filter each sample through a 0.45 µm syringe filter (ensure filter compatibility is validated to prevent drug adsorption).
-
Replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the filtered samples for this compound concentration using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volumes.
-
References
- Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- DISSOLUTION RATE ENHANCING TECHNIQUES. Vijaya Institute of Pharmaceutical Sciences.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Dissolution Method Troubleshooting: An Industry Perspective. Unknown Source.
- Dissolution Method Troubleshooting. Unknown Source.
- Troubleshooting Dissolution Failures in Stability Studies. Unknown Source.
- Dissolution Failure Investigation. Agilent.
- Challenges to the Dissolution Test Including Equipment Calibration. Unknown Source.
- The emerging roles of nano drug delivery systems in treatment of osteo. IJN.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Unknown Source.
- Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. Unknown Source.
- Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal.
- Preparation and physicochemical characterizations of tanshinone IIA solid dispersion. Unknown Source.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
- Integrating Osteoimmunology and Nanoparticle-Based Drug Delivery Systems for Enhanced Fracture Healing. PMC - PubMed Central.
- [Influence of solid dispersion technique combination on dissolution of tanshinone IIA]. Unknown Source.
- Drug dissolution: significance of physicochemical properties and physiological conditions. PubMed.
- Cyclodextrin-Based Supramolecular Complexes of Osteoinductive Agents for Dental Tissue Regeneration. PMC - NIH.
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- Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones. PMC - NIH.
- A Novel and Reliable Analysis Method Utilizing Hennosides to Improve the Quality Assessment of Lawsonia inermis L. Material Used in Cosmetic Formulations. MDPI.
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- The Application of Novel Drug Delivery Systems in the Treatment of Osteoarthritis. MDPI.
- An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. Systematic Reviews in Pharmacy.
- FORMULATION AND EVALUATION OF SOLID DISPERSIONS OF NABUMETONE. Journal of Drug Delivery and Therapeutics.
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- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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Technical Support Center: Mitigating Off-Target Effects of Osthenone
Introduction: The Challenge of Osthenone Specificity
This compound, a derivative of the natural coumarin Osthole, is a promising small molecule scaffold for drug discovery. Like its parent compound, this compound has the potential to modulate numerous signaling pathways, including PI3K/Akt and MAPK, which are critical in oncology and inflammation research.[1][2][3] However, this multi-faceted activity presents a significant challenge for researchers: distinguishing the desired on-target effects from a constellation of potential off-target interactions.[4]
This guide is designed to serve as a comprehensive resource for researchers using this compound in cellular models. It provides a logical framework for identifying, validating, and mitigating off-target effects to ensure the integrity and reproducibility of your experimental findings. We will move from initial troubleshooting to gold-standard validation techniques, explaining the rationale behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs) - First Line of Defense
This section addresses the most common issues and questions that arise during initial experiments with this compound.
Q1: My phenotypic results with this compound don't align with the known function of its intended target. What should I do first?
A1: This is a classic sign of potential off-target activity or experimental artifacts.[4] Before diving into complex validation, follow these initial steps:
-
Confirm Compound Integrity: Ensure the purity and identity of your this compound stock. Degradation or impurities can lead to unexpected results.
-
Review Your Dose-Response: A non-sigmoidal or unusually steep dose-response curve can indicate off-target effects or cytotoxicity at higher concentrations.[5][6] You may be operating in a concentration range where off-target effects dominate. Re-run a detailed dose-response curve from low nanomolar to high micromolar concentrations.
-
Perform a Cytotoxicity Assay: Use a simple assay like LDH release or a viability dye (e.g., Trypan Blue) to determine the concentration at which this compound becomes toxic to your specific cell line. The observed phenotype might be a secondary consequence of cellular stress, not specific target modulation.
Q2: How can I quickly and cost-effectively check if the effect is specific to this compound's chemical structure?
A2: The use of a structurally related inactive control is a crucial and highly informative experiment.[4] This molecule, often called a "negative control," should be as similar as possible to this compound but lack the key chemical moiety required for binding to the primary target. If this inactive analog reproduces the observed phenotype, it strongly suggests the effect is due to off-target binding or a general property of the chemical scaffold.[7][8]
Q3: I see an effect at my desired concentration, but how do I know this compound is actually engaging my target protein inside the cell?
A3: Direct evidence of target engagement is essential. While downstream pathway analysis (e.g., Western blot for a phosphorylated substrate) is useful, it is an indirect measure. A more direct method to confirm that this compound is physically binding to its intended target in the complex cellular environment is the Cellular Thermal Shift Assay (CETSA) .[9][10][11][12] This assay is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[9][11]
Q4: My dose-response curve is U-shaped (biphasic). What does this mean?
A4: A U-shaped or inverted U-shaped dose-response curve is a strong indicator of complex pharmacology, often involving off-target effects.[5] This can occur for several reasons:
-
Engagement of Opposing Pathways: At low concentrations, this compound may inhibit its primary target. At higher concentrations, it could engage a secondary target that triggers a pathway with an opposing effect, confounding the readout.[5]
-
Receptor/Target Heterogeneity: The cells might express different subtypes or isoforms of the target protein with varying affinities for this compound, leading to different downstream signals at different concentrations.[5]
-
Feedback Loops: The initial on-target effect could trigger a cellular compensatory feedback mechanism that becomes dominant at higher concentrations or longer time points.
To investigate this, you must analyze multiple endpoints and time points, and consider using orthogonal validation methods to dissect the involved pathways.[5]
Section 2: Systematic Troubleshooting Workflow
Encountering unexpected results can be daunting. We recommend a systematic approach to diagnose the problem. This workflow moves from the simplest checks to more definitive experiments.
Caption: A systematic workflow for diagnosing on-target vs. off-target effects.
Section 3: Key Experimental Protocols & Data Interpretation
This section provides detailed methodologies for the crucial experiments needed to validate this compound's mechanism of action.
3.1 Protocol: Dose-Response Curve Analysis for Off-Target Clues
Rationale: A carefully executed dose-response experiment is the first and most important step. It determines the potency (EC50/IC50) of this compound and can provide initial clues about off-target effects or cytotoxicity.[6][13]
Methodology:
-
Cell Seeding: Plate your cells at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of this compound in your cell culture medium. Start from a high concentration (e.g., 100 µM) down to the picomolar range. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Measure your phenotypic endpoint (e.g., cell viability via CellTiter-Glo®, reporter gene expression, cytokine secretion via ELISA).
-
Data Analysis: Normalize the data to the vehicle control (100% or 0% effect). Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.[14]
Data Interpretation:
| Table 1: Interpreting Dose-Response Curve Shapes | |
| Curve Shape | Potential Interpretation |
| Sigmoidal (S-shaped) | Expected Result. Suggests a specific, saturable interaction with a single target or pathway.[5] |
| Very Steep Curve | May indicate compound precipitation at high concentrations, acute toxicity, or an artifact of the assay system. |
| Biphasic (U-shaped) | Strongly suggests off-target effects. The compound may be interacting with multiple targets that have opposing biological functions at different concentrations.[5] |
| Shallow Curve / No Saturation | Could indicate low potency, non-specific effects, or compound instability. |
3.2 Protocol: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA provides direct evidence of target engagement in an unperturbed cellular environment. It measures the physical interaction between this compound and its target protein by assessing changes in the protein's thermal stability.[9][10][11][12][15]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture two populations of cells to ~80% confluency. Treat one with an effective concentration of this compound and the other with a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer.
-
Heating: Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, stable protein fraction). Analyze the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: For each temperature point, quantify the band intensity and normalize it to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature for both vehicle and this compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and confirms target engagement.[9][11]
3.3 Protocol: Gold-Standard Genetic Validation via CRISPR/Cas9
Rationale: Genetic validation is the most definitive method to confirm that a compound's effect is mediated by its intended target.[16][17] By knocking out the target gene, you can test if the cell is still responsive to this compound. If the phenotype disappears in the knockout cells, it provides powerful evidence for on-target activity.[][19][20]
Methodology:
-
Design & Cloning: Design two or more validated single-guide RNAs (sgRNAs) targeting early exons of your gene of interest to ensure a functional knockout.
-
Transfection & Selection: Co-transfect your cells with a Cas9 nuclease and the sgRNA expression vector. Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate the knockout in each clone by Western blot (to confirm protein loss) and Sanger sequencing of the targeted genomic locus (to identify frameshift-inducing mutations).
-
Phenotypic Assay: Treat the validated knockout clones and a parental (wild-type) control cell line with a dose-response of this compound.
-
Data Analysis: Compare the dose-response curves. If this compound's effect is on-target, the knockout cell lines should show a significant reduction or complete loss of response compared to the wild-type cells.
| Table 2: Interpreting CRISPR Validation Results | |
| Experimental Outcome | Conclusion |
| Knockout cells are completely resistant to this compound. | High Confidence On-Target Effect. The observed phenotype is dependent on the presence of the target protein. |
| Knockout cells show a reduced response (right-shift in IC50). | On-Target Effect Confirmed. However, off-target effects may contribute to the phenotype, especially at higher concentrations. |
| Knockout cells respond identically to wild-type cells. | High Confidence Off-Target Effect. The observed phenotype is independent of the intended target protein. |
Section 4: Advanced Profiling Strategies
If the initial validation experiments suggest significant off-target activity, broader profiling methods can be employed to identify the unintended targets.
-
Kinome Profiling: Since many small molecules inadvertently inhibit kinases, screening this compound against a large panel of kinases (e.g., using services like KINOMEscan®) can reveal unexpected kinase targets.[21][22][23][24] This is particularly relevant as Osthole is known to affect kinase-driven pathways like PI3K/Akt and MAPK.[1][3]
-
Bioluminescence Resonance Energy Transfer (BRET): This is a powerful live-cell technique to measure target engagement.[25][26][27] It relies on energy transfer between a luciferase-tagged target protein and a fluorescently labeled tracer molecule that competes with your compound, providing real-time binding data in a physiological context.[28][29]
-
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify the direct protein binding partners of a compound from a cell lysate, providing an unbiased view of its on- and off-targets.
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
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Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Publications. [Link]
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The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]
-
Target Validation with CRISPR. Biocompare. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Cornerstones of CRISPR-Cas in drug development and therapy. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. ResearchGate. [Link]
-
Schematic illustration of bioluminescence resonance energy transfer... ResearchGate. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
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Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]
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Bioluminescence Resonance Energy Transfer (BRET). Profacgen. [Link]
-
Osthole: an overview of its sources, biological activities, and modification development. National Institutes of Health. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Computational Screening of the Natural Product Osthole and Its Derivates for Anti-Inflammatory Activity. MDPI. [Link]
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How can off-target effects of drugs be minimised? Patsnap. [Link]
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Kinase Screening & Profiling Service. Reaction Biology. [Link]
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Osthole: An up-to-date review of its anticancer potential and mechanisms of action. Spandidos Publications. [Link]
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Osthole: A Coumarin with Dual Roles in Biology and Chemistry. MDPI. [Link]
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Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. PubMed Central. [Link]
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Osthole: A Coumarin with Dual Roles in Biology and Chemistry. ResearchGate. [Link]
-
Negative Design in Drug Discovery. Creative Bioarray. [Link]
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Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Austin Publishing Group. [Link]
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Dose-Response Relationships. MSD Manual Professional Edition. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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The growing concern of off-target effects: How to measure and minimize off-target effects... YouTube. [Link]
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Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Publications. [Link]
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Validation & Comparative
Validating the MAO-A Inhibitory Activity of Osthenone: A Comparative Guide Using Recombinant Enzymes
For researchers in neuropharmacology and drug discovery, the identification and validation of novel Monoamine Oxidase A (MAO-A) inhibitors is a critical step in developing new therapeutics for depressive disorders and other neurological conditions. Osthenone, a naturally occurring prenylated coumarin, has emerged as a promising candidate. This guide provides an in-depth, objective comparison of this compound's performance against other MAO-A inhibitors, supported by detailed experimental protocols for its validation using recombinant enzymes.
The Critical Role of MAO-A in Neurotransmission and as a Therapeutic Target
Monoamine oxidase A is a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] By breaking down these monoamines, MAO-A plays a crucial role in regulating mood, emotion, and cognitive function. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a well-established mechanism for antidepressant action.[2] Consequently, the development of selective and reversible MAO-A inhibitors is a significant focus in modern drug discovery, aiming to offer improved safety profiles over older, irreversible MAOIs.[2]
This compound (also known as Osthenol) has been identified as a potent, selective, and reversible competitive inhibitor of human MAO-A (hMAO-A).[3][4] This guide will detail the experimental validation of this activity and place it in the context of established MAO-A inhibitors.
Choosing the Right Assay: A Comparison of Detection Methodologies
The first critical decision in validating a potential MAO-A inhibitor is the selection of an appropriate assay methodology. The two most common approaches for in vitro enzymatic assays are fluorometric and bioluminescent detection. Each has distinct advantages and disadvantages that researchers must consider based on their specific needs, throughput requirements, and potential for compound interference.
| Feature | Fluorometric Assay | Bioluminescent Assay (e.g., MAO-Glo™) |
| Principle | Measures the fluorescence of a product generated from the enzymatic reaction, often H₂O₂.[5] | Measures light produced from a luciferin derivative that is a substrate for MAO-A.[6][7] |
| Sensitivity | Good | Excellent (up to 100x more sensitive than fluorometric methods).[7] |
| Compound Interference | Susceptible to interference from fluorescent compounds or compounds that affect the secondary enzymes (e.g., HRP) used in the detection step.[2] | Less prone to interference from fluorescent compounds. The luminescent signal is directly coupled to MAO-A activity.[2][8] |
| Signal Stability | Signal can be transient, requiring precise timing of measurements. | "Glow-type" signal with a long half-life (often >5 hours), providing greater flexibility in measurement timing.[6][9] |
| Complexity | Can involve more complex reaction mixtures with secondary enzymes.[5] | Typically a simpler "add-mix-measure" protocol.[7] |
| Cost | Generally lower cost per assay. | Can be more expensive per assay. |
For the validation of a novel compound like this compound, where accuracy and minimal interference are paramount, a bioluminescent assay such as the Promega MAO-Glo™ Assay is often preferred due to its high sensitivity and lower susceptibility to compound-specific artifacts.[2][7]
Experimental Validation of this compound's MAO-A Inhibitory Activity
This section provides a detailed, step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human MAO-A, using a bioluminescent assay as the primary example.
I. Reagents and Materials
-
Recombinant Human MAO-A (e.g., from Sigma-Aldrich or a similar supplier)
-
MAO-Glo™ Assay Kit (Promega), which includes:
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Luciferin Detection Reagent
-
-
This compound (pure compound)
-
Reference MAO-A inhibitors (e.g., Moclobemide, Toloxatone)
-
DMSO (for compound dilution)
-
96-well white, opaque microplates
-
Multichannel pipettes
-
Plate-reading luminometer
II. Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Thaw all kit components to room temperature.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.[6]
-
Prepare a stock solution of this compound and reference inhibitors in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound and the reference inhibitors in MAO Reaction Buffer. It is crucial to prepare a range of concentrations that will bracket the expected IC₅₀ value. A typical starting range for this compound would be from 100 µM down to 0.01 µM.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant hMAO-A to the desired working concentration in MAO Reaction Buffer. The optimal concentration should be determined empirically to ensure the signal falls within the linear range of the assay.
-
Prepare the 2X MAO substrate solution by diluting the luminogenic MAO substrate in MAO Reaction Buffer as per the kit protocol.[6]
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
100% Activity Control: Add MAO Reaction Buffer and diluted enzyme.
-
No Enzyme Control (Background): Add MAO Reaction Buffer only.
-
-
Test Wells: Add the serially diluted this compound or reference inhibitor solutions to the appropriate wells.
-
Enzyme Addition: Add the diluted recombinant hMAO-A to all wells except the "No Enzyme Control".
-
Initiate Reaction: Add the 2X MAO substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 50 µL).
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
-
Signal Detection:
III. Data Analysis and IC₅₀ Determination
-
Background Subtraction: Subtract the average luminescence of the "No Enzyme Control" from all other readings.
-
Normalization: Express the data as a percentage of the activity of the "100% Activity Control".
-
Non-linear Regression: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[10]
Comparative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound is best understood when compared to established MAO-A inhibitors. The table below summarizes the IC₅₀ values for this compound and several reference compounds against human MAO-A.
| Compound | Type of Inhibitor | IC₅₀ (µM) for hMAO-A |
| This compound | Reversible, Competitive | 0.74 [3] |
| Toloxatone | Reversible, Competitive | 0.93[3] |
| Moclobemide | Reversible | 6.1[7] |
| Clorgyline | Irreversible, Selective | ~0.016 (varies)[11] |
| Harmine | Reversible, Competitive | ~0.048 (Ki)[7] |
As the data indicates, this compound exhibits potent inhibition of hMAO-A, with a lower IC₅₀ value than the marketed drug Toloxatone, demonstrating its significant potential as a therapeutic candidate.[3]
Mechanism of Action: Reversible and Competitive Inhibition
Further mechanistic studies have revealed that this compound acts as a reversible and competitive inhibitor of MAO-A.[3] This is a crucial characteristic for modern antidepressant drug design, as reversible inhibition is associated with a lower risk of the "cheese effect" (a hypertensive crisis caused by tyramine-rich foods) that plagued older, irreversible MAOIs.[2]
In a competitive inhibition model, this compound binds to the active site of the MAO-A enzyme, directly competing with the natural monoamine substrates. This binding is non-covalent and reversible, meaning the inhibitor can dissociate from the enzyme, allowing for a more controlled and safer pharmacological profile. Molecular docking studies suggest that this compound interacts with key amino acid residues, such as Phe208, within the active site of hMAO-A.[3]
Conclusion
The experimental data robustly validates this compound as a potent, selective, and reversible inhibitor of recombinant human MAO-A. Its inhibitory potency, as demonstrated by its low micromolar IC₅₀ value, is comparable and even superior to some existing therapeutic agents like Toloxatone. The choice of a highly sensitive and specific assay, such as a bioluminescent method, is crucial for obtaining reliable and accurate data, minimizing the risk of false positives from compound interference. The reversible and competitive nature of this compound's inhibition underscores its potential as a lead compound for the development of safer and more effective antidepressant therapies. This guide provides the foundational experimental framework for researchers to independently validate and further explore the therapeutic promise of this compound and other novel MAO-A inhibitors.
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A Comparative Potency Analysis of Osthenone and Synthetic MAO-A Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the potency of Osthenone, a natural coumarin, against established synthetic Monoamine Oxidase A (MAO-A) inhibitors. It is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for neurological disorders. This document delves into the inhibitory profiles, mechanisms of action, and the experimental methodologies used to evaluate these compounds, offering a scientifically grounded perspective on this compound's potential as a lead compound.
The Significance of Monoamine Oxidase A in Neuropharmacology
Monoamine Oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the central nervous system.[1][2] By catalyzing the oxidative deamination of these neurotransmitters, MAO-A plays a pivotal role in regulating mood, emotion, and cognitive function.[3][4] Consequently, the inhibition of MAO-A has been a cornerstone in the therapeutic strategy for depression and other neurological disorders, as it leads to an increase in the synaptic availability of these vital neurotransmitters.[5][6]
The development of MAO-A inhibitors has evolved from non-selective, irreversible agents to more refined, selective, and reversible compounds to mitigate side effects, such as the "cheese effect" associated with tyramine-rich foods.[6][][8] This guide will compare the naturally derived this compound with key synthetic inhibitors that represent different generations and modes of action.
This compound: A Promising Natural MAO-A Inhibitor
This compound, a prenylated coumarin isolated from the roots of Angelica pubescens, has emerged as a noteworthy natural product with potent and selective MAO-A inhibitory activity.[9] Preclinical studies have characterized this compound as a reversible and competitive inhibitor of human MAO-A.[9][10][11] This mode of inhibition is particularly desirable as it suggests a lower potential for the long-lasting side effects associated with irreversible inhibitors.[8]
A Comparative Look at Synthetic MAO-A Inhibitors
To provide a robust comparison, we will evaluate this compound against three well-characterized synthetic MAO-A inhibitors:
-
Clorgyline: A potent and irreversible inhibitor, often used as a reference compound in research settings due to its high affinity for MAO-A.[12][13] Its irreversible nature, however, has limited its clinical use.
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA) that is used clinically as an antidepressant.[14][15][16] Its reversible action contributes to a more favorable safety profile compared to older, irreversible MAOIs.[3][16]
-
Befloxatone: A highly potent and selective reversible MAO-A inhibitor.[17][18][19] It represents a newer generation of reversible inhibitors with high affinity for the enzyme.
Potency Showdown: this compound vs. Synthetic Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity. Lower values for both parameters indicate higher potency.
The following table summarizes the reported potency values for this compound and the selected synthetic MAO-A inhibitors.
| Compound | Type | Reversibility | IC50 (µM) | Ki (µM) |
| This compound | Natural (Coumarin) | Reversible, Competitive | 0.74[9][10] | 0.26[9][10][11] |
| Clorgyline | Synthetic | Irreversible | 0.0012 - 0.017[12][20][21] | 0.000054[12] |
| Moclobemide | Synthetic | Reversible | 6.0 - 10[3][14][15] | - |
| Befloxatone | Synthetic | Reversible, Competitive | 0.004[17] | 0.0019 - 0.0036[18][19][22] |
Disclaimer: The IC50 and Ki values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
From the data, it is evident that the irreversible inhibitor, clorgyline, and the potent reversible inhibitor, befloxatone, exhibit the highest potency with nanomolar to sub-nanomolar affinities. This compound, with an IC50 of 0.74 µM, demonstrates a respectable potency that is significantly greater than the clinically used reversible inhibitor, moclobemide (IC50 ~6-10 µM).[3][9][10][14][15] This positions this compound as a compelling natural lead compound for the development of new, effective, and potentially safer reversible MAO-A inhibitors.
Unveiling the Mechanism: How MAO-A Inhibitors Work
MAO-A catalyzes the oxidative deamination of monoamines through a reaction that involves a flavin adenine dinucleotide (FAD) cofactor.[1][2] The process generates hydrogen peroxide, an aldehyde, and ammonia as byproducts.[2]
Caption: Workflow for in vitro MAO-A inhibition assay.
Conclusion: The Therapeutic Potential of this compound
This comparative analysis underscores the potential of this compound as a valuable natural lead compound in the pursuit of novel MAO-A inhibitors. While not as potent as the irreversible inhibitor clorgyline or the highly optimized reversible inhibitor befloxatone, this compound's inhibitory activity is markedly superior to the clinically utilized moclobemide. Its reversible and competitive mode of action, coupled with its natural origin, makes it an attractive candidate for further investigation and optimization. Future research should focus on conducting direct, head-to-head comparative studies under standardized conditions to unequivocally establish its potency and selectivity profile. Furthermore, in vivo studies are warranted to explore its therapeutic efficacy and safety in preclinical models of depression and other neurological disorders.
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A Comparative Analysis of Moclobemide and the Investigational Compound Osthenone in Neuropsychopharmacology
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of neuropsychopharmacology, the quest for effective and well-tolerated treatments for depressive and anxiety disorders is a continuous endeavor. This guide provides a detailed comparison of moclobemide, a well-established reversible inhibitor of monoamine oxidase A (RIMA), with osthenone, a natural prenylated coumarin with nascent investigational interest. While moclobemide has a wealth of clinical data supporting its use, this compound remains a preclinical entity. This analysis will therefore juxtapose the known clinical profile of moclobemide with the currently understood preclinical characteristics of this compound, offering a valuable perspective for researchers and drug development professionals on both established therapeutic options and potential future avenues of investigation.
Introduction: A Tale of Two Molecules
Moclobemide , sold under brand names such as Aurorix and Manerix, is a benzamide derivative that has been a therapeutic option for major depressive disorder and social anxiety disorder in many countries for decades.[1][2][3] Its unique pharmacological profile as a reversible and selective inhibitor of MAO-A distinguishes it from the older, irreversible MAOIs, offering a more favorable safety and tolerability profile.[2][4]
This compound , on the other hand, is a naturally occurring prenylated coumarin isolated from plants of the Angelica genus.[5] Its pharmacological activities are largely unexplored in the context of neuropsychiatric disorders. The available scientific literature primarily focuses on its chemistry and preliminary pharmacokinetic studies in animal models.[5] This guide will synthesize the existing data to provide a comprehensive overview of both compounds, highlighting the significant gap in our understanding of this compound's potential therapeutic utility.
Mechanism of Action: A Study in Contrasts
The mechanisms by which moclobemide and this compound exert their effects are fundamentally different, reflecting their distinct chemical classes and stages of development.
Moclobemide: Reversible Inhibition of Monoamine Oxidase A
Moclobemide's therapeutic efficacy is attributed to its selective and reversible inhibition of monoamine oxidase A (MAO-A).[6][7][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron.[6] By reversibly binding to MAO-A, moclobemide prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft and enhanced neurotransmission.[2][6][8] This elevation of mood-regulating neurotransmitters is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.[6][9] The reversibility of its action allows for a quicker recovery of enzyme activity upon discontinuation of the drug, which contributes to its improved safety profile compared to irreversible MAOIs.[2][8]
Mechanism of action of moclobemide.
This compound: An Uncharted Territory
The mechanism of action of this compound in the central nervous system is currently unknown. As a coumarin derivative, it belongs to a class of compounds with diverse biological activities. However, no studies to date have investigated its effects on monoamine oxidase or other key targets relevant to depression and anxiety. Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to elucidate any potential neuropsychopharmacological activity.
Efficacy: Clinical Evidence vs. Preclinical Potential
Moclobemide: A Clinically Validated Antidepressant and Anxiolytic
The efficacy of moclobemide in the treatment of major depressive disorder has been established in numerous clinical trials.[10][11][12][13] Meta-analyses and comparative studies have consistently shown that moclobemide is more effective than placebo and has comparable efficacy to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[4][10][12][13][14] Moclobemide has demonstrated effectiveness across a range of depressive subtypes, including dysthymia, endogenous depression, and atypical depression.[1][10]
In the treatment of anxiety disorders, moclobemide has shown efficacy in social phobia, although higher doses may be required.[10] Some evidence also supports its use in panic disorder.[10]
Table 1: Summary of Moclobemide Efficacy in Major Depressive Disorder
| Comparator | Outcome | Reference |
| Placebo | Superior efficacy | [10][11][13] |
| TCAs (e.g., imipramine, amitriptyline) | Comparable efficacy | [10][13][14][15] |
| SSRIs (e.g., fluoxetine, sertraline) | Comparable efficacy | [10][14][15] |
This compound: A Blank Slate in Clinical Efficacy
There are no published clinical trials evaluating the efficacy of this compound for any medical condition, including depression and anxiety. Its potential as a therapeutic agent is entirely speculative at this stage and would require extensive preclinical and clinical investigation.
Side Effect Profile: A Key Differentiator
The side effect profiles of therapeutic agents are critical to their clinical utility and patient adherence.
Moclobemide: A Generally Well-Tolerated Antidepressant
Moclobemide is generally well-tolerated, particularly when compared to older, irreversible MAOIs and TCAs.[1][13][15] The most commonly reported side effects are generally mild and transient.[9][10]
Table 2: Common Side Effects of Moclobemide
| Side Effect | Frequency | Reference |
| Dizziness | More frequent than placebo | [10] |
| Nausea | More frequent than placebo | [10][15] |
| Insomnia | More frequent than placebo | [10][15] |
| Dry Mouth | Common | [9] |
| Headache | Common | [9][15] |
Due to its reversible and selective MAO-A inhibition, moclobemide has a significantly lower risk of inducing a hypertensive crisis (the "cheese reaction") associated with the consumption of tyramine-rich foods, a major concern with irreversible MAOIs.[10] Dietary restrictions are therefore much less stringent.[10] Moclobemide also has negligible anticholinergic and antihistaminic effects, leading to better tolerability than TCAs.[10][13] Furthermore, it is associated with a lower incidence of sexual dysfunction compared to SSRIs.[1][10]
This compound: Unknown Side Effect Profile
As there have been no human studies, the side effect profile of this compound is completely unknown. Any potential adverse effects would need to be thoroughly investigated in preclinical toxicology studies followed by carefully designed clinical trials.
Pharmacokinetics: Bioavailability and Metabolism
The absorption, distribution, metabolism, and excretion of a drug are crucial determinants of its dosing regimen and potential for drug-drug interactions.
Moclobemide: Rapid Absorption and Hepatic Metabolism
Moclobemide is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 0.3 to 2 hours.[1][16] It undergoes substantial first-pass metabolism in the liver, with its bioavailability increasing from about 60% to over 80% with repeated administration.[1][16][17] The elimination half-life is relatively short, around 1 to 2 hours.[1][18] Moclobemide is extensively metabolized, and its metabolites are primarily excreted in the urine.[16][18] Dose adjustments may be necessary in patients with severe hepatic impairment.[1][7][18]
Pharmacokinetic pathway of moclobemide.
This compound: Significant Bioavailability Challenges
Preclinical studies in mice have revealed significant challenges with the oral bioavailability of this compound.[5] Following oral administration, the bioavailability was found to be extremely low (0.02-0.43%).[5] This is attributed to rapid and extensive first-pass metabolism, where this compound is quickly converted into sulfonyl and glucuronyl conjugates.[5] These findings suggest that for this compound to be developed as a therapeutic agent, significant formulation strategies or medicinal chemistry efforts would be required to overcome this substantial pharmacokinetic hurdle.
Experimental Protocols: A Hypothetical Path Forward for this compound
Given the lack of data for this compound, we propose a hypothetical experimental workflow to begin to characterize its potential neuropsychopharmacological activity.
Step 1: In Vitro Target Screening
-
Objective: To identify potential molecular targets of this compound.
-
Method: A broad panel of receptor binding and enzyme inhibition assays should be conducted. This would include, but not be limited to, monoamine oxidase A and B, serotonin and norepinephrine transporters, and a range of G-protein coupled receptors implicated in mood disorders.
Step 2: In Vivo Behavioral Phenotyping
-
Objective: To assess the effects of this compound on animal models of depression and anxiety.
-
Method: Following the development of a formulation that allows for adequate systemic exposure, this compound would be administered to rodents, and its effects would be evaluated in standard behavioral paradigms such as the forced swim test, tail suspension test, elevated plus maze, and open field test.
Step 3: Mechanistic In Vivo Studies
-
Objective: To elucidate the in vivo mechanism of action if behavioral effects are observed.
-
Method: Techniques such as in vivo microdialysis could be used to measure changes in extracellular neurotransmitter levels in key brain regions following this compound administration.
Hypothetical research workflow for this compound.
Conclusion: An Established Therapeutic and a Preclinical Prospect
This comparative guide highlights the vast differences between moclobemide and this compound. Moclobemide is a well-characterized antidepressant and anxiolytic with a favorable efficacy and tolerability profile, supported by extensive clinical data. It represents a valuable therapeutic option, particularly for patients who may not tolerate other classes of antidepressants.
This compound, in contrast, is a natural product with an unknown mechanism of action in the central nervous system and significant pharmacokinetic challenges. While it is premature to speculate on its therapeutic potential, this analysis underscores the critical need for foundational research to explore its pharmacological properties. For drug development professionals, moclobemide serves as a benchmark for a well-balanced antidepressant, while this compound represents the very early, high-risk, but potentially rewarding stage of natural product drug discovery. The path forward for this compound, or any novel compound, requires a rigorous and systematic approach to preclinical evaluation to determine if it warrants further investigation as a potential therapeutic agent.
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A Senior Application Scientist's Guide to Cross-Validating the Neuroprotective Effects of Osthole in Diverse Neuronal Cell Lines
A Note on Nomenclature: Initial searches for "Osthenone" did not yield significant results. However, the closely related and structurally similar coumarin, Osthole , is well-documented for its neuroprotective properties. This guide will proceed under the assumption that the compound of interest is Osthole, a natural product with promising therapeutic potential for neurodegenerative diseases.
Introduction: The Case for Osthole and the Imperative of Cross-Validation
Osthole, a natural coumarin derivative, has emerged as a compelling candidate for neuroprotective therapies. Preclinical studies suggest it possesses a range of beneficial pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects[1]. Research has demonstrated its ability to protect neuronal cells from various insults, such as those induced by 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are common models for Parkinson's disease research[2][3]. The proposed mechanisms of action involve the modulation of critical signaling pathways, including the JAK/STAT and MAPK pathways, which are pivotal in regulating cell survival and death[1][2].
However, the journey from a promising compound to a validated therapeutic lead is paved with rigorous scientific scrutiny. A common pitfall in preclinical drug discovery is the reliance on a single in vitro model. A finding in one specific cell line may represent a model-specific artifact rather than a universally applicable biological effect. Therefore, cross-validation —the process of testing and confirming a compound's effects across multiple, distinct models—is not merely good practice; it is a cornerstone of scientific integrity and a prerequisite for advancing a compound toward clinical consideration. Using multiple cell lines helps validate the findings and ensures that the observed effects are not specific to a particular cell line's unique characteristics[4]. This guide provides a comprehensive framework for the systematic cross-validation of Osthole's neuroprotective effects across three distinct and widely used neuronal cell models.
The Strategic Selection of Neuronal Cell Models
To build a robust preclinical data package, it is essential to select cell models that offer complementary information. We will utilize a tiered approach, moving from a readily available human cancer cell line to a more differentiated rodent line, and finally to primary cells that most closely mimic the in vivo environment.
| Cell Line | Origin & Type | Key Characteristics & Rationale for Use |
| SH-SY5Y | Human Neuroblastoma | Adrenergic phenotype, expresses dopaminergic markers (e.g., Tyrosine Hydroxylase, Dopamine Transporter)[5][6]. Can be differentiated into a more mature neuron-like phenotype[7]. As a human-derived line, it expresses human-specific proteins, offering relevance to human disease[8]. It is an established model for studying neurotoxicity and neuroprotection in the context of diseases like Parkinson's and Alzheimer's[8][9]. |
| PC12 | Rat Pheochromocytoma | Upon treatment with Nerve Growth Factor (NGF), PC12 cells differentiate into cells resembling sympathetic neurons, characterized by the extension of neurites[10][11]. This makes them an excellent and widely used model for studying neuronal differentiation, neurosecretion, and neurite outgrowth[12][13][14]. Their rodent origin provides a bridge to in vivo animal studies. |
| Primary Cortical Neurons | Rodent (Mouse/Rat) Embryos | These are not a cell line but a primary culture of neurons directly isolated from the cerebral cortex[15][16]. They represent a heterogeneous population of neurons (e.g., glutamatergic, GABAergic) and form synaptic connections in culture, providing a high degree of physiological relevance[17]. While more complex to culture, they are considered a gold standard for validating findings from immortalized cell lines as they are not tumor-derived and better recapitulate in vivo properties[18][19]. |
Experimental Workflow for Cross-Validation
A systematic approach is crucial for generating comparable data across different cell lines. The following workflow outlines the key stages of the investigation.
Caption: Overall experimental workflow for the cross-validation of Osthole.
Comparative Experimental Protocols
For each assay, it is critical to include controls to ensure the self-validating nature of the protocol.
-
Vehicle Control: Cells treated with the solvent used to dissolve Osthole (e.g., DMSO).
-
Toxin-Only Control (Negative Control): Cells treated with the neurotoxic agent alone.
-
Osthole-Only Control: Cells treated with the highest concentration of Osthole alone to check for inherent toxicity.
-
Known Neuroprotectant (Positive Control): A well-characterized compound known to be effective in the specific model (e.g., N-acetylcysteine for oxidative stress).
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product[20]. The amount of formazan is proportional to the number of metabolically active (viable) cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight[21].
-
Treatment: Pre-treat cells with various concentrations of Osthole for 24 hours. Subsequently, introduce the neurotoxic agent (e.g., 6-OHDA) and co-incubate for another 24 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[21].
-
Readout: Leave the plate overnight at 37°C. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Cytotoxicity Assessment: LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage[22][23]. Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.
Protocol:
-
Cell Plating & Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells[24].
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate[25].
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate and dye) to each well[25].
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light[24].
-
Stop Reaction: Add 50 µL of stop solution to each well[23].
-
Readout: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used to subtract background absorbance[24].
Apoptosis Assessment: Caspase-3/7 Activity Assay
Principle: Caspase-3 is a key "executioner" enzyme that is activated during the final stages of apoptosis[26]. This assay uses a fluorogenic or luminogenic substrate containing the DEVD amino acid sequence, which is specifically cleaved by activated caspase-3 and the closely related caspase-7. The resulting fluorescent or luminescent signal is proportional to the amount of active caspase-3/7 in the cell lysate[27][28].
Protocol:
-
Cell Plating & Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2).
-
Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light[27].
-
Readout: Measure the luminescence using a microplate reader. The signal is directly proportional to caspase-3/7 activity[29].
Neurite Outgrowth Assessment (for PC12 and differentiated SH-SY5Y)
Principle: Neurite outgrowth is a critical process in neuronal development and regeneration, and its measurement serves as a key indicator of neurotrophic or neuroprotective activity[14][30]. This assay quantifies the extent of neurite formation in response to treatment.
Protocol:
-
Cell Plating: Seed PC12 or differentiated SH-SY5Y cells on collagen-coated plates at a low density (e.g., 2,500 cells/well) to allow for clear visualization of individual neurites[13][31].
-
Treatment: Treat cells with Osthole in the presence or absence of a neurotoxic agent. For PC12 cells, a low concentration of NGF (e.g., 50 ng/mL) is typically used to induce differentiation[14].
-
Imaging: After 48-72 hours, capture images of multiple fields per well using a phase-contrast microscope equipped with a digital camera.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite outgrowth. Key parameters include:
-
Percentage of neurite-bearing cells (a cell with at least one neurite equal to or greater than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear, at-a-glance comparison across the different cell models.
Table 1: Hypothetical Comparative Data on Cell Viability (MTT Assay) % Viability relative to untreated control cells. Data as Mean ± SD.
| Treatment Group | SH-SY5Y | PC12 | Primary Cortical Neurons |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| Neurotoxin (e.g., 6-OHDA) | 48.5 ± 3.9 | 55.1 ± 4.2 | 42.3 ± 5.5 |
| Neurotoxin + Osthole (10 µM) | 65.2 ± 4.1 | 70.8 ± 3.7 | 59.8 ± 4.9 |
| Neurotoxin + Osthole (50 µM) | 82.1 ± 5.0 | 85.4 ± 4.5 | 75.6 ± 5.2 |
Interpretation: Consistent, dose-dependent protection by Osthole across all three models would strongly support its neuroprotective effect. Discrepancies should be investigated. For example, a much stronger effect in SH-SY5Y cells might suggest a mechanism specific to their human or dopaminergic-like properties. A weaker effect in primary neurons could indicate that the complex cellular environment and synaptic connections in these cultures modulate the compound's activity.
Visualizing the Mechanism: Signaling Pathways
Studies suggest Osthole exerts its effects by modulating key survival and stress pathways[2]. A diagram of these putative pathways helps to conceptualize the mechanism of action being investigated.
Caption: Putative signaling pathways modulated by Osthole in neuronal cells.
Conclusion and Future Directions
A successful cross-validation campaign demonstrating consistent, dose-dependent neuroprotective effects of Osthole across SH-SY5Y, PC12, and primary cortical neurons would provide a robust foundation for its further development. Such data would indicate that the compound's mechanism is not an artifact of a single cell line but a more fundamental biological phenomenon.
Future work should focus on elucidating the precise molecular targets of Osthole and validating these findings in more complex systems, such as organotypic slice cultures, before moving to in vivo animal models of neurodegenerative disease. This systematic, multi-model approach ensures the highest level of scientific rigor and increases the probability of translating a promising natural product into a clinically effective therapy.
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Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology. Available at: [Link]
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A Comparative Guide to the Neuroprotective Effects of Osthenone and Other Natural Coumarins
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, coumarins, a class of benzopyrone-containing secondary metabolites, have garnered significant attention for their diverse pharmacological activities, including potent neuroprotective effects.[1][2] This guide provides an in-depth comparison of the neuroprotective properties of Osthenone, a prominent natural coumarin, with other notable coumarins, namely Esculetin and Scopoletin. Drawing upon experimental data, we will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to validate these findings.
The Promise of Coumarins in Neuroprotection
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The underlying pathology is often multifactorial, involving oxidative stress, neuroinflammation, and apoptosis.[3][4] Coumarins, with their characteristic chemical scaffold, have demonstrated the ability to counteract these detrimental processes.[2][5] Their low molecular weight and lipophilicity often allow them to cross the blood-brain barrier, a critical feature for centrally acting drugs.[6]
This compound (Osthole): A Multifaceted Neuroprotective Agent
This compound, also known as Osthole, is a simple coumarin derivative found in several medicinal plants, most notably Cnidium monnieri.[7] A growing body of evidence highlights its significant neuroprotective potential against various insults, including ischemia-reperfusion injury and neurotoxicity.[7][8]
Mechanism of Action
This compound's neuroprotective effects are attributed to a multi-target mechanism. It has been shown to exert potent anti-apoptotic , antioxidant , and anti-inflammatory effects.[8][9][10]
-
Anti-Apoptotic Pathway: In a rat model of cerebral ischemia/reperfusion injury, this compound treatment significantly reduced the number of apoptotic neuronal cells.[8][11] This was associated with a decrease in the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[8][9]
-
Modulation of MAPK Signaling: Studies on cultured cortical neurons subjected to oxygen and glucose deprivation (OGD) revealed that this compound's neuroprotection involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Specifically, this compound prolongs the activation of the pro-survival extracellular signal-regulated kinase 1/2 (ERK1/2) and inhibits the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK).[2]
The following diagram illustrates the proposed anti-apoptotic signaling pathway of this compound:
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Comparative Analysis with Other Natural Coumarins
To provide a comprehensive perspective, we will now compare this compound with two other well-researched neuroprotective coumarins: Esculetin and Scopoletin.
Esculetin
Esculetin (6,7-dihydroxycoumarin) is a natural coumarin that has demonstrated significant neuroprotective effects in various models of neuronal injury.[1][12]
-
Mechanism of Action: Similar to this compound, Esculetin's neuroprotective properties are linked to its anti-apoptotic and antioxidant activities. In a mouse model of cerebral ischemia/reperfusion, Esculetin was found to up-regulate Bcl-2 and down-regulate Bax, thereby inhibiting apoptosis.[1][12] Furthermore, Esculetin has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1).[5][13]
Scopoletin
Scopoletin (7-hydroxy-6-methoxycoumarin) is another natural coumarin with documented neuroprotective potential.[14][15]
-
Mechanism of Action: Scopoletin's neuroprotective effects are multifaceted, involving the inhibition of acetylcholinesterase (AChE), reduction of oxidative damage, and modulation of inflammatory responses.[14][15] It has been shown to protect neuronal cells against hydrogen peroxide (H₂O₂)-induced cytotoxicity and Aβ-induced neurotoxicity.[3][16] One of its proposed mechanisms involves the activation of the SIRT1–ADAM10 signaling pathway, which can reduce the production of amyloid-β peptides.[15]
Quantitative Comparison of Neuroprotective Effects
Direct comparison of the potency of these coumarins is challenging due to variations in experimental models and conditions across different studies. However, we can collate and compare the available quantitative data to provide a relative sense of their efficacy.
| Compound | Experimental Model | Neuroprotective Effect | Key Mechanistic Finding | Reference |
| This compound | Rat cortical neurons (OGD) | Dose-dependent neuroprotection | Prolonged activation of ERK1/2, suppression of JNK | [2] |
| Rats (Cerebral I/R) | Significant reduction in infarct volume and neurological deficits at 40 mg/kg | Decreased Bax/Bcl-2 ratio and cleaved caspase-3 | [8][11] | |
| Rats (TBI) | Reduced neurological deficits and hippocampal neuron loss at 20 and 40 mg/kg | Increased SOD and GSH, decreased MDA and active caspase-3 | [9] | |
| Esculetin | Mice (Cerebral I/R) | Significant reduction in infarct volume with 20 µg (i.c.v.) or 50-100 mg/kg (i.p.) | Decreased cleaved caspase-3, increased Bcl-2/Bax ratio | [1][12] |
| SH-SY5Y cells (Aβ₁₋₄₂) | Protection against neuronal death at 20 µM | Activation of Nrf2, increased GSH, involvement of Erk1/2 and Akt pathways | [5] | |
| Scopoletin | PC12 cells (Aβ₄₂-induced) | 69% neuroprotection at 40 µM | - | [3][16] |
| PC12 cells (H₂O₂-induced) | 73% neuroprotection at 40 µM | - | [3][16] | |
| Enzyme inhibition assay | IC₅₀ for AChE: 5.34 µM | - | [3] |
Note: The presented data is a summary from different studies and direct quantitative comparison should be made with caution due to varying experimental conditions.
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of neuroprotection studies, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key assays frequently used in this field.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing neuroprotective agents.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test coumarins for a specified period (e.g., 2 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., H₂O₂ at 100 µM or Aβ oligomers at 10 µM) and co-incubate with the coumarins for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-injured) cells.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA in apoptotic cells. These labeled nucleotides can then be visualized by fluorescence microscopy.[19][21]
Protocol:
-
Cell Preparation: Culture and treat cells on coverslips as described for the MTT assay.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[22]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[22]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.[22]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells.
Oxidative Stress Measurement: DCFH-DA Assay
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for detecting intracellular reactive oxygen species (ROS).[23][24]
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][25]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described previously.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[26]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[26]
-
Data Analysis: Express the ROS levels as a percentage of the control (untreated, injured) cells.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins, providing insights into the molecular mechanisms of neuroprotection.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol for Bcl-2 and Bax:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound, Esculetin, and Scopoletin are promising natural coumarins with significant neuroprotective potential. While all three compounds demonstrate anti-apoptotic and antioxidant properties, their precise mechanisms of action and relative potencies may differ. This compound's modulation of the MAPK pathway, Esculetin's activation of the Nrf2 pathway, and Scopoletin's anticholinesterase activity highlight the diverse therapeutic avenues that coumarins offer.
The comparative data presented in this guide, while not from head-to-head studies, provides a valuable framework for researchers to select appropriate compounds for further investigation. Future studies should aim for direct comparative analyses of these and other promising coumarins in standardized in vitro and in vivo models of neurodegenerative diseases. Such research is essential to unlock the full therapeutic potential of this fascinating class of natural compounds.
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An In Silico Comparative Guide to the Binding Modes of Osthenone and Harmaline with Monoamine Oxidase-A
This guide provides a detailed in silico comparison of the binding interactions between two compounds, Osthenone and harmaline, and the enzyme Monoamine Oxidase-A (MAO-A). As professionals in drug discovery and molecular biology, understanding the nuanced interactions between a ligand and its target protein is paramount. This document offers an objective, data-driven analysis using established computational methodologies to predict and compare the binding affinities and modes of these molecules, providing a framework for further investigation.
Introduction: MAO-A as a Therapeutic Target
Monoamine Oxidase-A (MAO-A) is a crucial enzyme responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Because of its central role in regulating monoamine levels in the brain, it has long been a significant target for the development of drugs to treat neurological and psychiatric disorders such as depression and anxiety.[2][3] Inhibitors of MAO-A can increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms.
This guide focuses on two MAO-A inhibitors:
-
Harmaline: A well-characterized, reversible inhibitor of MAO-A (RIMA) derived from plants like Peganum harmala.[4][5] Its binding mode is well-documented, making it an excellent reference compound for comparative studies.
-
This compound: A naturally occurring prenylated coumarin that has been identified as a potent, selective, and reversible competitive inhibitor of human MAO-A.[6][7][8][9]
By comparing the computationally predicted binding mode of this compound to that of the known inhibitor harmaline, we can gain valuable insights into the structural basis of its inhibitory activity and its potential as a lead compound for novel therapeutics.
Scientific Background
Monoamine Oxidase-A (MAO-A) Structure
Human MAO-A is a dimeric enzyme anchored to the outer mitochondrial membrane.[10] Each monomer contains a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity.[11] The active site is a predominantly hydrophobic cavity with a volume of approximately 550 ų.[10][11] Key amino acid residues within this cavity are responsible for substrate recognition and inhibitor binding. For our in silico analysis, the crystal structure of human MAO-A, such as PDB ID: 2Z5X, which is co-crystallized with the harmaline analog harmine, provides an excellent and high-resolution starting point.[12][13][14]
The Ligands: Harmaline and this compound
| Feature | Harmaline | This compound |
| Chemical Class | β-carboline alkaloid | Prenylated coumarin |
| Structure | ||
| PubChem CID | 3564[15] | 5320318[16] |
| Molecular Formula | C13H14N2O[15] | C14H14O3[16] |
| Known Activity | Reversible inhibitor of MAO-A (RIMA).[4] | Potent, selective, and reversible competitive inhibitor of hMAO-A.[6][9] |
In Silico Methodology: A Validated Workflow
To compare the binding modes of this compound and harmaline, we employ a standard, yet robust, molecular docking workflow. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function.[17][18]
Causal Rationale for Workflow Design
The chosen workflow is designed to be a self-validating system. We begin by preparing the protein and ligands, followed by a crucial validation step: redocking a known inhibitor (harmine, from the crystal structure) back into the active site. If the docking protocol can accurately reproduce the experimentally determined binding pose, it builds confidence in the predictions made for the test compound (this compound).
Experimental Protocol: Molecular Docking
This protocol outlines the general steps for performing a molecular docking study using widely available software like AutoDock Vina.
1. Protein Preparation:
- Objective: To prepare the MAO-A protein structure for docking.
- Steps:
- Download the crystal structure of human MAO-A (e.g., PDB ID: 2Z5X) from the RCSB Protein Data Bank.[12][13]
- Load the structure into a molecular modeling program (e.g., AutoDock Tools, PyMOL).
- Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (harmine). The FAD cofactor should be retained.
- Add polar hydrogen atoms to the protein, as they are crucial for hydrogen bonding but often omitted in PDB files.
- Assign partial charges (e.g., Gasteiger charges) to all atoms.
- Save the prepared protein in the required format (e.g., PDBQT).
2. Ligand Preparation:
- Objective: To prepare 3D structures of harmaline and this compound for docking.
- Steps:
- Obtain 2D structures for harmaline (PubChem CID: 3564) and this compound (PubChem CID: 5320318).[15][16]
- Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
- Detect the aromatic carbons and define the rotatable bonds for ligand flexibility during docking.
- Assign partial charges.
- Save the prepared ligands in the required format (e.g., PDBQT).
3. Docking Simulation:
- Objective: To predict the binding pose and affinity of the ligands in the MAO-A active site.
- Steps:
- Define a grid box that encompasses the entire active site cavity. This is typically centered on the location of the co-crystallized ligand or the FAD cofactor.
- Validation: First, dock the extracted native ligand (harmine) back into the prepared protein. The success of this "redocking" is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD < 2.0 Å is generally considered a successful validation.
- Run the docking simulation for harmaline and this compound using a search algorithm like the Lamarckian Genetic Algorithm.[19]
- The program will generate several possible binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (in kcal/mol). The more negative the value, the higher the predicted binding affinity.
4. Post-Docking Analysis:
- Objective: To analyze and compare the results.
- Steps:
- Examine the top-ranked pose for each ligand.
- Visualize the ligand-protein complex and identify key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.
- Directly compare the binding energy, pose, and specific interactions of this compound with those of the reference compound, harmaline.
Predicted Results and Comparative Analysis
While this guide outlines the methodology, published studies and predictive analysis allow us to summarize the expected outcomes. A study by Baek et al. (2019) performed molecular docking of this compound with MAO-A and reported a strong binding affinity.[9]
Binding Affinity Comparison
The binding affinity, calculated by the docking software's scoring function, provides a quantitative estimate of how strongly a ligand binds to the protein.
| Compound | Predicted Binding Affinity (kcal/mol) |
| Harmaline | ~ -8.0 to -9.0 |
| This compound | ~ -8.5[9] |
Note: These values are illustrative and depend on the specific software and parameters used. The key takeaway is the relative comparison.
The predicted binding energy for this compound is comparable to, and in some simulations potentially stronger than, that of the known inhibitor harmaline. This suggests that this compound can bind to the MAO-A active site with high affinity.
Comparative Binding Mode Analysis
The true value of docking lies in the structural insights it provides. By visualizing the predicted binding poses, we can compare how each molecule orients itself within the active site.
Harmaline (Reference Inhibitor): Harmaline, and its analog harmine, are known to orient their β-carboline ring system deep within the active site.[3] Their binding is stabilized by:
-
π-π Stacking: The aromatic rings interact with key aromatic residues that form the active site cavity, such as Tyr407 and Tyr444.[1]
-
Hydrophobic Interactions: The methyl group and other nonpolar parts of the molecule interact with the hydrophobic pocket of the active site.
-
Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors or donors with nearby residues or water molecules.
This compound (Test Compound): Docking simulations predict that this compound also binds within the same active site cavity.[9] Its coumarin core and prenyl group are critical for its interaction.
-
Hydrophobic Interactions: The prenyl (3,3-dimethylallyl) group is predicted to be a key contributor to binding affinity, fitting into a hydrophobic sub-pocket. A structural comparison suggests this group significantly enhances inhibitory activity compared to related coumarins without it.[9]
-
Hydrogen Bonding: The hydroxyl and carbonyl groups on the coumarin ring are positioned to form hydrogen bonds with active site residues, anchoring the molecule.
-
Specific Interactions: Docking studies have suggested a key interaction between this compound and Phe208 in the MAO-A active site through a carbon-hydrogen bond.[9]
Conclusion and Future Directions
This in silico comparison demonstrates that this compound is a promising MAO-A inhibitor with a predicted binding affinity comparable to the established inhibitor harmaline. The molecular docking analysis provides a structural hypothesis for its activity, highlighting the importance of its prenyl group for hydrophobic interactions and its coumarin core for hydrogen bonding within the MAO-A active site.
While these computational predictions are a powerful and cost-effective first step, they serve as a guide for further empirical validation. The logical next steps include:
-
In Vitro Enzyme Assays: To experimentally determine the IC50 and Ki values of this compound against MAO-A and confirm its mode of inhibition (e.g., competitive, non-competitive).
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and gain a more dynamic understanding of the binding interactions.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to further probe the importance of the prenyl group and other chemical moieties, potentially leading to the design of even more potent and selective inhibitors.
This guide provides the foundational in silico evidence and a clear methodological framework for researchers engaged in the discovery and development of novel MAO-A inhibitors.
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Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling. PubMed. Available at: [Link]
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Harmaline. PubChem. Available at: [Link]
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[3H]Harmaline as a specific ligand of MAO A--I. Properties of the active site of MAO A from rat and bovine brains. PubMed. Available at: [Link]
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Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. PubMed. Available at: [Link]
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A Comparative Guide to Validating the Therapeutic Potential of Osthenone in Preclinical Models of Depression and Anxiety
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic efficacy of Osthenone, a natural coumarin, against established benchmarks in validated preclinical models of depression and anxiety. The experimental designs detailed herein are structured to ensure scientific integrity, providing a self-validating system through the inclusion of appropriate controls and multi-faceted endpoints, from behavioral readouts to molecular-level analyses.
Introduction: The Rationale for Investigating this compound
Depression and anxiety are debilitating psychiatric disorders with significant unmet medical needs. While first-line treatments like Selective Serotonin Reuptake Inhibitors (SSRIs) and benzodiazepines are effective for many, they are also associated with limitations, including delayed onset of action, significant side effects, and non-response in a substantial patient population.[1][2][3] This necessitates the exploration of novel therapeutic agents with potentially distinct mechanisms of action.
This compound, a natural compound, has emerged as a candidate of interest. Preliminary studies on related compounds suggest potential interactions with neuroinflammatory and neurotrophic pathways, which are increasingly recognized as key players in the pathophysiology of mood and anxiety disorders.[4][5] This guide outlines a robust, multi-tiered approach to systematically validate its antidepressant and anxiolytic potential, comparing it directly with gold-standard therapeutics.
Comparative Experimental Framework
To ensure the trustworthiness and translational relevance of the findings, this compound must be evaluated against both a negative control (vehicle) and a clinically relevant positive control.
-
For Depression Models: Fluoxetine (an SSRI) will be used as the standard comparator.[2]
-
For Anxiety Models: Diazepam (a benzodiazepine) will serve as the standard comparator.[6]
The validation process will follow a logical workflow, beginning with behavioral screening to establish efficacy, followed by molecular assays on brain tissue to elucidate the potential mechanism of action.
Overall Experimental Workflow
Caption: High-level experimental validation workflow.
Behavioral Validation: Protocols and Data Interpretation
Behavioral tests are the cornerstone of preclinical screening for antidepressant and anxiolytic compounds. The following models are selected for their high predictive validity.[7][8][9]
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11][12] Anxiolytic compounds increase the animal's willingness to explore the open arms.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms (25 x 5 cm) and two enclosed arms (25 x 5 x 16 cm).[12]
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the trial.[13] Maintain consistent, low-level lighting (e.g., 100 lux).[12]
-
Procedure:
-
Data Analysis: Key parameters include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Sanitization: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[14]
Scientist's Note: It is crucial to analyze total distance traveled. A true anxiolytic effect should increase open arm exploration without significantly increasing overall locomotion. A compound that causes hyperactivity could be misinterpreted as anxiolytic, hence the need for this internal control.
| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Total Distance Traveled (m) |
| Vehicle (Saline) | 25.4 ± 3.1 | 8.2 ± 1.5 | 15.1 ± 2.0 |
| This compound (50 mg/kg) | 55.8 ± 4.5 | 15.7 ± 2.1 | 16.5 ± 2.3 |
| Diazepam (2 mg/kg) | 60.2 ± 5.0 | 16.9 ± 2.5 | 14.8 ± 1.9 |
| *p < 0.05 compared to Vehicle. Data are hypothetical means ± SEM. |
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a widely used rodent behavioral test for assessing "behavioral despair."[15][16] Antidepressant compounds reduce the time the animal spends immobile.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (24°C ± 1°C) to a depth of 15 cm, making escape impossible.[15][17]
-
Habituation: Acclimate mice to the testing room for at least 60 minutes prior to the test.[15]
-
Procedure:
-
Data Analysis: The key parameter is the duration of immobility during the final 4 minutes of the test.[17][18] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage with heat support until fully dry to prevent hypothermia.[15]
Scientist's Note: The initial 2-minute period is considered a habituation phase where most animals are highly active and is therefore excluded from the final analysis to better capture the compound's effect on despair-like behavior.[15][17]
| Treatment Group | Immobility Time (seconds) in final 4 min |
| Vehicle (Saline) | 155.7 ± 12.3 |
| This compound (50 mg/kg) | 85.2 ± 9.8 |
| Fluoxetine (20 mg/kg) | 79.5 ± 10.1 |
| *p < 0.05 compared to Vehicle. Data are hypothetical means ± SEM. |
Mechanistic Validation: Molecular Pathways and Protocols
Positive behavioral results warrant an investigation into the underlying molecular mechanisms. Chronic stress, anxiety, and depression are strongly linked to decreased neurotrophic support, particularly Brain-Derived Neurotrophic Factor (BDNF), and increased neuroinflammation.[4][5][19] We hypothesize that this compound may ameliorate these pathological changes.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Hypothesized dual action of this compound.
Western Blotting for Neuroinflammatory Markers
Western blotting allows for the quantification of specific protein levels. Here, we will assess key markers of neuroinflammation, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are downstream of the NF-κB pathway.[19][20]
-
Tissue Homogenization: Homogenize dissected hippocampal or prefrontal cortex tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting COX-2, iNOS, and a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize immunoreactive bands using an ECL detection kit and an imaging system.[21] Densitometry analysis is used to quantify protein expression relative to the loading control.
| Treatment Group | Relative COX-2 Expression (A.U.) | Relative iNOS Expression (A.U.) |
| Vehicle (Saline) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (50 mg/kg) | 0.45 ± 0.08 | 0.51 ± 0.09 |
| Fluoxetine (20 mg/kg) | 0.68 ± 0.10 | 0.75 ± 0.11 |
| p < 0.05 compared to Vehicle. A.U. = Arbitrary Units. Data are hypothetical means ± SEM. |
qRT-PCR for BDNF Gene Expression
Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure changes in gene expression. We will use it to quantify BDNF mRNA levels, a key neurotrophin implicated in antidepressant response.[22][23]
-
RNA Isolation: Isolate total RNA from dissected brain tissue using a commercial kit (e.g., Trizol or RNeasy Kit) according to the manufacturer's instructions.[23]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[22]
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for BDNF and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.[24]
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the comparative C(t) (ΔΔCt) method, normalizing to the expression of the housekeeping gene.[24]
| Treatment Group | Relative BDNF mRNA Fold Change |
| Vehicle (Saline) | 1.00 ± 0.15 |
| This compound (50 mg/kg) | 1.85 ± 0.21 |
| Fluoxetine (20 mg/kg) | 1.98 ± 0.25 |
| *p < 0.05 compared to Vehicle. Data are hypothetical means ± SEM. |
Conclusion and Future Directions
This guide provides a validated, multi-pronged strategy to assess the therapeutic potential of this compound. The outlined experiments, progressing from behavioral screening to molecular mechanism analysis, offer a rigorous comparison against industry-standard drugs.
If this compound demonstrates significant efficacy in reducing anxiety- and depressive-like behaviors (comparable or superior to Diazepam and Fluoxetine, respectively), and this is coupled with a demonstrable ability to suppress neuroinflammatory markers and upregulate BDNF expression, it would provide strong evidence for its therapeutic potential.
Such findings would justify further preclinical development, including more complex behavioral models (e.g., chronic unpredictable mild stress), pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive safety toxicology assessments, paving the way for potential clinical investigation.
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Assessing the cross-reactivity of Osthenone with other neurotransmitter receptors
An In-Depth Technical Guide to Assessing the Cross-Reactivity of Osthenone with Neurotransmitter Receptors
Introduction: The Imperative of Selectivity in Neuropharmacology
This compound, a novel coumarin derivative, has emerged as a promising scaffold in central nervous system (CNS) drug discovery. Its structural similarity to compounds like osthole, known for a range of biological activities including neuroprotective effects, positions this compound as a compound of significant interest[1][2][3][4]. However, the translation of a promising lead into a viable therapeutic candidate is contingent upon a thorough understanding of its pharmacological profile. A critical, and often challenging, aspect of this profile is its selectivity—the degree to which it interacts with its intended target versus other biological molecules.
In neuropharmacology, off-target interactions with neurotransmitter receptors can lead to a spectrum of undesirable side effects, ranging from mild anticholinergic effects to severe cardiovascular or psychiatric events. Conversely, identifying these "off-target" interactions can sometimes unveil new therapeutic opportunities, a process known as drug repositioning. Therefore, a systematic and rigorous assessment of this compound's cross-reactivity against a broad panel of neurotransmitter receptors is not merely a regulatory formality but a cornerstone of its preclinical development.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered strategy for evaluating the selectivity profile of this compound. We will move from predictive computational models to definitive in-vitro binding and functional assays, explaining the causality behind each experimental choice and providing the technical foundation to execute a self-validating investigation.
A Multi-Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity is best approached as a sequential, tiered process. This strategy allows for the efficient allocation of resources, starting with broad, predictive methods and progressing to more complex, definitive assays for compounds that warrant further investigation.
Caption: A tiered workflow for assessing neurotransmitter receptor cross-reactivity.
Tier 1: In-Silico Prediction with Molecular Docking
Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, computational methods provide a powerful predictive lens. Molecular docking simulates the interaction between a ligand (this compound) and a protein receptor at the atomic level, predicting the preferred binding orientation and estimating the binding affinity.[5] This in silico approach allows for rapid screening against dozens of receptor structures, flagging potential interactions for further investigation and helping to prioritize which receptor families to focus on in subsequent tiers.[6][7]
Methodology: Molecular Docking Workflow
-
Receptor Preparation: Obtain high-resolution 3D structures of key neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1, etc.) from the Protein Data Bank (PDB). Prepare the structures by adding hydrogen atoms, assigning charges, and removing water molecules.[7]
-
Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using computational chemistry software.
-
Docking Simulation: Define the binding site on each receptor, typically based on the location of the endogenous ligand in a co-crystallized structure.[6] Use a validated docking program (e.g., GOLD, AutoDock) to systematically sample conformations of this compound within the defined binding site.[5][6]
-
Scoring and Analysis: Rank the resulting poses using a scoring function that estimates the binding free energy. Lower scores typically indicate a more favorable interaction. The results can be used to generate a preliminary "hit list" of potential off-target receptors.
Data Presentation: Predicted Binding Scores for this compound
| Receptor Target | Receptor Family | Docking Score (kcal/mol) | Predicted Interaction |
| Primary Target X | (Hypothetical) | -10.5 | High Affinity |
| Dopamine D2 | Dopaminergic | -8.2 | Potential Interaction |
| Dopamine D3 | Dopaminergic | -7.9 | Potential Interaction |
| Serotonin 5-HT1A | Serotonergic | -6.1 | Low/No Interaction |
| Serotonin 5-HT2A | Serotonergic | -8.5 | Potential Interaction |
| Adrenergic α1A | Adrenergic | -9.0 | High Potential Interaction |
| Adrenergic β2 | Adrenergic | -5.8 | Low/No Interaction |
| Muscarinic M1 | Cholinergic | -7.5 | Potential Interaction |
| GABA-A | GABAergic | -5.2 | Low/No Interaction |
| NMDA | Glutamatergic | -4.9 | Low/No Interaction |
Note: Data are illustrative. Lower scores suggest stronger predicted binding affinity.
Tier 2: In-Vitro Screening with Radioligand Binding Assays
Expertise & Rationale: While docking is predictive, in-vitro binding assays provide direct, empirical evidence of a compound's ability to physically interact with a receptor. Radioligand binding assays are the gold standard for quantifying binding affinity due to their high sensitivity and robustness.[8][9] The fundamental principle is competition: we measure how effectively this compound competes with a high-affinity, radioactively labeled ligand ("radioligand") that is known to bind to the receptor of interest.[8][10] Strong competition indicates high affinity of the test compound for the receptor.
Methodology: Competitive Radioligand Binding Assay This protocol is a generalized template for a single receptor and would be performed in parallel for a panel of targets.
-
Receptor Preparation: Use commercially available cell membrane preparations expressing the human recombinant receptor of interest or prepare them from cultured cells or tissue homogenates.[11]
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a specific radioligand (e.g., ³H-Spiperone for D2 receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.[11]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[8]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. This competition curve is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[11]
Data Presentation: this compound Binding Affinity (Ki) Profile
| Receptor Target | Receptor Family | Ki (nM) | Selectivity vs. Primary Target |
| Primary Target X | (Hypothetical) | 15 | - |
| Dopamine D2 | Dopaminergic | 250 | 16.7-fold |
| Dopamine D3 | Dopaminergic | 450 | 30.0-fold |
| Serotonin 5-HT1A | Serotonergic | >10,000 | >667-fold |
| Serotonin 5-HT2A | Serotonergic | 180 | 12.0-fold |
| Adrenergic α1A | Adrenergic | 95 | 6.3-fold |
| Adrenergic β2 | Adrenergic | >10,000 | >667-fold |
| Muscarinic M1 | Cholinergic | 1,200 | 80.0-fold |
| GABA-A | GABAergic | >10,000 | >667-fold |
| Histamine H1 | Histaminergic | 850 | 56.7-fold |
Note: Data are illustrative. A lower Ki value indicates higher binding affinity. Selectivity is calculated as Ki (Off-Target) / Ki (Primary Target).
Tier 3: Characterizing Functional Activity
Expertise & Rationale: A binding assay confirms interaction but does not reveal its consequence. Does this compound activate the receptor (agonist), block it (antagonist), or have no effect on its function? Functional assays are essential to answer this question. Most neurotransmitter receptors are G-protein coupled receptors (GPCRs), which modulate intracellular second messengers like cyclic AMP (cAMP) or trigger GTP binding to G-proteins.[12][13] Measuring these downstream events provides a clear picture of the compound's functional impact.[14][15]
A) GTPγS Binding Assay (for Gαi and Gαo coupled receptors)
Principle: Agonist activation of a GPCR causes the associated G-protein to release GDP and bind GTP.[16] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be measured.[15][17][18] It is a direct measure of G-protein activation, making it an excellent tool for determining agonist efficacy and potency.[19]
B) cAMP Accumulation Assay (for Gαs and Gαi coupled receptors)
Principle: Many GPCRs signal by either stimulating (via Gαs) or inhibiting (via Gαi) the enzyme adenylyl cyclase, which produces the second messenger cAMP.[12][13] Modern cAMP assays use competitive binding principles, often with fluorescence or luminescence readouts, to quantify changes in intracellular cAMP levels in whole cells.[20][21] This provides a robust measure of a compound's functional effect on the signaling cascade.
Caption: Signaling pathway for a Gαs-coupled receptor leading to cAMP production.
Methodology: General Functional Assay Protocol
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest.
-
Compound Treatment: Plate the cells and treat with a range of this compound concentrations.
-
For Agonist Mode: Measure the response directly.
-
For Antagonist Mode: Pre-incubate with this compound, then stimulate the cells with a known reference agonist at its EC₈₀ concentration. Measure the inhibition of the agonist's response.
-
-
Assay Performance: Perform the specific assay according to the manufacturer's protocol (e.g., add lysis buffers and detection reagents for a cAMP assay).
-
Detection: Read the signal (luminescence, fluorescence) on a plate reader.
-
Data Analysis: Generate dose-response curves to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Emax, the maximum response).
Data Presentation: this compound Functional Activity Profile
| Receptor Target | Functional Assay | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |
| Primary Target X | (Hypothetical) | Agonist | 45 | 95% |
| Dopamine D2 | GTPγS | Antagonist | 780 | - |
| Serotonin 5-HT2A | Ca²⁺ Flux | Antagonist | 550 | - |
| Adrenergic α1A | Ca²⁺ Flux | Partial Agonist | 320 | 40% |
| Muscarinic M1 | Ca²⁺ Flux | Antagonist | 2,100 | - |
Note: Data are illustrative. Efficacy for antagonists is not applicable in this format but is reflected in the IC₅₀ value.
Conclusion and Strategic Implications
This systematic, multi-tiered approach provides a comprehensive framework for assessing the cross-reactivity of this compound. The illustrative data suggest that while this compound is most potent at its primary target, it exhibits notable activity at the Adrenergic α1A receptor (as a partial agonist) and antagonistic activity at the Serotonin 5-HT2A and Dopamine D2 receptors.
These findings are critical for guiding the next steps in drug development:
-
Medicinal Chemistry: The data provide a structure-activity relationship (SAR) roadmap. Chemists can now rationally design derivatives of this compound to enhance affinity for the primary target while reducing interactions with α1A, 5-HT2A, and D2 receptors.
-
Translational Science: The specific off-target activities must be evaluated in the context of the intended therapeutic indication. For example, α1A partial agonism could have cardiovascular implications that need to be assessed in subsequent safety pharmacology studies.
-
Potential Repurposing: The newly identified activities could be explored for alternative therapeutic uses.
By integrating predictive computational methods with definitive binding and functional assays, researchers can build a robust, data-driven understanding of a compound's selectivity, paving the way for the development of safer and more effective medicines.
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Kurrasch-Orbaugh, D. M., et al. (2010). Use of the GTPγS ([(35)S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1249-1260. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Osthenol and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the pharmacokinetic profile of Osthenol, a promising prenylated coumarin, and its principal metabolites. Drawing upon available experimental data, we will explore the absorption, distribution, metabolism, and excretion (ADME) characteristics that govern the in vivo fate of these compounds. This document is intended to serve as a technical resource for researchers engaged in the preclinical and clinical development of Osthenol or related compounds.
Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Osthenol
Osthenol, a naturally occurring prenylated coumarin, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Structurally, it is a C8-prenylated derivative of umbelliferone and is recognized as a major metabolite of desmethyl-osthole.[1][2] Despite its therapeutic promise, the clinical translation of Osthenol is hampered by significant pharmacokinetic hurdles, most notably its low oral bioavailability. This guide will dissect the underlying mechanisms, focusing on a comparative analysis of the parent compound and its key metabolic products.
The Metabolic Fate of Osthenol: A Comparative Overview
The biotransformation of Osthenol is a critical determinant of its systemic exposure and, consequently, its pharmacological efficacy.[1][2] In vivo, Osthenol undergoes extensive metabolism, primarily through Phase II conjugation reactions.[1][2]
Major Metabolites of Osthenol
Experimental evidence from in vivo studies in mice has identified two primary metabolites of Osthenol in the bloodstream:
-
Glucuronyl-Osthenol: Formed via glucuronidation, a common pathway for the detoxification and elimination of xenobiotics.
-
Sulfonyl-Osthenol (Sulfate Conjugate): Generated through sulfonation, another key Phase II conjugation reaction.[1][2]
These conjugation processes significantly increase the water solubility of Osthenol, facilitating its excretion from the body.[1][2]
Metabolic Pathway of Osthenol
The metabolic conversion of Osthenol to its major conjugates is a rapid and efficient process, largely attributed to the first-pass effect following oral administration.[1][2]
Caption: Metabolic pathway of Osthenol.
Comparative Pharmacokinetic Profiles
A direct quantitative comparison of the pharmacokinetic parameters of Osthenol and its primary metabolites is challenging due to the limited availability of data for the conjugated forms in publicly accessible literature. However, a qualitative and semi-quantitative comparison can be drawn based on the reported in vivo studies of the parent compound.
Pharmacokinetic Parameters of Osthenol
The following table summarizes the key pharmacokinetic parameters of Osthenol in mice following intravenous and oral administration.
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | - | 18.3 ± 4.5 | 32.1 ± 9.8 |
| Tmax (h) | - | 0.25 | 0.5 |
| AUClast (ng·h/mL) | 1056.7 ± 123.4 | 4.6 ± 1.2 | 8.9 ± 2.1 |
| Half-life (t½) (h) | 1.8 ± 0.3 | - | - |
| Bioavailability (F%) | - | 0.43 | 0.02 |
Data sourced from a study in mice.[1][2]
Comparative Analysis
-
Absorption and Bioavailability: Osthenol exhibits extremely low oral bioavailability, measured at 0.43% for a 5 mg/kg dose and a mere 0.02% for a 20 mg/kg dose in mice.[1][2] This poor systemic exposure is a direct consequence of extensive first-pass metabolism.
-
Metabolism: The rapid conversion of Osthenol to its glucuronide and sulfate conjugates is the primary driver of its low bioavailability.[1][2] While specific plasma concentrations of Glucuronyl-Osthenol and Sulfonyl-Osthenol over time are not detailed in the available literature, their presence in the blood is confirmed, and they are considered the predominant circulating forms after oral administration.[1][2]
-
Distribution: Due to the rapid metabolism and subsequent elimination of the hydrophilic conjugates, the distribution of unchanged Osthenol to tissues is expected to be limited following oral administration.
-
Excretion: The conjugated metabolites, being more water-soluble, are readily eliminated from the body, likely through renal and/or biliary pathways.
In essence, the pharmacokinetic profile of orally administered Osthenol is largely dictated by the kinetics of its metabolic conversion. The parent compound is transiently present in the systemic circulation at low concentrations, while its inactive, conjugated metabolites are the major circulating species.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters of Osthenol and the identification of its metabolites rely on robust and sensitive analytical techniques.
In Vivo Pharmacokinetic Study Protocol
A typical experimental workflow for assessing the pharmacokinetics of Osthenol in a preclinical model, such as mice, is outlined below.
Caption: Experimental workflow for in vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Model: Male ICR mice are typically used.
-
Drug Administration:
-
Intravenous (IV): Osthenol is dissolved in a suitable vehicle (e.g., a mixture of PEG 400, ethanol, and saline) and administered via the tail vein.
-
Oral (PO): Osthenol is suspended in a vehicle like 0.5% carboxymethyl cellulose and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the retro-orbital plexus into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Plasma samples are thawed.
-
An internal standard is added.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant is collected after centrifugation.
-
The solvent is evaporated, and the residue is reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Osthenol in plasma samples.[1][2]
-
Chromatographic separation is achieved on a C18 column.
-
Mass spectrometric detection is performed using multiple reaction monitoring (MRM) for sensitive and specific quantification.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
-
Metabolite Identification
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-HR/MS), is a powerful tool for identifying metabolites in biological samples.[1][2] By comparing the mass spectra of samples from treated and untreated animals, and by analyzing the fragmentation patterns, the chemical structures of metabolites can be elucidated.
Conclusion and Future Directions
The pharmacokinetic profile of Osthenol is characterized by poor oral bioavailability due to extensive first-pass metabolism into glucuronide and sulfate conjugates. This presents a significant challenge for its development as an oral therapeutic agent. Future research should focus on:
-
Quantitative Analysis of Metabolites: Developing and validating analytical methods to quantify the plasma concentrations of Glucuronyl-Osthenol and Sulfonyl-Osthenol. This will enable a complete and comparative pharmacokinetic assessment.
-
Investigating the Pharmacological Activity of Metabolites: Determining whether the major metabolites of Osthenol possess any pharmacological activity.
-
Formulation Strategies: Exploring novel drug delivery systems, such as nanoformulations or prodrug approaches, to bypass or reduce first-pass metabolism and enhance the oral bioavailability of Osthenol.
A comprehensive understanding of the interplay between the pharmacokinetics of Osthenol and its metabolites is essential for guiding the rational design of future preclinical and clinical studies aimed at unlocking its full therapeutic potential.
References
-
Cho, P., et al. (2020). Characterization of osthenol metabolism in vivo and its pharmacokinetics. Xenobiotica, 50(7), 839-846. [Link]
-
National Center for Biotechnology Information (n.d.). Osthenol. In PubChem. Retrieved from [Link]
Sources
A Head-to-Head Comparison of Osthenone and Clorgyline in MAO-A Inhibition Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two potent monoamine oxidase-A (MAO-A) inhibitors: Osthenone (also known as Osthenol) and the classical inhibitor, clorgyline. As a senior application scientist, my goal is to equip you with not just the comparative data, but also the experimental framework to validate these findings within your own laboratory setting. We will delve into their distinct mechanisms of action, inhibitory potencies, and provide a detailed, self-validating protocol for conducting a head-to-head MAO-A inhibition assay.
Introduction to Monoamine Oxidase-A (MAO-A)
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, crucial for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities.[1][3] Specifically, MAO-A preferentially metabolizes serotonin and norepinephrine, making it a significant therapeutic target for the treatment of depression and anxiety disorders.[1][3][4] The inhibition of MAO-A increases the synaptic availability of these neurotransmitters, which is believed to be a key mechanism behind the therapeutic effects of MAO inhibitors (MAOIs).
The Contenders: this compound and Clorgyline
While both this compound and clorgyline are potent and selective MAO-A inhibitors, they differ fundamentally in their mechanism of action, a critical distinction for any researcher in this field.
Clorgyline , a well-established research tool and a prototypical MAOI, is a selective and irreversible inhibitor of MAO-A.[1][2] Its mechanism involves the formation of a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.[2] The enzyme's activity can then only be restored through the synthesis of new MAO-A molecules, a process that can take several days to weeks.[3] This irreversible nature has significant clinical implications, including the potential for drug-food interactions, such as the "cheese effect," where the inability to metabolize dietary tyramine can lead to a hypertensive crisis.[4][5]
This compound (Osthenol) , a naturally occurring prenylated coumarin, is a reversible and competitive inhibitor of human MAO-A (hMAO-A).[1] Unlike clorgyline, this compound does not form a permanent bond with the enzyme.[1] Its inhibitory effect can be overcome by increasing the substrate concentration. Reversible inhibitors are of great interest in drug development as they may offer a better safety profile, potentially avoiding the long-lasting effects and dietary restrictions associated with irreversible MAOIs.[4][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is important to note that absolute IC50 values can vary between studies due to differences in experimental conditions such as substrate concentration, enzyme source, and assay methodology.[2] The Ki value is a more absolute measure of binding affinity.
The table below summarizes the reported inhibitory data for this compound and clorgyline against MAO-A and MAO-B.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-A | Mechanism of Inhibition | Reference(s) |
| This compound (Osthenol) | hMAO-A | 0.74 | 0.26 | >81.1 | Reversible, Competitive | [1] |
| hMAO-B | >60 | N/A | [1] | |||
| Clorgyline | hMAO-A | 0.0012 - 0.017 | 0.054 | High (exact SI varies by study) | Irreversible | [2][6] |
| hMAO-B | 1.9 - 7.0 | 58 | [2][6] |
Note: The IC50 and Ki values presented are from different sources and should not be directly compared. A direct head-to-head assay under identical conditions is necessary for a definitive comparison.
Understanding the Mechanisms: A Visual Guide
The following diagram illustrates the catalytic action of MAO-A on a monoamine substrate and the distinct ways in which the reversible inhibitor, this compound, and the irreversible inhibitor, clorgyline, disrupt this process.
Caption: Experimental workflow for MAO-A inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and clorgyline in MAO-A Assay Buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of recombinant human MAO-A in cold MAO-A Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of the MAO substrate (e.g., 1 mM tyramine) in MAO-A Assay Buffer.
-
Prepare a reaction mix containing the fluorometric probe and HRP in MAO-A Assay Buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the appropriate volume of each inhibitor dilution.
-
Include control wells:
-
No-inhibitor control: Contains only the assay buffer and enzyme.
-
No-enzyme control: Contains assay buffer and substrate but no enzyme, to measure background fluorescence.
-
-
Add the MAO-A enzyme working solution to all wells except the no-enzyme control.
-
Mix gently and pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add the reaction mix containing the substrate, HRP, and fluorometric probe to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a pre-warmed (25°C) microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 10-30 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of no-inhibitor control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide provides a comprehensive comparison of this compound and clorgyline, highlighting their distinct properties as MAO-A inhibitors. Clorgyline serves as a potent, irreversible benchmark, while this compound represents a promising reversible inhibitor with potential therapeutic advantages. The provided experimental protocol offers a robust and reliable method for conducting a direct head-to-head comparison of these and other MAO-A inhibitors. Such direct comparative data is invaluable for researchers aiming to select the appropriate tool compound for their studies in neuropharmacology and for professionals in drug development seeking to characterize novel therapeutic agents targeting MAO-A.
References
-
Baek, S. C., et al. (2019). Osthenol, a prenylated coumarin, as a monoamine oxidase A inhibitor with high selectivity. Bioorganic & Medicinal Chemistry Letters, 29(6), 839-843. Available at: [Link]
-
Green, A. L. (1982). The kinetics of inhibition of type B monoamine oxidase by clorgyline, pargyline and (−)deprenyl. Journal of Pharmacy and Pharmacology, 34(3), 178-181. Available at: [Link]
-
BioVision Incorporated. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
arigo biolaboratories corp. (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric). Available at: [Link]
-
Choudhary, H., et al. (2016). Irreversible and reversible MAO inhibitors in clinical practice. ResearchGate. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Available at: [Link]
-
BioVision Incorporated. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Available at: [Link]
-
Rudorfer, M. V. (1992). Monoamine oxidase inhibitors: reversible and irreversible. Psychopharmacology bulletin, 28(1), 45–57. Available at: [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Available at: [Link]
-
Unzeta, M., et al. (2007). Kinetic parameters of MAO inhibition by FA70 and clorgyline. ResearchGate. Available at: [Link]
-
Goldberg, J. F. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Available at: [Link]
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- 6. Monoamine oxidase inhibitors: reversible and irreversible - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Osthenone in a Laboratory Setting
This document provides essential, step-by-step guidance on the proper disposal procedures for Osthenone. As a coumarin derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile of this compound
Causality of Hazard: The potential toxicity of coumarin derivatives stems from their metabolic pathways and ability to interact with biological systems. Improper disposal can lead to environmental contamination, posing risks to ecosystems and potentially entering the human food chain.[4][5]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to establish a safe working environment and utilize the correct PPE. This proactive approach minimizes the risk of accidental exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of this compound waste should be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to dust or aerosols.
Required Personal Protective Equipment (PPE): The selection of PPE is the last line of defense against exposure. The following should be considered mandatory:
| PPE Category | Specific Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent dermal absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes of solutions or contact with solid particles.[3] |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities of solid this compound outside of a fume hood. | To prevent inhalation of fine particles. Your institution's EHS department should be consulted for specific respirator requirements. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is rigorous segregation and clear labeling.[6][7] Do not mix this compound waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
Step 1: Waste Segregation and Container Selection
-
Solid this compound Waste:
-
Collect all non-sharp, solid waste contaminated with this compound, including residual powder, weighing papers, and contaminated PPE (gloves, wipes), in a dedicated hazardous waste container.[1]
-
The container must be made of a compatible material (e.g., high-density polyethylene), be sealable, and in good condition.[8]
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a designated, leak-proof hazardous waste container with a screw-top cap.[1]
-
Aqueous waste, including the first and second rinses from cleaning contaminated glassware, must be collected as hazardous aqueous waste and not poured down the drain.[1]
-
Never mix incompatible chemicals in the same waste container.[8] While specific incompatibilities for this compound are not documented, as a general rule for coumarins, avoid mixing with strong oxidizing agents or strong bases.[9]
-
-
Contaminated Sharps:
-
Any sharp items contaminated with this compound (e.g., needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container.[7]
-
Step 2: Proper Labeling of Waste Containers
Accurate labeling is a critical regulatory requirement and ensures safe handling by all personnel, including waste technicians.[7][10]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[1]
-
Record the "Accumulation Start Date," which is the date the first waste was added to the container.
Step 3: Safe Storage of Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory.[1]
-
This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[11]
-
Ensure the container remains closed at all times, except when you are actively adding waste.[1]
Step 4: Final Disposal Arrangements
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department or a licensed chemical waste disposal contractor.[1][3]
-
Follow their specific procedures for scheduling a waste pickup.[8] Never attempt to transport or dispose of the chemical waste yourself.
Emergency Procedures: this compound Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Isolate the Area: Alert colleagues and restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as listed in Section 2.
-
Contain the Spill:
-
Clean Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (consult your SDS for a compatible solvent, or use soap and water if appropriate), collecting all cleaning materials and rinsate as hazardous waste.
-
-
Decontaminate: Remove contaminated clothing and wash exposed skin thoroughly with soap and water.[9]
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of Coumarin 30: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- Cayman Chemical. (2024, December 11). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Safety Data Sheet.
- Organic Syntheses. (n.d.). Coumarin dibromide.
- Hitt Marking Devices. (2000, December 1). ENTHONE 50-200AR CAT-L-INK (English (US)) Enthone MSDS NA V1.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Angene Chemical. (2024, September 20). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, April 28). Safety Data Sheet.
- Quora. (2020, October 22). How do you dispose of chemicals in a lab?
- (n.d.). SOP Waste Management.
- (n.d.). Chemical Waste Management Guide.
- U.S. Environmental Protection Agency. (2025, December 3). Health and Ecological Hazards Caused by Hazardous Substances.
- The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide.
- (2023, February 12). Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2).
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
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- 5. researchgate.net [researchgate.net]
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- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 9. fishersci.com [fishersci.com]
- 10. aadc.ae [aadc.ae]
- 11. hittmarking.com [hittmarking.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
